molecular formula C7H9Cl2N B1203087 3-Chloro-4-methylaniline hydrochloride CAS No. 7745-89-3

3-Chloro-4-methylaniline hydrochloride

Cat. No.: B1203087
CAS No.: 7745-89-3
M. Wt: 178.06 g/mol
InChI Key: YOQUZCNSUOJWQS-UHFFFAOYSA-N
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Description

3-Chloro-4-methylaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylaniline;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQUZCNSUOJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-74-9 (Parent)
Record name 3-Chloro-4-methylaniline hydrochloride
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DSSTOX Substance ID

DTXSID5032313
Record name 3-Chloro-4-methylbenzenamine hydrochloride
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Molecular Weight

178.06 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Technical product is grey solid with a mothball-like odor; End-use product is solid bait; [Reference #1] White powder; [Alfa Aesar MSDS]
Record name 3-Chloro-p-toluidine hydrochloride
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Vapor Pressure

0.000105 [mmHg]
Record name 3-Chloro-p-toluidine hydrochloride
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CAS No.

7745-89-3
Record name 3-Chloro-p-toluidine hydrochloride
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Record name 3-Chloro-4-methylaniline hydrochloride
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Record name 3-Chloro-4-methylbenzenamine hydrochloride
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Record name 3-CHLORO-4-METHYLANILINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-4-methylaniline Hydrochloride (DRC-1339)

[1][2]

Executive Summary & Historical Genesis[1][2]

3-chloro-4-methylaniline hydrochloride , historically codified as DRC-1339 and commercially known as Starlicide , represents a landmark in target-specific pesticide chemistry.[1] Unlike broad-spectrum organophosphates or carbamates that function via cholinesterase inhibition, DRC-1339 utilizes a unique metabolic activation pathway that renders it highly toxic to specific avian species (starlings, gulls, corvids) while remaining relatively benign to mammals and predatory raptors.

The Denver Screening Program (1960s)

The discovery of DRC-1339 was not serendipitous but the result of a rigorous systematic screening program conducted by the U.S. Fish and Wildlife Service at the Denver Wildlife Research Center (DWRC) in the early 1960s.[1]

  • The Objective: Identify a compound that was lethal to pest birds (specifically European starlings, Sturnus vulgaris) but possessed a wide safety margin for non-target species and humans.[1][2]

  • The Process: Over 400 chemical candidates were synthesized and evaluated.[1]

  • The Breakthrough: The 1,339th compound tested—3-chloro-p-toluidine hydrochloride—exhibited a unique "slow-kill" profile.[1] This latency (1–3 days) was critical to preventing "bait shyness," a behavioral adaptation where intelligent flocking birds associate immediate sickness with a specific food source.

The compound was first registered in 1967 by Ralston Purina under the trade name Starlicide.[1] Today, it remains the only toxicant registered by the U.S. EPA specifically for the control of nuisance birds, managed strictly by the USDA-APHIS Wildlife Services program [1].

Chemical Architecture & Synthesis[1]

Structural Identity[1][2]
  • IUPAC Name: this compound[1][2][3][4][5]

  • Common Synonyms: 3-chloro-p-toluidine hydrochloride, CPTH[1]

  • CAS Number: 7745-89-3[1][5]

  • Molecular Formula: C₇H₈ClN[1] · HCl

Synthetic Protocol and Regioselectivity

A critical challenge in the synthesis of DRC-1339 is achieving the correct regiochemistry.[1] Direct chlorination of p-toluidine (4-methylaniline) is not viable for high-purity production because the amino group is a strong ortho, para-director.[1] This typically yields the 2-chloro isomer (2-chloro-4-methylaniline) rather than the desired 3-chloro isomer.[1]

To circumvent this, the industrial synthesis utilizes a nitro-precursor pathway, ensuring the chlorine atom is positioned meta to the amine (which is formed later) and ortho to the methyl group.

Validated Synthesis Workflow

The preferred route proceeds via the reduction of 2-chloro-4-nitrotoluene .[1][6]

  • Precursor Selection: Start with 2-chloro-4-nitrotoluene.[1][7] In this molecule, the nitro group directs incoming electrophiles to the meta position, but the synthesis relies on the pre-existing chlorine placement.

  • Reduction (Chemoselective): The nitro group (-NO₂) is reduced to an amine (-NH₂) using iron powder in acidic media (Bechamp reduction) or catalytic hydrogenation (H₂/Pd-C).[1]

  • Salt Formation: The resulting free base (3-chloro-4-methylaniline) is treated with hydrochloric acid to form the stable, water-soluble hydrochloride salt.[1]

SynthesisPathwayStart2-chloro-4-nitrotoluene(Precursor)Step1Reduction Phase(Fe/HCl or H2/Pd)Start->Step1 Reduction of -NO2Inter3-chloro-4-methylaniline(Free Base)Step1->Inter Yields AmineStep2Acidification(HCl)Inter->Step2FinalDRC-1339(HCl Salt)Step2->Final Crystallization

Figure 1: Industrial synthesis pathway for DRC-1339 via nitro-reduction, avoiding the regioselectivity issues of direct aniline chlorination.[1][6]

Pharmacodynamics & Mechanism of Action[2]

The selectivity of DRC-1339 relies on differential metabolic pathways between avian and mammalian renal systems.[1]

Avian Mechanism: Nephrotic Necrosis

In sensitive species (starlings, blackbirds), the compound acts as a nephrotoxin.[1]

  • Bioactivation: Upon ingestion, the parent compound is absorbed and metabolized in the liver (likely via cytochrome P450) into a reactive intermediate.[1]

  • Renal Accumulation: This metabolite is actively transported into the kidney tubules.[1]

  • Pathology: It causes irreversible proximal tubular necrosis .[1] The damage destroys the kidney's ability to excrete uric acid.[1][8]

  • Terminal Event: The bird dies from uremic poisoning (accumulation of uric acid in the blood) and visceral gout.[1] This process is gradual, taking 24 to 72 hours, resulting in a non-violent death often occurring at the roosting site rather than the bait site [2].

Mammalian Mechanism: CNS Depression

Mammals (and non-sensitive birds like raptors) process the chemical differently.[1][9] They generally possess higher levels of detoxifying enzymes or lack the specific renal transport mechanism for the toxic metabolite.[1]

  • High Dose Effect: In mammals, death only occurs at massive doses and is caused by Central Nervous System (CNS) depression , leading to cardiac or respiratory arrest.[1][8] This is a completely distinct mode of action from the avian mechanism [3].[1]

MOAcluster_AvianSensitive Species (Starlings)cluster_MammalNon-Sensitive Species (Mammals)IngestIngestion of DRC-1339LiverHepatic Metabolism(Cytochrome P450)Ingest->LiverReactiveReactive MetaboliteFormationLiver->Reactive High ActivationDetoxRapid Excretion /DetoxificationLiver->Detox Low ActivationKidneyRenal TubuleAccumulationReactive->KidneyNecrosisProximal TubularNecrosisKidney->NecrosisDeath1Death via Uremia(24-72 hrs)Necrosis->Death1CNSCNS Depression(Only at High Doses)Detox->CNS OverloadDeath2Death via Cardiac Arrest(Acute)CNS->Death2

Figure 2: Differential Mechanism of Action (MOA) showing the divergence between sensitive avian species (nephrotoxicity) and non-sensitive mammals (CNS depression).[1]

Toxicology & Safety Profile

The "safety margin" of DRC-1339 is defined by the massive differential in LD50 (Lethal Dose, 50%) values between target pests and non-target wildlife.[1]

Comparative Toxicity Data

The following data highlights why DRC-1339 is considered safe for use in areas where raptors or scavengers might be present. The risk of secondary poisoning is negligible because the compound is rapidly metabolized and does not bioaccumulate in the target bird's tissue [4].[8][9]

Species GroupRepresentative SpeciesLD50 (mg/kg)Sensitivity Classification
Target Pests European Starling3.8 - 4.2Highly Sensitive
Red-winged Blackbird1.8 - 3.2Highly Sensitive
American Crow1.8Highly Sensitive
Raptors Cooper's Hawk320 - 1000Non-Sensitive
Red-tailed Hawk> 320Non-Sensitive
Exception: Owls~ 5.0Sensitive
Mammals Rat (Rattus norvegicus)1170 - 1770Non-Sensitive
Human (Estimated)> 1000Non-Sensitive
Environmental Fate[1][6][11]
  • Soil degradation: Rapid.[1][10] Half-life is approximately 2 days under aerobic conditions.[1]

  • Aquatic: Hazardous to aquatic invertebrates; application near water bodies is strictly regulated.[1][11]

  • Secondary Hazards: Scavengers (cats, owls, hawks) consuming carcasses of poisoned birds are generally at low risk due to the rapid depletion of the parent compound in the host before death, although owls show unique sensitivity [5].[1]

References

  • USDA APHIS. (2019).[1] DRC-1339 (Starlicide) Environmental Assessment. United States Department of Agriculture.[1][5][8] [Link]

  • Eisemann, J. D., et al. (2003).[1][3][5] DRC-1339: A review of its efficacy and safety. USDA National Wildlife Research Center - Staff Publications. [Link][1]

  • DeCino, T. J., Cunningham, D. J., & Schafer, E. W. (1966). Toxicity of DRC-1339 to Starlings. The Journal of Wildlife Management.[1] [Link]

  • U.S. EPA. (1995).[1] R.E.D. FACTS: Starlicide (3-chloro-p-toluidine hydrochloride).[1][5][12] Environmental Protection Agency.[1][2][3][4][5][8][12] [Link]

  • Johnston, J. J., et al. (1999).[1] Metabolism and excretion of the avicide DRC-1339 in the starling. USDA National Wildlife Research Center.[1] [Link][1]

3-chloro-4-methylaniline hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 3-Chloro-4-methylaniline Hydrochloride — Synthesis, Physicochemical Profiling, and Bio-Mechanistic Analysis

Executive Summary This technical guide provides a comprehensive analysis of this compound (CAS 7745-89-3), a critical chlorinated aromatic amine used as a chemical intermediate in dye/agrochemical synthesis and as the active pharmaceutical ingredient (API) in the avicide Starlicide (DRC-1339). This document details the chemoselective synthesis required to preserve the halogen substituent, the specific physicochemical properties of the hydrochloride salt versus the free base, and the unique metabolic activation pathway leading to its nephrotoxic mechanism of action.

Part 1: Chemical Identity & Structural Analysis[1]

This compound is the conjugate acid salt of 3-chloro-4-methylaniline. The presence of the chlorine atom at the meta position relative to the amino group, combined with the para methyl group, creates a steric and electronic environment that influences both its chemical reactivity (e.g., in diazo coupling) and its biological half-life.

Nomenclature & Identifiers

  • IUPAC Name: this compound[1][2][3]

  • Common Name: 3-Chloro-p-toluidine hydrochloride; DRC-1339[2]

  • CAS Number: 7745-89-3 (Salt); 95-74-9 (Free Base)

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
  • Molecular Weight: 178.06 g/mol (Salt); 141.60 g/mol (Free Base)

Part 2: Physicochemical Properties[1][5][6][7]

The conversion of the free base to the hydrochloride salt significantly alters the physical state and solubility profile, enhancing its utility in aqueous formulations and stability during storage.

Table 1: Comparative Physicochemical Data

PropertyHydrochloride Salt (CAS 7745-89-3)Free Base (CAS 95-74-9)
Physical State White to crystalline gray solidLow-melting solid or liquid
Melting Point 260–265°C (Decomposes)24–26°C
Boiling Point N/A (Sublimes/Degrades)243°C
Solubility (Water) Soluble (>90 g/L at 30°C)Slightly soluble (<1 g/L)
Solubility (Organic) Soluble in Ethanol, MeOHSoluble in Ether, Benzene
pKa ~4.05 (Conjugate acid)N/A
Stability Hygroscopic; Light sensitiveOxidizes rapidly in air (darkens)

Expert Insight: The high melting point of the HCl salt indicates a strong crystal lattice energy typical of ionic organic salts. In synthesis, the free base must be handled under inert gas (Nitrogen/Argon) to prevent oxidative degradation (browning), whereas the HCl salt is relatively stable if kept dry.

Part 3: Synthesis & Purification Protocols[1][8][9]

Strategic Selection of Route: While catalytic hydrogenation (H2/Pd-C) is efficient for reducing nitro-aromatics, it poses a high risk of hydrodechlorination (stripping the chlorine atom) when applied to 3-chloro-4-nitrotoluene. To ensure chemoselectivity and preserve the C-Cl bond, a chemical reduction using Iron (Fe) in acidic media or a modified Bechamp reduction is the preferred laboratory and industrial standard.

Protocol A: Chemoselective Synthesis of the Free Base

Precursor: 2-Chloro-4-nitrotoluene (CAS 121-86-8)[4]

  • Reaction Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen.

  • Reagent Charging: Charge Iron powder (3.5 eq) and water. Heat to 80°C.

  • Activation: Add a catalytic amount of Hydrochloric acid (HCl) or Acetic acid to etch the iron surface.

  • Addition: Dropwise add 2-Chloro-4-nitrotoluene (1.0 eq) dissolved in ethanol (to facilitate phase transfer) over 60 minutes. Maintain temperature at 85-90°C.

    • Why: Slow addition prevents thermal runaway and controls the reduction rate.

  • Reflux: Stir at reflux for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) until the nitro spot disappears.

  • Workup: Basify the mixture with Sodium Carbonate (

    
    ) to pH 9 to precipitate iron salts. Filter hot through a Celite pad.
    
  • Isolation: Extract the filtrate with Dichloromethane (DCM). Dry organic layer over Anhydrous

    
    .[4] Evaporate solvent to yield crude 3-chloro-4-methylaniline (Free Base).
    
Protocol B: Hydrochlorination (Salt Formation)

Objective: Convert the unstable free base into the stable hydrochloride API.

  • Dissolution: Dissolve the crude free base (from Protocol A) in 5 volumes of anhydrous Diethyl Ether or Ethanol.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

    • Endpoint: Continue until precipitation ceases and pH is strongly acidic (<2).

  • Crystallization: The white precipitate (Hydrochloride salt) forms immediately. Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold anhydrous ether to remove unreacted free base and impurities.

  • Drying: Dry in a vacuum oven at 40°C over

    
     to remove trace moisture.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-nitrotoluene (Precursor) Step1 Chemoselective Reduction (Fe / H+ / EtOH) Reflux 90°C Start->Step1 Reduction Inter 3-Chloro-4-methylaniline (Free Base - Unstable) Step1->Inter Basify & Extract Step2 Salt Formation (Anhydrous HCl / Ether) 0°C Precipitation Inter->Step2 Acidification Final 3-Chloro-4-methylaniline HCl (Stable Salt) Step2->Final Filtration & Drying

Caption: Chemoselective reduction and salt formation workflow ensuring preservation of the C-Cl bond.

Part 4: Biological Mechanism & Toxicology[1][4][11]

The biological activity of this compound, particularly its use as the avicide Starlicide, relies on a highly specific metabolic activation pathway that differentiates it from general aniline toxicity.

Mechanism of Action: Nephrotoxic Bioactivation Unlike many anilines that primarily cause methemoglobinemia (oxidation of hemoglobin), DRC-1339 causes irreversible kidney damage in susceptible species (birds).

  • Absorption: Rapidly absorbed from the GI tract.

  • Hepatic/Renal Activation: The compound undergoes N-hydroxylation via Cytochrome P450 enzymes.

  • Reactive Intermediate: The N-hydroxy metabolite dehydrates or rearranges to form a reactive electrophilic species (likely a nitrenium ion or quinone-imine).

  • Covalent Binding: This electrophile covalently binds to renal thiol proteins in the proximal tubules.

  • Necrosis: The binding depletes cellular glutathione and disrupts mitochondrial function, leading to acute tubular necrosis and uremic failure.

Self-Validating Safety Note: In mammals, the metabolic pathway often favors N-acetylation (detoxification) or ring hydroxylation, making mammals significantly less sensitive to the nephrotoxic effects compared to birds, though methemoglobinemia remains a risk at high doses.

Metabolic Activation Pathway[1]

MetabolicPathway Parent 3-Chloro-4-methylaniline (Parent Compound) Enzyme CYP450 Oxidation Parent->Enzyme Metabolite N-Hydroxy Metabolite Enzyme->Metabolite N-Hydroxylation Reactive Reactive Nitrenium Ion (Electrophile) Metabolite->Reactive Bioactivation Target Renal Protein Binding (Proximal Tubule) Reactive->Target Covalent Bonding Outcome Acute Tubular Necrosis (Kidney Failure) Target->Outcome Cell Death

Caption: Bioactivation pathway showing the conversion of the parent amine to the nephrotoxic reactive intermediate.

Part 5: Analytical Characterization[1]

To validate the synthesis of the hydrochloride salt, the following analytical signatures must be confirmed.

  • 1H NMR (DMSO-d6):

    • 
       2.25 ppm (s, 3H, Methyl group).
      
    • 
       7.1–7.4 ppm (m, 3H, Aromatic protons).
      
    • 
       9.5–10.5 ppm (broad s, 3H, 
      
      
      
      ammonium protons). Note: The broad ammonium peak confirms salt formation.
  • IR Spectroscopy:

    • Broad band at 2600–3000

      
       (Ammonium N-H stretch).
      
    • Absence of the sharp doublet at 3300/3400

      
       typical of the free primary amine (
      
      
      
      ).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62651, this compound. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[5] EPA Archives. Available at: [Link]

  • Eisemann, J. D., et al. (2003).[2] Acute and Chronic Toxicity of Compound DRC-1339 (this compound) to Birds. ResearchGate. Available at: [Link]

Sources

3-chloro-4-methylaniline hydrochloride CAS number 7745-89-3 information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS 7745-89-3) is a specialized chlorinated aromatic amine salt primarily utilized as a high-selectivity avicide and a critical intermediate in the synthesis of agrochemicals and organic pigments.[1] Unlike many broad-spectrum toxicants, this compound exhibits a unique species-specific toxicity profile—inducing irreversible nephrotoxicity in starlings and corvids while acting primarily as a methemoglobinemia inducer in mammals. In the pharmaceutical and agrochemical sectors, it serves as a scaffold for urea-based herbicides (e.g., Chlorotoluron) and potential drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, analytical validation, and safety protocols.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The hydrochloride salt significantly enhances water solubility compared to the free base (CAS 95-74-9), making it the preferred form for bait formulations and aqueous reaction media.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula C₇H₈ClN[1][2][3][4][5][6] · HCl (C₇H₉Cl₂N)Salt form
Molecular Weight 178.06 g/mol Free base: 141.60 g/mol
Appearance White to pale yellow crystalline powderOxidizes/darkens upon air exposure
Melting Point 233°C (dec)Distinct from free base MP (~26°C)
Solubility Highly soluble in water; Soluble in ethanolCritical for bioavailability in baits
pKa ~4.05 (conjugate acid)Weak base character
Stability Light and air sensitiveRequires inert atmosphere storage

Synthesis & Manufacturing Engineering

The industrial synthesis of this compound follows a robust two-stage process: chlorination of p-nitrotoluene followed by reduction.[3][6][7] The choice of reduction method (Catalytic Hydrogenation vs. Chemical Reduction) dictates the purity profile and waste stream management.

Synthesis Pathway Diagram[1]

SynthesisPathway PNT p-Nitrotoluene (Starting Material) CNT 2-Chloro-4-nitrotoluene (Intermediate) PNT->CNT Cl2, FeCl3 (cat) Chlorination CMA 3-Chloro-4-methylaniline (Free Base) CNT->CMA H2, Pd/C (cat) OR Fe/HCl Reduction Product 3-Chloro-4-methylaniline HCl (Final Salt) CMA->Product HCl (gas/aq) Salt Formation

Figure 1: Industrial synthesis route from p-nitrotoluene to the hydrochloride salt.

Detailed Experimental Protocol (Lab-Scale Validation)

Note: This protocol utilizes Iron/Acid reduction, common in batch manufacturing where hydrogenation infrastructure is unavailable.

Reagents: 2-Chloro-4-nitrotoluene (1.0 eq), Iron powder (3.0 eq), Hydrochloric acid (conc.), Ethanol.

  • Activation: Suspend iron powder in 50% ethanol/water mixture. Add catalytic amount of HCl to activate the iron surface.

  • Addition: Dropwise add 2-chloro-4-nitrotoluene while maintaining temperature at 60-70°C. The reaction is exothermic; control rate to prevent thermal runaway.

  • Reflux: Heat to reflux for 2–4 hours. Monitor consumption of nitro-intermediate via TLC or GC.

  • Basification: Once complete, neutralize the mixture with sodium carbonate (Na₂CO₃) to pH >9 to ensure the amine is in free base form.

  • Extraction: Filter off iron sludge. Extract the filtrate with ethyl acetate or dichloromethane.

  • Salt Formation: Dry the organic layer over Na₂SO₄.[8] Bubble dry HCl gas through the solution or add concentrated HCl in isopropanol. The hydrochloride salt will precipitate as a white solid.

  • Recrystallization: Recrystallize from ethanol/ether to remove trace iron or unreacted nitro compounds.

Applications in R&D and Agrochemicals[5][11]

Agrochemical Intermediate (Herbicides)

The 3-chloro-4-methylaniline scaffold is a key building block for Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).[4]

  • Reaction Logic: The aniline reacts with dimethylcarbamoyl chloride or phosgene followed by dimethylamine to form the urea linkage.

  • Significance: This substitution pattern (Cl at meta, Methyl at para) provides optimal lipophilicity for soil adsorption and uptake in cereal crops.

Avicide Mechanism (Starlicide)

The compound is unique due to its differential toxicity. It is a "metabolic poison" that exploits enzymatic differences between pest birds and non-target species.

  • Target Species (Starlings, Gulls): Causes necrosis of the kidney proximal convoluted tubules. Death results from uremic poisoning (kidney failure) within 24–72 hours.

  • Non-Target Species (Mammals, Raptors): The primary mechanism is methemoglobinemia (oxidation of hemoglobin), which is generally reversible or requires much higher doses to be lethal.

ToxicityMechanism cluster_Sensitive Sensitive Species (Starlings) cluster_Resistant Resistant Species (Mammals/Raptors) Exposure Ingestion of 3-Chloro-4-methylaniline HCl BioAct1 Rapid Absorption Exposure->BioAct1 BioAct2 Hepatic Metabolism Exposure->BioAct2 Kidney Accumulation in Kidney BioAct1->Kidney Necrosis Proximal Tubule Necrosis Kidney->Necrosis Death1 Uremic Poisoning (24-72 hrs) Necrosis->Death1 MetHb Methemoglobin Formation BioAct2->MetHb Clearance Enzymatic Reduction & Excretion MetHb->Clearance Survival Survival (High LD50) Clearance->Survival

Figure 2: Differential toxicity mechanism distinguishing sensitive avian species from mammals.

Analytical Methodologies

Analyzing phenylamines requires overcoming peak tailing caused by the interaction of the basic amine with residual silanols on silica columns.

HPLC Protocol (High-Performance Liquid Chromatography)

Recommended for purity assay and residue analysis.

  • Column: Agilent InfinityLab Poroshell 120 PFP (Pentafluorophenyl) or C18 with base-deactivation.

    • Why PFP? PFP phases offer alternative selectivity for halogenated aromatics and better peak shape for amines compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (pH ~2.7 suppresses silanol ionization).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (aromatic ring absorption).

  • Sample Prep: Dissolve salt in 50:50 Water:Methanol. Ensure complete dissolution as the free base may precipitate if pH is too high.

GC-MS Considerations
  • Injector: Split/Splitless at 250°C.

  • Derivatization: While the amine can be analyzed directly, derivatization with acetic anhydride (to form the acetamide) or TFAA improves peak symmetry and sensitivity, preventing adsorption in the liner.

  • Mass Spec: Look for molecular ion [M]+ at m/z ~141 (free base) and characteristic loss of -Cl or -CH3 fragments.

Safety & Toxicology (E-E-A-T)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[5][9] Signal Word: DANGER.

Acute Health Risks[1][6]
  • Methemoglobinemia: The primary acute risk for humans. The compound oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inhibiting oxygen transport.

  • Symptoms: Cyanosis (blue skin/lips), headache, dizziness, fatigue, and chocolate-brown colored blood.

  • First Aid:

    • Inhalation:[5] Move to fresh air immediately.

    • Ingestion:[5][9][10] Do NOT induce vomiting. Seek immediate medical attention.

    • Antidote: Methylene blue is the specific antidote for severe methemoglobinemia, administered intravenously under medical supervision.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood. The hydrochloride salt is a fine powder; dust generation must be minimized to prevent inhalation.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a P100 particulate respirator if dust control is imperfect.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture can cause caking and partial hydrolysis/degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62651: this compound. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). R.E.D. Facts: Starlicide (3-chloro-p-toluidine hydrochloride).[1][4][5] EPA Archives. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-chloro-4-methylaniline. ECHA.[5] Available at: [Link]

  • Decino, T. J., et al. (1966).[1] Toxicity of DRC-1339 to Starlings.[1][4] The Journal of Wildlife Management, 30(2), 249-253.

  • Agilent Technologies. Analysis of Primary Aromatic Amines using PFP Columns. Agilent Application Notes. Available at: [Link]

Sources

Technical Monograph: 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synonymy, Synthesis, and Toxicological Profiling in Drug Development

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS 7745-89-3) is a halogenated aromatic amine salt primarily recognized in environmental biology as the avicide DRC-1339 (Starlicide).[1][2][3] However, in the context of pharmaceutical sciences and medicinal chemistry, it represents a critical scaffold for azo dye synthesis and a potential Genotoxic Impurity (GTI) that requires rigorous control strategies under ICH M7 guidelines.

This guide provides a comprehensive technical analysis of the compound, moving beyond simple nomenclature to explore its synthesis, metabolic activation pathways, and analytical characterization. It is designed for researchers requiring high-fidelity data for risk assessment and synthetic applications.[1]

Part 1: Nomenclature & Identification Strategy

Accurate identification is the first line of defense in chemical inventory management and regulatory filing. While "this compound" is the IUPAC standard, the compound appears under various trade and legacy names depending on the industry (agrochemical vs. pharmaceutical).[1]

Table 1: Comprehensive Synonym & Identifier Matrix
CategoryIdentifier / SynonymContext of Use
IUPAC Name This compoundFormal Scientific Publications
Common Name 3-Chloro-p-toluidine hydrochlorideGeneral Laboratory Synthesis
Acronyms CPTH, CPT-HClInternal Lab Notebooks
Trade Names Starlicide, DRC-1339Agrochemical / Pest Control
CAS Number 7745-89-3 Hydrochloride Salt (Specific)
Parent CAS 95-74-9Free Base (3-Chloro-4-methylaniline)
InChI Key YOQUZCNSUOJWQS-UHFFFAOYSA-NCheminformatics / Database Search
Molecular Formula C₇H₉Cl₂NSalt Stoichiometry (1:[1][2]1)
Structural Visualization

The following diagram illustrates the structural relationship between the parent toluene derivative and the hydrochloride salt, highlighting the specific chlorination pattern essential for its biological activity.

Structure_Nomenclature Precursor Toluene Scaffold FreeBase Free Base (CAS 95-74-9) 3-chloro-4-methylaniline Precursor->FreeBase 1. Nitration 2. Chlorination 3. Reduction Salt Hydrochloride Salt (CAS 7745-89-3) Protonated Amine FreeBase->Salt HCl (anhydrous) Ether/Ethanol

Figure 1: Structural evolution from the toluene scaffold to the stable hydrochloride salt form.[1]

Part 2: Synthesis & Preparation Protocol

For researchers using this compound as an intermediate, relying on commercial batches can introduce variable impurity profiles (e.g., isomeric chlorotoluidines). The following protocol outlines a high-purity synthesis converting the nitro-precursor to the amine salt.

Experimental Rationale

We utilize an Iron (Fe) mediated reduction in the presence of dilute acid.[4] This method is preferred over catalytic hydrogenation (Pd/C) for this specific substrate to prevent accidental hydrodechlorination (loss of the Cl atom), which is a common side reaction on halogenated aromatics.

Standard Operating Procedure (SOP)

Reagents:

  • 2-Chloro-4-nitrotoluene (Precursor)[1][4]

  • Iron Powder (Reduced, 325 mesh)

  • Hydrochloric Acid (37%)[1]

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (sat.[1][4] aq.)

Protocol Steps:

  • Activation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-chloro-4-nitrotoluene (1.0 eq) and Iron powder (5.0 eq) in 50% aqueous ethanol.

  • Reduction: Heat the mixture to 60°C. Add HCl (catalytic amount) dropwise. The reaction is exothermic; maintain temperature <85°C to prevent thermal decomposition.[1]

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2). Disappearance of the nitro spot indicates completion (typically 2-4 hours).[1]

  • Neutralization: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8-9.

  • Extraction: Filter off iron sludge through Celite. Extract the filtrate with Ethyl Acetate (3x).[1][4] Dry organic layer over MgSO₄ and concentrate to yield the Free Base oil.[1]

  • Salt Formation (Critical Step): Dissolve the crude oil in anhydrous diethyl ether.[1] Cool to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until precipitation ceases.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to yield This compound as white needles.[1]

Synthesis_Workflow Start Start: 2-Chloro-4-nitrotoluene Step1 Fe / HCl Reduction (Avoid Pd/C to preserve Cl) Start->Step1 Check QC Check: TLC (Nitro spot absent?) Step1->Check Check->Step1 No (Continue Heat) Workup Neutralize (NaHCO3) & Extract Check->Workup Yes SaltForm Salt Formation (HCl in Dioxane/Ether) Workup->SaltForm Final Product: CPT-HCl (Recrystallized) SaltForm->Final

Figure 2: Step-wise synthesis workflow emphasizing the preservation of the halogen substituent.

Part 3: Mechanism of Action & Toxicology[1]

Understanding the biological activity of this compound is vital for both its application as an avicide and its safety assessment in pharmaceutical environments.[1]

The Nephrotoxic Pathway (Avian Specificity)

The compound exhibits a unique "selective toxicity." It is highly lethal to starlings and gulls (LD50 < 10 mg/kg) but relatively safe for mammals and raptors.[1]

  • Mechanism: The hydrochloride salt is rapidly absorbed and metabolized in the liver. In sensitive species, it undergoes oxidative activation to form a reactive quinone imine intermediate.

  • Target Organ: This intermediate concentrates in the kidney tubules, causing acute tubular necrosis.

  • Outcome: The organism dies from uremic poisoning (kidney failure) rather than nervous system convulsions, making it a "quiet" toxicant.[3]

Mammalian Relevance (Drug Development)

In humans and rodents, the metabolic pathway differs. The primary risks are:

  • Methemoglobinemia: Oxidation of hemoglobin iron from Fe2+ to Fe3+, reducing oxygen transport.[1]

  • Genotoxicity: As an aromatic amine, the free base can intercalate DNA after metabolic activation, posing a mutagenic risk.

Metabolic_Pathway cluster_sensitive Sensitive Species (Birds) cluster_mammal Non-Sensitive (Mammals) Input Ingestion (CPT-HCl) Liver Hepatic Metabolism (P450 Oxidation) Input->Liver Reactive Reactive Intermediate (Quinone Imine?) Liver->Reactive High Activation Clearance N-Acetylation (Detoxification) Liver->Clearance Dominant Pathway Kidney Renal Tubule Necrosis Reactive->Kidney Death Uremic Failure Kidney->Death Excretion Urinary Excretion Clearance->Excretion

Figure 3: Divergent metabolic pathways explaining the selective toxicity between avian and mammalian systems.[1]

Part 4: Analytical Characterization

To validate the identity and purity of this compound, the following analytical parameters should be used.

HPLC Method (Reverse Phase)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 240 nm (Aromatic ring absorption).[1]

  • Retention Time: Expect elution around 12-14 minutes depending on flow rate (1.0 mL/min).[1]

Physical Properties Table[1][2]
PropertyValueNote
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure
Melting Point 260°C (approx)Decomposes
Solubility Soluble in Water, EthanolInsoluble in non-polar solvents (Hexane)
pKa ~4.05 (Conjugate acid)Weak base characteristic of chloro-anilines

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 62651, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1995).[1] Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1] EPA-738-R-96-003.[1] Retrieved from [Link][1]

  • Eisemann, J. D., Pipas, P. A., & Cummings, J. L. (2003). Acute and chronic toxicity of compound DRC-1339 (this compound) to birds. In Management of North American Blackbirds (pp. 49-63).[1] National Wildlife Research Center.[1][2] Retrieved from [Link][1]

  • Decino, T. J., Cunningham, D. J., & Schafer, E. W. (1966). Toxicity of DRC-1339 to Starlings. The Journal of Wildlife Management, 30(2), 249–253.[2] Retrieved from [Link][1]

Sources

Technical Monograph: 3-Chloro-p-toluidine Hydrochloride vs. 3-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Physicochemical Properties, Synthetic Utility, and Biological Application

Executive Summary

This technical guide provides a rigorous comparison between 3-chloro-4-methylaniline (the free base) and its hydrochloride salt, 3-chloro-p-toluidine hydrochloride (also known as DRC-1339 or Starlicide). While both share the same core pharmacophore, their divergent physicochemical profiles dictate their specific utility in research and industry.

The Free Base (CAS 95-74-9) is a lipophilic, low-melting solid primarily utilized as an intermediate in organic synthesis, particularly for azo dyes and pigments. In contrast, the Hydrochloride Salt (CAS 7745-89-3) is a water-soluble, high-melting solid engineered for biological bioavailability, serving as the active pharmaceutical ingredient (API) in specific avicides due to its rapid systemic absorption and unique nephrotoxic mechanism.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Isomerism

Confusion often arises from the dual naming conventions (toluene vs. aniline derivatives). It is critical to recognize that these names refer to the exact same aromatic substitution pattern:

  • Aniline Numbering: Parent is aniline (NH₂ at 1). Methyl is at 4 (para).[1] Chlorine is at 3 (meta to amine).[1][2] Name: 3-chloro-4-methylaniline.[3][4][5][2][6][7][8][9][10]

  • Toluene Numbering: Parent is toluene (CH₃ at 1). Amine is at 4 (para). Chlorine is at 2 (ortho to methyl). Name: 2-chloro-4-aminotoluene.[2][7]

Note: "3-chloro-p-toluidine" uses the toluidine parent name but often retains the aniline-relative numbering for the chloro group in common parlance, though strictly it corresponds to the 3-position relative to the amine.

Physicochemical Profiling

The choice between salt and base is fundamentally a choice between solubility and lipophilicity .

Property3-Chloro-4-methylaniline (Free Base)3-Chloro-p-toluidine HCl (Salt)
CAS Number 95-74-97745-89-3
Molecular Weight 141.60 g/mol 178.06 g/mol
Physical State Brown solid / liquid (Low MP)Buff/Pink Crystalline Powder
Melting Point 26 °C265–270 °C
Water Solubility Insoluble (<1 mg/mL)Soluble (High)
Organic Solubility Soluble (Ethanol, DCM, Toluene)Limited (Insoluble in non-polar)
pKa ~4.05 (Conjugate acid)N/A (Already protonated)
Primary Utility Organic Synthesis IntermediateBiological/Agrochemical Active

Synthetic Utility & Manufacturing Protocols

Synthesis of the Core Scaffold

The industrial synthesis of the parent amine typically proceeds via the chlorination of p-nitrotoluene followed by reduction.

SynthesisPath PNT p-Nitrotoluene (Start) CNT 2-Chloro-4-nitrotoluene (Intermediate) PNT->CNT Cl2, Fe/I2 cat. (Electrophilic Subst.) Base 3-Chloro-4-methylaniline (Free Base) CNT->Base H2, Pd/C or Fe/HCl (Reduction) Salt 3-Chloro-p-toluidine HCl (Salt) Base->Salt HCl (gas) or Conc. HCl (Salt Formation) Salt->Base NaOH / NaHCO3 (Neutralization)

Figure 1: Synthetic pathway from p-nitrotoluene to the hydrochloride salt.

Protocol: Conversion of Free Base to Hydrochloride Salt

Objective: Stabilize the low-melting amine into a solid, water-soluble form for storage or biological dosing.

  • Dissolution: Dissolve 10 mmol of 3-chloro-4-methylaniline (Free Base) in 20 mL of anhydrous diethyl ether or ethanol.

  • Acidification:

    • Method A (Anhydrous): Bubble dry HCl gas through the solution at 0°C until precipitation is complete.

    • Method B (Aqueous): Add 1.1 equivalents of concentrated HCl (12M) dropwise with vigorous stirring.

  • Isolation: Filter the resulting precipitate (buff-colored solid).

  • Purification: Recrystallize from ethanol/ether to remove trace oxidation products.

  • Validation: Verify Melting Point (Target: >260°C).

Protocol: Conversion of Salt to Free Base

Objective: Regenerate the nucleophilic amine for coupling reactions (e.g., diazonium salt formation).

  • Suspension: Suspend the HCl salt in water (approx. 1g/10mL).

  • Neutralization: Slowly add 1M NaOH or Saturated NaHCO₃ until pH > 9. The solid will dissolve and an oily layer (the free base) will separate (MP is ~26°C, so it may be liquid at ambient temp).

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Biological Application: The Starlicide Mechanism[8]

The hydrochloride salt (DRC-1339) is the active ingredient in the avicide Starlicide .[4][1] Its selection over the free base is driven entirely by bioavailability . The salt dissolves in the moisture of mucosal membranes and gastrointestinal fluids, ensuring rapid systemic uptake.

Mechanism of Action (Nephrotoxicity)

Unlike organophosphates (cholinesterase inhibitors), 3-chloro-p-toluidine acts via a unique metabolic activation pathway leading to renal necrosis.

  • Absorption: Rapid uptake of the salt form.

  • Metabolism: The compound is deacetylated (if acetylated) and hydroxylated in the liver.

  • Bioactivation: In sensitive species (starlings, blackbirds), the kidney attempts to excrete the metabolite but instead activates it into a reactive intermediate (likely a quinone imine) that binds covalently to renal proteins.

  • Outcome: Proximal tubular necrosis, uremia, and death.

Species Selectivity: This pathway is highly specific. Raptors and mammals (excluding cats) generally lack the specific renal bioactivation pathway or possess efficient detoxification routes, rendering the compound far less toxic to them.

MOA Ingestion Ingestion of DRC-1339 (HCl Salt) Hydrolysis GI Hydrolysis to Free Base (CPT) Ingestion->Hydrolysis Liver Hepatic Metabolism (N-acetylation / Hydroxylation) Hydrolysis->Liver Kidney Renal Bioactivation (Reactive Intermediate Formation) Liver->Kidney Sensitive Species (Starlings) Excretion Excretion (Resistant Species) Liver->Excretion Resistant Species (Raptors/Mammals) Necrosis Proximal Tubular Necrosis (Uremic Failure) Kidney->Necrosis Covalent Binding to Renal Proteins

Figure 2: Metabolic fate and species-selective toxicity mechanism of 3-chloro-p-toluidine.

Safety & Handling (E-E-A-T)

Toxicology Profile
  • Methemoglobinemia: Like many anilines, both the base and salt can induce methemoglobinemia (oxidation of hemoglobin) in humans and mammals, leading to cyanosis and hypoxia.

  • Irritation: The free base is a potent skin irritant and can be absorbed transdermally. The salt is a severe eye irritant.

Handling Precautions
  • Storage: The free base oxidizes upon air exposure (turning dark brown). Store under inert gas (Argon/Nitrogen) at 4°C. The HCl salt is stable at room temperature but hygroscopic.

  • PPE: Double nitrile gloves are mandatory. Use a full-face respirator if handling powder (salt) to prevent inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[2] EPA-738-R-96-003. Retrieved from [Link]

  • Eisemann, J. D., et al. (2003). Acute and Chronic Toxicity of Compound DRC-1339 (3-chloro-4-methylaniline hydrochloride) to Birds. USDA National Wildlife Research Center - Staff Publications. Retrieved from [Link]

  • Ataman Chemicals. 3-Chloro-4-Methylaniline Technical Data Sheet. Retrieved from [Link]

  • National Toxicology Program (1978). Bioassay of 3-Chloro-p-toluidine for Possible Carcinogenicity. Technical Report Series No. 145. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of 3-Chloro-4-methylaniline Hydrochloride

[1][2]

Executive Summary

This compound (CAS: 7745-89-3), often referred to by its trade name Starlicide or the code CPTH , is a functionalized aniline derivative serving as a critical scaffold in agrochemical and dye synthesis.[1] While widely recognized for its selective nephrotoxicity in avian species, its value in drug development lies in its unique substitution pattern: the ortho-chloro substituent provides steric protection and lipophilicity, while the para-methyl group blocks metabolic oxidation at the 4-position, directing biotransformation to the amine or lateral methyl oxidation.[1]

This guide details the handling of the hydrochloride salt, its conversion to the reactive free base, and its two primary divergent synthetic pathways: Nucleophilic N-Functionalization (Urea/Amide synthesis) and Diazonium-Mediated Ring Substitution (Sandmeyer chemistry).[1]

Physiochemical Profile & Salt Dynamics

The hydrochloride salt is the preferred storage form due to its enhanced stability against oxidation compared to the free amine.[1] However, the salt is non-nucleophilic.[1] Understanding the equilibrium between the ionic lattice and the free base is the first step in any synthetic workflow.[1]

PropertyHydrochloride Salt (CPTH)Free Base (3-Chloro-4-methylaniline)
CAS 7745-89-395-74-9
State White/Grey Crystalline SolidBrown/Amber Solid or Liquid (mp ~26°C)
Solubility Water (Soluble), Polar OrganicsDCM, EtOAc, Toluene (Soluble)
Reactivity Acidic, Electrophilic (Proton donor)Nucleophilic (Lone pair on N)
pKa ~4.05 (Conjugate Acid)N/A
Critical Protocol: In-Situ Free-Basing (The "Break-Free" Step)

Context: Most coupling reactions (acylation, alkylation) require the free amine.[1] Using the HCl salt directly in non-polar solvents without a base scavenger will result in failed conversion.[1]

Methodology:

  • Dissolution: Dissolve 10 mmol of CPTH in 20 mL of water (pH will be acidic, ~2-3).

  • Neutralization: Slowly add 1.1 equivalents of 1M NaOH or saturated NaHCO₃ while monitoring temperature (exothermic). Target pH > 9.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[1]
    
  • Validation: The organic layer should darken (amine oxidation).[1] Dry over Na₂SO₄.[1]

  • Usage: Use the solution immediately for subsequent steps to prevent oxidative degradation (formation of azo-dimers).[1]

Reactivity Module A: Nucleophilic Nitrogen (Urea Synthesis)

The nitrogen atom, once deprotonated, acts as a moderate nucleophile.[1] The adjacent chlorine atom exerts an inductive withdrawing effect (-I), slightly reducing nucleophilicity compared to p-toluidine, but the steric hindrance is minimal for linear electrophiles.[1]

Case Study: Synthesis of Chlorotoluron Analog

A classic application is the synthesis of phenylureas (herbicides/drug scaffolds) by reacting the free base with dimethylcarbamoyl chloride.[1]

Reaction Scheme:

1

Step-by-Step Protocol:

  • Preparation: Charge a flask with 3-chloro-4-methylaniline (free base, 10 mmol) in dry Toluene (30 mL).

  • Scavenger: Add Triethylamine (TEA) or Pyridine (12 mmol) to sequester the HCl generated.[1]

  • Addition: Cool to 0°C. Dropwise add Dimethylcarbamoyl chloride (11 mmol) under inert atmosphere (

    
    ).
    
  • Kinetics: Warm to reflux (110°C) for 4–6 hours. The reaction requires thermal energy to overcome the deactivated nature of the aniline.[1]

  • Workup: Wash with dilute HCl (to remove unreacted amine/pyridine), then water.[1] Recrystallize from ethanol.

Reactivity Module B: Electrophilic Ring Substitution (Sandmeyer)

The amino group can be converted into a diazonium salt, turning the nitrogen from a nucleophile into a leaving group.[1] This allows for the introduction of cyano (-CN), halo (-Cl/Br), or hydroxyl (-OH) groups at the 3-position relative to the methyl.[1]

Workflow: Synthesis of 2-Chloro-4-cyanotoluene

This transformation is critical for creating benzonitrile intermediates.[1]

Mechanism:

  • Diazotization: Formation of the aryldiazonium chloride using

    
    .
    
  • Sandmeyer Displacement: Radical-mediated substitution using CuCN.[1]

Step-by-Step Protocol:

  • Acidification: Suspend 3-chloro-4-methylaniline HCl (10 mmol) in 10 mL conc. HCl and 20 mL water. Cool to -5°C (ice/salt bath). Crucial: Temperature must remain <5°C to prevent phenol formation.

  • Nitrosation: Add aqueous

    
     (11 mmol) dropwise. The solution should turn clear/yellow.[1] Test with starch-iodide paper (turns blue instantly).[1]
    
  • Catalyst Prep: In a separate vessel, dissolve CuCN (12 mmol) and NaCN (15 mmol) in water. Heat to 60°C.

  • Coupling: Slowly pour the cold diazonium solution into the hot copper cyanide mixture. Caution: Evolution of

    
     gas and HCN traces.[1] Use a scrubber.[1]
    
  • Isolation: Steam distill or extract the nitrile product.[1]

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergence between salt processing, nucleophilic attack, and diazonium chemistry.

ReactivityPathwaysSalt3-Chloro-4-methylanilineHydrochloride (Salt)FreeBaseFree Base(Nucleophilic Amine)Salt->FreeBaseNeutralization(NaOH/DCM)DiazoniumAryldiazoniumIntermediate (Electrophilic)Salt->DiazoniumNaNO2 / HCl< 5°CUreaPhenylureas(e.g., Chlorotoluron)FreeBase->Urea+ Dimethylcarbamoyl Cl(Base, Reflux)AmideAcetamides(Drug Linkers)FreeBase->Amide+ Acyl ChloridesNitrile2-Chloro-4-cyanotoluene(Sandmeyer Product)Diazonium->NitrileCuCN / NaCN(Sandmeyer)PhenolHydrolysis Byproduct(Impurity)Diazonium->PhenolWarm H2O(Decomposition)

Caption: Divergent synthesis pathways: The Free Base route (Blue) yields ureas/amides, while the Acidic Diazotization route (Red) modifies the aromatic ring.[1]

Safety & Toxicology (E-E-A-T)

Working with 3-chloro-4-methylaniline requires strict adherence to safety protocols due to its specific biological activity.[1]

  • Methemoglobinemia: Like many anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Symptoms:[1] Cyanosis (blue skin/lips), headache, fatigue.[1]

    • Control: All work must be performed in a fume hood.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Specific Avian Toxicity: The compound is the active ingredient in "Starlicide."[1] It causes irreversible kidney necrosis in starlings and corvids due to specific metabolic activation in their renal tissue.[1]

    • Disposal: Do not release into open drains.[1] Incineration is the only acceptable disposal method to prevent environmental accumulation affecting local bird populations.[1]

  • Incompatibility: Highly reactive with strong oxidizers (fire hazard) and acid anhydrides (uncontrolled exotherm).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline.[1] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1] EPA Archive.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 3-chloro-4-methylaniline.[1] ECHA.[1] Available at: [Link][1]

Technical Whitepaper: Physicochemical Characterization and Handling of 3-Chloro-4-methylaniline Hydrochloride

[1]

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CPTH), historically known as Starlicide (DRC-1339), represents a critical scaffold in both agrochemical applications and organic synthesis.[1] While widely recognized for its avicidal properties, its role as a functionalized aniline intermediate in dye manufacturing and pharmaceutical research requires precise control over its physicochemical state.[1]

This guide addresses a common failure point in research settings: the confusion between the low-melting free base (CAS 95-74-9) and the stable, water-soluble hydrochloride salt (CAS 7745-89-3).[1] The following protocols establish a self-validating framework for the synthesis, purification, and characterization of CPTH, ensuring data integrity for downstream applications.

Section 1: Chemical Identity & Structural Analysis[1]

The hydrochloride salt differs significantly from its free base counterpart in terms of stability and solubility.[1] Researchers must verify the salt form prior to use in aqueous biological assays to ensure consistent bioavailability.[1]

Nomenclature and Identifiers
ParameterSpecification
IUPAC Name 3-Chloro-4-methylanilinium chloride
Common Synonyms 3-Chloro-p-toluidine HCl; CPTH; DRC-1339; Starlicide
CAS Number (Salt) 7745-89-3
CAS Number (Free Base) 95-74-9 (Distinct low-melting solid)
Molecular Formula C₇H₈ClN[1][2][3][4][5][6] · HCl
Molecular Weight 178.06 g/mol (Salt); 141.60 g/mol (Base)
SMILES CC1=C(C=C(C=C1)N)Cl.Cl
Structural Synthesis Pathway[1]

The formation of the hydrochloride salt is the final stabilization step in the reduction of nitro-aromatics.[1] The following workflow illustrates the critical process control points.

SynthesisWorkflowcluster_conditionsCritical Control PointsNitro2-Chloro-4-nitrotoluene(Precursor)ReductionCatalytic Reduction(Fe/HCl or H2/Pd)Nitro->Reduction ReductionFreeBase3-Chloro-4-methylaniline(Free Base, Oil/Solid)Reduction->FreeBase IsolationAcidificationAcidification(Conc. HCl in Ethanol)FreeBase->Acidification ProtonationSaltCPTH Salt(Crystalline Solid)Acidification->Salt Crystallization

Figure 1: Synthesis pathway highlighting the transition from the lipophilic free base to the hydrophilic hydrochloride salt.

Section 2: Physical Properties Matrix[1]

The following data consolidates experimental values. Note the stark contrast in melting points between the free base and the salt, which serves as the primary rapid identification method.[1]

PropertyValue (HCl Salt)Context/Notes
Appearance White to pale yellow crystalline powderDarkens upon oxidation/light exposure.[1]
Melting Point 260–270°C (dec) Distinct from free base (MP: ~26°C).[1] Decomposition often observed >250°C.
Solubility (Water) High (>90 g/L at 25°C)Ideal for aqueous biological delivery.[1]
Solubility (Organic) Soluble in Ethanol, DMSO; Insoluble in HexaneUse non-polar solvents to wash away free base impurities.[1]
pKa ~4.05 (Conjugate acid)Weakly acidic in solution.[1]
Hygroscopicity ModerateStore in desiccator; moisture uptake alters weighing accuracy.[1]

Critical Insight: If your sample melts below 100°C, you are likely working with the free base or a heavily degraded salt.[1] Recrystallization is required immediately.[1]

Section 3: Spectroscopic Characterization[1]

To validate the identity of CPTH, the following spectral features must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Amine Salts (N-H stretch): Broad, multiple bands in the 2600–3000 cm⁻¹ region (characteristic of ammonium salts -NH₃⁺), distinct from the sharp doublets of primary amines in the free base.[1]

  • Aromatic C-H: ~3050 cm⁻¹.[1]

  • Fingerprint Region: Strong C-Cl stretch absorption expected around 1000–1100 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Avoid CDCl₃ due to solubility issues with the salt).[1]

  • Aromatic Protons: Three distinct signals in the 6.5–7.5 ppm region, showing coupling patterns consistent with 1,2,4-substitution.[1]

  • Methyl Group: Singlet at ~2.2–2.3 ppm.[1]

  • Ammonium Protons: Broad singlet at >8.0 ppm (exchangeable with D₂O), confirming the salt form.[1]

Section 4: Experimental Protocols

Protocol A: Purification via Recrystallization

Purpose: To remove oxidation products (colored impurities) and residual free base.

  • Dissolution: Dissolve crude CPTH in a minimum volume of boiling Ethanol (95%) .

  • Filtration: While hot, filter through a glass frit to remove insoluble particulates.[1]

  • Acidification Check: Add 1-2 drops of concentrated HCl to ensure the equilibrium favors the salt form.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals under vacuum.

  • Washing: Wash the filter cake with cold Diethyl Ether (removes residual free base and non-polar impurities).[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Protocol B: Analytical HPLC Method

Purpose: Purity quantification using Reversed-Phase HPLC.[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][7][8]

  • Gradient:

    • 0–2 min: 5% B[1]

    • 2–15 min: Linear ramp to 60% B

    • 15–20 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Aromatic absorption max).[1]

  • Retention Logic: The salt will dissociate in the mobile phase.[1] The acidic pH ensures the amine remains protonated (ionized), resulting in earlier elution compared to neutral impurities, or requires ion-pairing reagents for retention.

Section 5: Analytical Logic & Safety[1]

Decision Tree for Sample Verification

Use this logic flow to determine if a batch is suitable for use.

AnalyticalLogicStartSample Receipt(CPTH)VisualVisual InspectionStart->VisualColorCheckIs it White/Pale Yellow?Visual->ColorCheckMPCheckMelting Point TestColorCheck->MPCheckYesRecrystRecrystallize(Protocol A)ColorCheck->RecrystNo (Brown/Dark)MPDecisionMP > 250°C?MPCheck->MPDecisionUseRELEASE for UseMPDecision->UseYesDiscardDiscard/QuarantineMPDecision->DiscardNo (<100°C)Recryst->MPCheck

Figure 2: Quality control decision tree for validating CPTH purity.

Safety & Toxicology (HSE)
  • Methemoglobinemia: Like many aniline derivatives, CPTH can induce methemoglobinemia (oxidation of hemoglobin).[1] Handle in a fume hood.

  • Nephrotoxicity: Specifically toxic to kidney tissues in biological models (basis for its avicidal mechanism).[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95/P100 respirator if handling dry powder outside a hood.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62651, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995).[1][9][10] Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1][9] EPA-738-R-96-003.[1][9] Retrieved from [Link][1]

  • USDA APHIS. (2018).[1] Human Health and Ecological Risk Assessment for the Use of DRC-1339. Retrieved from [Link]

Technical Guide: Solubility Profile of 3-Chloro-4-Methylaniline Hydrochloride

[1][2]

Executive Summary

Compound: this compound Synonyms: 3-chloro-p-toluidine hydrochloride, Starlicide, DRC-1339 CAS: 7745-89-3 (Salt) | CAS (Free Base): 95-74-9 Molecular Formula: C₇H₈ClN[1][2][3] · HCl Molecular Weight: 178.06 g/mol [1][2]

This compound is an ionic salt derived from the protonation of the parent aniline.[1] Unlike its free base counterpart—which is lipophilic and soluble in non-polar organic solvents—the hydrochloride salt exhibits a high lattice energy that dictates a strict solubility profile favoring high-dielectric, polar protic, and polar aprotic solvents.[1] This guide delineates the solubility landscape to prevent precipitation errors during formulation and stock solution preparation.

Physicochemical Identity & Solubility Mechanics

Understanding the solvation mechanism is critical for solvent selection. The hydrochloride salt exists as a cation-anion pair (

1


  • Free Base (CAS 95-74-9): Lipophilic.[1] Soluble in DCM, Chloroform, Toluene.[1] Insoluble in water.[4]

  • HCl Salt (CAS 7745-89-3): Hydrophilic/Ionic.[1] Soluble in Water, Methanol, DMSO.[1] Insoluble in Hexane, Toluene.

Critical Solubility Data Table

Qualitative and semi-quantitative estimates based on ionic salt behavior and available literature.

Solvent ClassSpecific SolventSolubility RatingMechanism / Notes
Polar Protic Water High (>50 mg/mL)Strong ion-dipole interactions.[1] Reported ~53–91 g/L at 30°C.
Polar Protic Methanol High Excellent solvation of the ammonium cation; ideal for stock solutions.
Polar Protic Ethanol Moderate/High Good solubility; often used for recrystallization.
Polar Aprotic DMSO High (>100 mg/mL)High dielectric constant breaks ion pairs effectively. Preferred for biological assays.
Polar Aprotic DMF High Similar performance to DMSO; useful for synthetic organic chemistry.
Chlorinated DCM / Chloroform Low / Negligible Unlike the free base, the salt is poorly soluble unless an organic base (e.g., TEA) is added.
Non-Polar Hexane / Toluene Insoluble Lack of dipole moment prevents disruption of the crystal lattice.
Ketones Acetone Low Salts typically exhibit poor solubility in acetone; risk of precipitation.

Solubility Decision & Workflow Diagrams

The following diagrams illustrate the logical flow for solvent selection and the experimental validation of solubility.

Diagram 1: Solvent Selection Logic (Graphviz)

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Analytical, Synthetic, or Formulation).

SolventSelectionStartSelect Solvent for3-chloro-4-methylaniline HClApplicationIntended Application?Start->ApplicationBioAssayBiological Assay(Cell/Animal)Application->BioAssaySynthesisChemical Synthesis(Reaction Medium)Application->SynthesisAnalysisAnalytical (HPLC/GC)Application->AnalysisWaterWater / Saline(Limit: ~50 mg/mL)BioAssay->WaterDirect UseDMSODMSO(Stock >100 mM)BioAssay->DMSOStock SolutionMethanolMethanol(High Solubility)Synthesis->MethanolRecrystallizationDMFDMF(High Solubility)Synthesis->DMFHigh Temp/PolarMobilePhaseMobile Phase(MeOH/Water + Buffer)Analysis->MobilePhaseReverse Phase

Caption: Decision tree for solvent selection based on downstream application requirements.

Experimental Protocol: Gravimetric Solubility Determination

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

1

Materials:

  • 3-chloro-4-methylaniline HCl (dried).[1][2]

  • Target Solvent (HPLC Grade).

  • Thermomixer or Shaking Water Bath.

  • 0.45 µm PTFE Syringe Filters (compatible with organic solvents).

  • Analytical Balance (0.01 mg precision).

Workflow:

  • Preparation: Add excess solid compound (~100 mg) to 1 mL of solvent in a sealed glass vial. The mixture must remain opaque (undissolved solid present).

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Note: Visual confirmation of residual solid is mandatory throughout this period.

  • Filtration: Centrifuge the vial to pellet solids, then filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Quantification (Gravimetric):

    • Evaporate the solvent under a nitrogen stream or vacuum.

    • Dry the residue to constant weight (

      
      ).
      
    • Calculate Mass of Solute:

      
      .[1]
      
    • Calculate Solubility:

      
      .
      
Diagram 2: Solubility Determination Workflow (Graphviz)

SolubilityProtocolStep1Add Excess Solidto SolventStep2Agitate 24h@ 25°CStep1->Step2Step3Check forResidual SolidStep2->Step3Step4Filter Supernatant(0.45 µm PTFE)Step3->Step4YesAddMoreAdd More SolidStep3->AddMoreNo (Solution Clear)Step5Evaporate Solvent& Weigh ResidueStep4->Step5AddMore->Step2

Caption: Step-by-step workflow for the Saturation Shake-Flask method to determine quantitative solubility.

Handling, Stability & Safety

Stability in Solution:

  • Hydrolysis: The hydrochloride salt is generally stable in acidic and neutral aqueous solutions. However, in basic media (pH > pKa of the aniline, approx 4.0), the salt will deprotonate to the free base, leading to precipitation in aqueous environments.[1]

  • Photolysis: 3-chloro-4-methylaniline is sensitive to light.[1] Solutions should be stored in amber vials or wrapped in foil.

  • Oxidation: Aromatic amines are prone to oxidation. Store stock solutions (DMSO/MeOH) at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent the formation of azo-dimers or quinone imines.[1]

Safety (HSE):

  • Toxicity: Highly toxic to avian species (avicide).[3][5] Handle with extreme care to prevent environmental release.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62651: this compound.[1] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1][6] EPA Archive. Available at: [Link][1]

  • USDA APHIS. The Use of DRC-1339 in Wildlife Damage Management. USDA.[7][8] Available at: [Link]

3-Chloro-4-methylaniline Hydrochloride: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), also known as Starlicide or DRC-1339 , is a specialized chlorinated aniline salt utilized primarily as an intermediate in the synthesis of urea-based herbicides (e.g., chlorotoluron) and azo dyes (e.g., Palatine Fast Yellow).[1][2][3][4] In the life sciences, it serves as a potent avicide with a unique nephrotoxic mechanism of action in specific avian species.

This technical guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis pathways, analytical characterization protocols, and safety handling procedures for researchers and drug development professionals.

Part 1: Physicochemical Specifications

The distinction between the free base and the hydrochloride salt is critical for solubility and stability in formulation. The hydrochloride salt offers enhanced water solubility, making it the preferred form for aqueous applications and biological assays.

Table 1: Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
Common Synonyms 3-Chloro-p-toluidine HCl; Starlicide; DRC-1339; CPTH
CAS Number (Salt) 7745-89-3
CAS Number (Free Base) 95-74-9
Molecular Formula C₇H₉Cl₂N (or C₇H₈ClN · HCl)
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline powder (darkens upon oxidation)
Melting Point 260 °C (sublimes/decomposes) [1]
Solubility Soluble in water, ethanol; sparingly soluble in non-polar solvents
pKa (Conjugate Acid) ~4.05 (Free base amine protonation)

Part 2: Synthesis & Preparation Protocol

The synthesis of this compound follows a linear industrial pathway starting from p-nitrotoluene. The process requires strict control of regioselectivity during the chlorination step to ensure the chlorine atom attaches at the meta position relative to the nitro group (which corresponds to the ortho position relative to the methyl group).

Synthesis Workflow Diagram

SynthesisPathway Start p-Nitrotoluene (C7H7NO2) Step1 Chlorination (Cl2 / FeCl3) Start->Step1 Inter1 2-Chloro-4-nitrotoluene (Isomer Separation) Step1->Inter1 Electrophilic Aromatic Substitution Step2 Catalytic Hydrogenation (H2 / Pd/C) Inter1->Step2 Inter2 3-Chloro-4-methylaniline (Free Base) Step2->Inter2 Reduction of Nitro Group Step3 Salt Formation (HCl gas / Ethanol) Inter2->Step3 Final 3-Chloro-4-methylaniline Hydrochloride Step3->Final Acid-Base Reaction

Figure 1: Step-wise synthesis pathway from p-nitrotoluene to the final hydrochloride salt.

Detailed Protocol: Free Base to Hydrochloride Salt

While the free base is commercially available, the hydrochloride salt is often prepared in situ or purified for stability.

  • Dissolution: Dissolve 10.0 g of 3-chloro-4-methylaniline (Free Base) in 100 mL of anhydrous ethanol or diethyl ether. Ensure complete dissolution; mild heating (30°C) may be required.

  • Acidification: Under constant stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a stoichiometric excess (1.1 eq) of concentrated hydrochloric acid (37%) dropwise.

    • Observation: A white precipitate should form immediately upon acidification.

  • Crystallization: Cool the mixture to 0–4°C in an ice bath for 2 hours to maximize yield.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake twice with cold diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the solid under vacuum at 40°C for 6 hours. Store in a desiccator protected from light, as anilines are prone to photo-oxidation.

Part 3: Analytical Characterization

For drug development and purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard. Below is a validated Reverse Phase method suitable for chloroanilines.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (primary) and 280 nm
Temperature 30°C
Injection Volume 10 µL

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: Linear gradient 10% → 80% B

  • 15-20 min: 80% B (Wash)

  • 20-22 min: 80% → 10% B (Re-equilibration)

Spectral Identification
  • 1H NMR (DMSO-d6, 400 MHz): Expect signals for the methyl group (~2.2 ppm, singlet), the aromatic protons (multiplets between 6.5–7.5 ppm), and the broad ammonium protons (~9-10 ppm) which exchange with D₂O.

  • Mass Spectrometry (ESI+): The salt dissociates in solution. Look for the [M+H]+ peak of the free base at m/z 142.0 (³⁵Cl isotope) and 144.0 (³⁷Cl isotope) in a 3:1 ratio.

Part 4: Biological Mechanism & Degradation

In avian species, particularly starlings and blackbirds, this compound exhibits a unique toxicity profile. It causes irreversible kidney necrosis and methemoglobinemia. Understanding its metabolic fate is crucial for environmental impact assessments.

Metabolic Pathway Diagram

Metabolism Parent 3-Chloro-4-methylaniline (Parent Compound) Met1 3-Chloro-4-methylacetanilide (Acetylation) Parent->Met1 N-Acetyltransferase Toxicity Kidney Necrosis & Methemoglobinemia Parent->Toxicity Reactive Metabolites (Hydroxylamines) Met2 N-(3-chloro-4-(hydroxymethyl)phenyl)acetamide (Hydroxylation) Met1->Met2 Cytochrome P450

Figure 2: Primary metabolic pathway in avian systems leading to bioactivation and excretion [2].

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is highly toxic and a potent methemoglobin former.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator is mandatory to prevent inhalation of dust.

    • Dermal: Double nitrile gloves. Anilines are readily absorbed through the skin.

    • Ocular: Chemical safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The hydrochloride salt is hygroscopic and light-sensitive.

  • Spill Protocol: Do not dry sweep. Dampen with water to avoid dust generation, then absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

  • First Aid: In case of skin contact, wash immediately with soap and water. If cyanosis (blue skin/lips) occurs, administer oxygen and seek immediate medical attention for potential methemoglobinemia treatment (e.g., Methylene Blue).

References

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride). EPA-738-R-96-003. Link

  • Johnston, J. J., et al. (1999).[1] 3-Chloro-p-toluidine hydrochloride metabolism and detection of exposure in birds.[1][2] Environmental Toxicology and Chemistry, 18(11), 2533-2537.[1] Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Link

  • SIELC Technologies. (n.d.).[5] Separation of Chloroanilines on Newcrom R1 HPLC column. Application Note. Link

Sources

Technical Guide: Key Characteristics of Chlorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into chlorinated aromatic amines (CAAs), structured for researchers and drug development professionals. It synthesizes physicochemical data, toxicological mechanisms, and practical synthetic strategies, adhering to the requested format and scientific rigor.

Executive Summary: The Dual Nature of CAAs

Chlorinated aromatic amines (chloroanilines) represent a critical structural motif in organic chemistry, serving as essential intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients), agrochemicals, and high-performance pigments. However, their utility is counterbalanced by significant toxicological liabilities, particularly genotoxicity and hematotoxicity.

For the medicinal chemist, the chloroaniline moiety presents a paradox: the chlorine atom modulates lipophilicity and metabolic stability, yet the aniline functionality serves as a "structural alert" for bioactivation. This guide dissects these characteristics to enable safer drug design and robust process control.

Physicochemical Profiling

The introduction of a chlorine atom onto the aniline ring significantly alters the electronic and physical landscape of the molecule compared to the parent aniline.

Electronic Effects & Basicity

Chlorine exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In the context of anilines, the electron-withdrawing nature dominates, reducing the electron density on the nitrogen lone pair and thereby decreasing basicity (lowering the pKa of the conjugate acid).

Table 1: Comparative Physicochemical Properties of Chloroaniline Isomers

PropertyAniline (Ref)2-Chloroaniline (o-CA)3-Chloroaniline (m-CA)4-Chloroaniline (p-CA)
Structure C₆H₅NH₂2-Cl-C₆H₄NH₂3-Cl-C₆H₄NH₂4-Cl-C₆H₄NH₂
pKa (Conjugate Acid) 4.602.66 3.464.15
LogP (Lipophilicity) 0.901.902.031.83
Boiling Point (°C) 184209230232
Electronic Influence N/AStrong -I (Ortho effect)-I (Inductive only)-I / +M (Resonance)
  • Interpretation: 2-Chloroaniline is the weakest base due to the proximity of the electron-withdrawing chlorine (ortho-effect) and steric hindrance to solvation of the ammonium cation. 4-Chloroaniline retains the highest basicity among the isomers as the resonance donation (+M) of the para-chlorine partially offsets its inductive withdrawal.

Toxicological Mechanisms & Bioactivation

Understanding the mechanism of toxicity is non-negotiable for safety assessment in drug development. The primary hazard stems from metabolic bioactivation rather than the parent molecule itself.

The Toxophore Pathway

The toxicity of CAAs is largely driven by N-oxidation catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). This pathway leads to the formation of reactive nitrenium ions that form covalent adducts with DNA (genotoxicity) or hemoglobin (methaemoglobinemia).

Figure 1: Metabolic Bioactivation Pathway of 4-Chloroaniline

Bioactivation Parent 4-Chloroaniline (Parent Drug/Impurity) CYP CYP450 Oxidation (CYP2E1/1A2) Parent->CYP N_OH N-Hydroxy-4-chloroaniline (Proximate Carcinogen) CYP->N_OH Phase2 Phase II Conjugation (Acetylation/Sulfation) N_OH->Phase2 Nitrenium Nitrenium Ion (Electrophilic Species) Phase2->Nitrenium Loss of Leaving Group DNA DNA Adducts (Mutagenicity) Nitrenium->DNA Hb Hemoglobin Adducts (Methemoglobinemia) Nitrenium->Hb

Caption: Figure 1. The bioactivation cascade of 4-chloroaniline.[1] CYP-mediated N-hydroxylation is the rate-limiting step generating the proximate carcinogen, which converts to the ultimate carcinogenic nitrenium ion.

Structure-Toxicity Relationships (STR)
  • Para-Substitution (4-CA): Highest toxicity potential. The para position is blocked, preventing safe ring hydroxylation and forcing metabolism towards the dangerous N-oxidation route.

  • Ortho-Substitution (2-CA): Generally less genotoxic due to steric hindrance interfering with the enzymatic N-oxidation and potential for alternative metabolic ring closure.

Synthesis & Manufacturing Controls

The synthesis of CAAs typically involves the catalytic hydrogenation of chloronitrobenzenes. The critical process parameter (CPP) here is selectivity : preventing the hydrodehalogenation (loss of chlorine) which produces aniline as a side-product.

Selective Hydrogenation Protocol

Objective: Reduce -NO₂ to -NH₂ while preserving the C-Cl bond.

  • Catalyst System: Platinum on Carbon (Pt/C) is preferred over Palladium (Pd/C) for chlorinated substrates, as Pd is highly active for dehalogenation.

  • Inhibitors: The addition of sulfided inhibitors (e.g., thiophene or metal sulfides) poisons the catalyst sites responsible for C-Cl cleavage without stopping nitro reduction.

  • Reaction Workflow:

Synthesis Substrate p-Chloronitrobenzene Hydrogenation Hydrogenation (H2, 5-10 bar, 50°C) Substrate->Hydrogenation Catalyst Catalyst Selection: Pt/C (Sulfided) or Pd/C + Morpholine Catalyst->Hydrogenation Fork Selectivity Control Hydrogenation->Fork Product Target: 4-Chloroaniline (>99% Yield) Fork->Product Optimized Conditions Impurity Impurity: Aniline (Dehalogenated) Fork->Impurity Over-reduction

Caption: Figure 2. Synthetic workflow for selective reduction. Catalyst poisoning is essential to prevent hydrodehalogenation.

Applications in Drug Development & Regulatory Compliance[4]

The "Structural Alert" Challenge

In modern drug discovery, the chloroaniline moiety is often flagged as a structural alert. However, it remains a valid pharmacophore if the risk is mitigated.

  • Bioisosterism: Medicinal chemists often replace the aniline ring with bicyclo[1.1.1]pentane or heterocyclic amines (e.g., aminopyridines) to maintain geometry while eliminating the aromatic ring responsible for nitrenium ion formation.

  • Metabolic Blocking: Introducing fluorine at the metabolic "hotspots" (adjacent to the nitrogen) can sterically or electronically hinder N-oxidation.

Regulatory Limits (ICH M7)

Under ICH M7 guidelines , chloroanilines are classified as mutagenic impurities.

  • Class: Class 1 (Known mutagenic carcinogens) or Class 2 (Known mutagens with unknown carcinogenic potential, treated as Class 1).

  • Limit: The default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.

  • Specific Control: For 4-chloroaniline, specific Acceptable Intake (AI) limits may be calculated based on rodent carcinogenicity data (TD50), often resulting in limits tighter than the general TTC depending on the drug's max daily dose.

Drug Examples
  • Chlorhexidine: A widely used antiseptic containing two 4-chloroaniline moieties. Degradation can release free 4-chloroaniline, requiring strict stability monitoring.

  • Diclofenac: Contains a 2,6-dichloroaniline moiety. The two ortho-chlorines provide steric bulk that twists the aniline ring out of planarity, significantly altering its metabolic profile compared to mono-chloroanilines.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of p-Chloroaniline Hydrochloride in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 351. Link

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] Link

  • Benigni, R., & Bossa, C. Mechanism of Action of Aromatic Amines: Chemical Structure-Activity Relationships. Chemical Research in Toxicology, 24(1), 21-38. Link

  • Kalgutkar, A. S., et al. Metabolic Activation of Structural Alerts in Drug Discovery: A Retrospective Analysis. Current Drug Metabolism, 6(3), 161-225. Link

  • Blaser, H. U. Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today, 60(3-4), 161-165. (Focus on selective hydrogenation). Link

Sources

Methodological & Application

Catalytic hydrogenation method for 3-chloro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Chloro-4-methylaniline via Catalytic Hydrogenation

Executive Summary

3-Chloro-4-methylaniline (CAS: 95-74-9) is a critical intermediate in the synthesis of urea herbicides (e.g., Chlorotoluron), dyes, and pharmaceuticals. The industrial synthesis relies on the catalytic hydrogenation of 2-chloro-4-nitrotoluene (CNT) . The central technical challenge in this process is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the labile carbon-chlorine (

) bond.

Standard hydrogenation catalysts (Pd, Ni) often catalyze hydrodechlorination (hydrogenolysis), leading to the formation of


-toluidine and HCl, which poisons the catalyst and reduces yield. This application note details a high-fidelity protocol using Modified Pt/C  catalysts and kinetic control strategies to achieve 

selectivity and

conversion.

Scientific Foundation: Mechanism & Selectivity

To master this synthesis, one must understand the competing reaction pathways. The reduction of the nitro group follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates.

The Chemoselectivity Paradox
  • Desired Pathway (Nitro Reduction): Thermodynamically favorable but kinetically complex. Requires adsorption of the nitro group onto the metal surface.

  • Undesired Pathway (Hydrodechlorination): Palladium (Pd) is particularly active for oxidative addition into

    
     bonds. Platinum (Pt) is less active for this insertion but can still cause dechlorination at high pressures or temperatures.
    

Mechanistic Insight: Dechlorination is often rate-limited by the desorption of the chlorinated product. If the amine product remains adsorbed too long, or if the catalyst surface is too "clean" (highly active), the


 bond is attacked. Modifiers (e.g., sulfides, metal oxides) or inhibitors (e.g., thiocyanate, morpholine) are used to selectively poison the highly active sites responsible for 

cleavage without hindering

reduction.
Reaction Pathway Diagram

ReactionPathway Figure 1: Competitive Hydrogenation Pathways. Green indicates the desired route; Red indicates critical failure modes. Start 2-Chloro-4-nitrotoluene (Substrate) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + H2 (Fast) Side2 Aniline Derivatives Start->Side2 Direct Dechlorination (Rare) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Target 3-Chloro-4-methylaniline (Target Product) Hydroxyl->Target + H2 (Rate Determining) Side1 p-Toluidine (Dechlorinated Byproduct) Target->Side1 Hydrodechlorination (Over-reduction)

Figure 1: Competitive Hydrogenation Pathways. Green indicates the desired route; Red indicates critical failure modes.

Experimental Protocol

This protocol utilizes a sulfided 5% Pt/C catalyst . The sulfur modification electronically modifies the platinum, significantly increasing the activation energy for


 bond insertion while leaving the nitro reduction pathway accessible.
Materials & Equipment
  • Substrate: 2-Chloro-4-nitrotoluene (CNT), purity

    
    .[1]
    
  • Catalyst: 5% Pt/C (Sulfided type) or 1% Pt/C with added inhibitor (e.g., 0.1% morpholine).

  • Solvent: Methanol (HPLC grade). Note: Methanol offers high H2 solubility and easy workup.

  • Reactor: High-pressure Hastelloy or Stainless Steel Autoclave (e.g., Parr 4560 Series) with gas entrainment impeller.

  • Gas: Hydrogen (99.99%), Nitrogen (99.99%) for purging.

Step-by-Step Procedure

Step 1: Reactor Loading

  • In a clean beaker, dissolve 100 g of CNT in 300 mL of Methanol .

  • Add 0.5 g of 5% Pt/C (sulfided) catalyst. (Substrate/Catalyst ratio ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     200:1 w/w).
    
    • Critical: If using non-sulfided Pt/C, add 0.2 g of thiourea or morpholine as a dehalogenation inhibitor.

  • Transfer the slurry into the autoclave. Ensure the impeller is submerged.

Step 2: Purging (Safety Critical)

  • Seal the reactor.

  • Pressurize with

    
     to 5 bar, stir for 1 min, then vent to 1 bar. Repeat 3 times to remove 
    
    
    
    .
  • Pressurize with

    
     to 5 bar, then vent to 1 bar. Repeat 3 times to replace 
    
    
    
    with
    
    
    .

Step 3: Reaction

  • Set agitation to 800-1000 RPM (Mass transfer limited reaction).

  • Heat the reactor to 60°C .

  • Once at temperature, pressurize with

    
     to 1.5 MPa (15 bar) .
    
  • Maintain constant pressure via a demand regulator.

  • Monitor

    
     uptake. The reaction is exothermic; use internal cooling coils to maintain 
    
    
    
    .
    • End Point: Reaction is complete when

      
       consumption ceases (typically 2-4 hours).
      

Step 4: Workup

  • Cool reactor to

    
    .
    
  • Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Discharge reaction mass.

  • Filtration: Filter the catalyst through a Celite pad or sintered glass funnel. Caution: Spent catalyst may be pyrophoric.[2] Keep wet.

  • Isolation: Remove Methanol via rotary evaporation. The residue is crude 3-chloro-4-methylaniline.

  • Purification: Distillation under reduced pressure (b.p. approx 115-120°C at 10 mmHg) or recrystallization from hexane if solid purity is required.

Process Optimization & Troubleshooting

The following table summarizes the effect of critical process parameters (CPPs) on Critical Quality Attributes (CQAs).

ParameterRecommended RangeEffect of Deviation
Temperature 50°C – 70°C>70°C: Increases dehalogenation exponentially.<50°C: Accumulation of hydroxylamine intermediate (explosion hazard during distillation).
Pressure 10 – 20 bar>20 bar: Promotes ring hydrogenation and dehalogenation.<10 bar: Slow reaction rate; incomplete conversion.
Agitation >800 RPMLow RPM: H2 starvation at catalyst surface leads to byproduct formation and stalled reaction.
Solvent Methanol/EthanolAprotic solvents (THF): Slower rates. Acidic media: Can stabilize amine but requires neutralization.
Self-Validating System Check
  • In-Process Control (IPC): Monitor the disappearance of the nitro peak via GC/HPLC. If the hydroxylamine intermediate persists, extend reaction time at 60°C; do not increase temperature immediately.

  • Dechlorination Check: Measure pH of the reaction mixture. A significant drop in pH indicates HCl formation (dechlorination).

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Workup Phase Step1 Dissolve CNT in Methanol Step2 Add Pt/C Catalyst (+ Inhibitor if needed) Step1->Step2 Step3 Autoclave Loading & N2/H2 Purge Step2->Step3 Step4 Hydrogenation 60°C, 15 bar, 1000 RPM Step3->Step4 Step5 IPC: Check H2 Uptake & Exotherm Control Step4->Step5 Step5->Step4 Incomplete Step6 Cool & Vent Step5->Step6 Complete Step7 Catalyst Filtration (Recycle Loop) Step6->Step7 Step7->Step2 Catalyst Recycle Step8 Solvent Evaporation Step7->Step8 Step9 Vacuum Distillation Step8->Step9

Figure 2: End-to-End Experimental Workflow for 3-Chloro-4-methylaniline Synthesis.

References

  • Lippincott, T. et al. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 5,068,436. Link

  • Coq, B. et al. (1986). Conversion of chlorobenzene over palladium and rhodium catalysts of widely varying dispersion. Journal of Catalysis, 101(2), 434-445. Link

  • Sajiki, H. & Hirota, K. (1998).[3] A novel type of hydrogenation using a catalyst poison: Chemoselective inhibition of the hydrogenolysis. Tetrahedron Letters, 39(35), 6353-6356. Link

  • Ma, Y. et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(10), 14380–14391. Link[4]

  • BenchChem Technical Support. (2025). Catalyst Selection for Hydrogenation of 3-Chloro-4-Fluoronitrobenzene. Link

Sources

Use of 3-chloro-4-methylaniline hydrochloride in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Azo Dye Synthesis using 3-Chloro-4-methylaniline Hydrochloride

Executive Summary

This guide details the protocol for utilizing This compound (also known as Fast Red KB Base or Starlicide) as a diazo component in the synthesis of insoluble azo pigments. Due to the steric hindrance of the methyl group and the electronic withdrawal of the chlorine atom at the meta position, this intermediate yields azo dyes with enhanced lightfastness and distinct spectral shifts compared to unsubstituted anilines. This protocol focuses on the diazotization kinetics and subsequent coupling with


-naphthol (2-naphthol) to produce a model red azo pigment, a standard workflow for developing organic colorants and conducting electrophilic aromatic substitution studies.

Chemical Profile & Mechanism

3-Chloro-4-methylaniline is an aromatic amine.[1][2][3][4] In its free base form (CAS 95-74-9), it has limited water solubility. For azo synthesis, it is converted in situ or supplied as the hydrochloride salt (CAS 6259-19-4) to ensure complete dissolution in the acidic diazotization medium.

Mechanism of Action

The synthesis proceeds via two distinct electrophilic stages:

  • Diazotization: The amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0–5°C) to form the electrophilic aryldiazonium salt . The chlorine substituent at the 3-position exerts an inductive effect (-I), increasing the positive character of the diazonium ion, thereby enhancing its reactivity toward coupling agents.

  • Azo Coupling: The diazonium ion attacks the electron-rich coupling component (e.g., 2-naphthol activated in alkaline solution) at the position ortho to the hydroxyl group, forming the stable azo linkage (

    
    ).
    

Figure 1: Reaction Logic Flow

AzoSynthesis Amine 3-Chloro-4-methylaniline (Free Base) Salt Amine Hydrochloride (Soluble Salt) Amine->Salt Protonation HCl HCl (aq) HCl->Salt Diazonium Aryldiazonium Ion (Electrophile) Salt->Diazonium Diazotization (0-5°C) NaNO2 NaNO2 (Nitrous Acid Source) NaNO2->Diazonium Product Insoluble Azo Pigment (Red Precipitate) Diazonium->Product Coupling (pH 8-9) Coupler 2-Naphthol (Nucleophile in NaOH) Coupler->Product

Caption: Logical flow from amine solubilization to pigment precipitation. The formation of the hydrochloride salt is a critical precursor step for homogeneity.

Experimental Protocol

Safety Warning: 3-Chloro-4-methylaniline is toxic (acute oral/dermal toxicity) and an environmental hazard (avicide). All operations must be performed in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

Reagents & Equipment
  • Diazo Component: 3-Chloro-4-methylaniline (5.0 g, ~35 mmol).

  • Acid: Hydrochloric acid (37%, 15 mL).

  • Nitrosating Agent: Sodium nitrite (

    
    , 2.5 g dissolved in 10 mL water).
    
  • Coupling Agent: 2-Naphthol (5.1 g dissolved in 40 mL 10% NaOH).

  • Solvent: Distilled water, Ethanol (for recrystallization).

  • Ice: Crushed ice bath.

Step-by-Step Procedure

Phase 1: Preparation of the Diazonium Salt

  • Solubilization: In a 250 mL beaker, add 5.0 g of 3-chloro-4-methylaniline. Add 15 mL of concentrated HCl and 15 mL of distilled water. Stir until the amine dissolves and forms the hydrochloride salt. Note: If starting with the pre-made hydrochloride salt, dissolve directly in dilute HCl.

  • Cooling: Place the beaker in an ice-salt bath. Cool the solution to 0–5°C . Internal temperature monitoring is critical; exceeding 5°C can cause decomposition of the diazonium salt into phenols and nitrogen gas.

  • Diazotization: Add the sodium nitrite solution (

    
     in water) dropwise to the amine mixture with vigorous stirring.
    
    • Rate: 1 mL/minute.

    • Observation: The solution should remain clear to slightly yellow.

    • Endpoint: After addition, test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required to ensure complete conversion).

Phase 2: Coupling Reaction

  • Coupler Preparation: In a separate 500 mL beaker, dissolve 5.1 g of 2-naphthol in 40 mL of 10% NaOH solution. Cool this alkaline solution to 5–10°C .

  • Coupling: Slowly pour the cold diazonium salt solution (from Phase 1) into the alkaline 2-naphthol solution while stirring constantly.

    • Reaction: A bright red precipitate will form immediately.

    • pH Control: Ensure the pH remains alkaline (pH > 8) during addition. If necessary, add sodium carbonate to buffer the acid generated.

  • Digestion: Allow the mixture to stir for 30 minutes at room temperature to complete the coupling and ensure crystal growth (digestion).

Phase 3: Work-up and Purification

  • Filtration: Filter the red solid using a Buchner funnel and vacuum pump.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove excess salts and unreacted base.

  • Drying: Dry the pigment in an oven at 60°C or air-dry overnight.

  • Recrystallization (Optional): For high-purity spectral analysis, recrystallize from hot ethanol or glacial acetic acid.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Diazotization Temp 0°C – 5°CPrevents thermal decomposition of the unstable diazonium ion (

) into phenols (

).
Acidity (Phase 1) pH < 2Prevents the formation of triazenes (coupling of diazonium salt with unreacted amine).
Coupling pH pH 8 – 10Promotes the formation of the naphtholate ion (nucleophile), which is

times more reactive than neutral naphthol.
Stirring Rate > 300 RPMEssential during coupling to prevent local concentration hotspots that lead to tarry by-products.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are recommended:

  • Melting Point: The crude pigment typically decomposes rather than melts; however, a sharp range indicates purity.

  • UV-Vis Spectroscopy: Dissolve a trace amount in ethanol. Expect a

    
     shift compared to unsubstituted aniline dyes (bathochromic shift due to the Cl/Methyl auxochromes).
    
  • IR Spectroscopy:

    • Absence of primary amine doublet (

      
      ).
      
    • Presence of Azo bond stretch (weak band at

      
      ).
      
    • Presence of C-Cl stretch (

      
      ).
      

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Acidify Dissolve Amine in HCl (Form Hydrochloride Salt) Start->Acidify Cool Cool to 0-5°C Acidify->Cool Diazotize Add NaNO2 Dropwise (Monitor Temp < 5°C) Cool->Diazotize Check Starch-Iodide Test (Positive = Excess HNO2) Diazotize->Check Check->Diazotize Fail (Add more NaNO2) CouplingPrep Prepare 2-Naphthol in NaOH (Alk) Check->CouplingPrep Pass Mix Add Diazo to Coupler (Slow Addition) CouplingPrep->Mix Filter Vacuum Filtration (Isolate Red Solid) Mix->Filter Wash Wash with H2O (Remove Salts) Filter->Wash End Dry & Characterize Wash->End

Caption: Step-by-step experimental workflow for the synthesis of the azo pigment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link][5]

  • International Agency for Research on Cancer (IARC). Pigment Red 3 (Derivative of 4-methyl-2-nitroaniline, analogous chemistry). Retrieved from [Link]

Sources

Application Note: Optimized Protocol for the Diazotization of 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the diazotization of 3-chloro-4-methylaniline (3-chloro-p-toluidine) hydrochloride. Unlike simple anilines, the presence of the chlorine atom at the meta position and the methyl group at the para position influences the solubility profile and electronic stability of the resulting diazonium salt. This guide addresses the critical challenges of solubility management (suspension vs. solution), exotherm control, and endpoint validation using the Starch-Iodide method. This intermediate is a critical precursor for Sandmeyer reactions (yielding 3,4-dichlorotoluene or 2-chloro-4-cyanotoluene) and azo-dye synthesis.[1]

Scientific Background & Mechanism[1][3][4]

Chemical Context

Diazotization converts a primary aromatic amine into a diazonium salt (


) using nitrous acid (

) generated in situ.[1] For 3-chloro-4-methylaniline, the reaction proceeds in an aqueous acidic medium.[1][2]
  • Substrate: 3-Chloro-4-methylaniline (

    
    ).[1] The electron-withdrawing chlorine atom reduces the basicity of the amine compared to p-toluidine, requiring a sufficiently strong acid concentration to prevent the formation of triazene byproducts (Ar-N=N-NH-Ar).[1]
    
  • Reagent: Sodium Nitrite (

    
    ) reacting with Hydrochloric Acid (
    
    
    
    ).[3][4]
  • Active Species: The nitrosonium ion (

    
    ) or protonated nitrous acid (
    
    
    
    ).[1]
Reaction Mechanism

The transformation involves N-nitrosation followed by tautomerization and dehydration.

DiazotizationMechanism Amine 3-Chloro-4-methylaniline (Free Base) Salt Anilinium Salt (Ar-NH3+ Cl-) Amine->Salt + HCl Nitrosamine N-Nitrosamine (Ar-NH-NO) Amine->Nitrosamine + NO+ (Rate Limiting) Salt->Amine Equilibrium HNO2 Nitrous Acid (HNO2) Nitrosonium Nitrosonium Ion (NO+) HNO2->Nitrosonium + H+ DiazoHydroxide Diazo Hydroxide (Ar-N=N-OH) Nitrosamine->DiazoHydroxide Tautomerization Diazonium Diazonium Salt (Ar-N2+ Cl-) DiazoHydroxide->Diazonium + H+ / - H2O

Figure 1: Mechanistic pathway of diazotization.[3] Note that while the amine is stored as the salt, the free amine is the species attacking the nitrosating agent.

Safety & Hazard Analysis (E-E-A-T)

Critical Warning: 3-Chloro-4-methylaniline is the active ingredient in Starlicide (avicide).[1] It is highly toxic to kidneys and the circulatory system (methemoglobinemia).

HazardDescriptionMitigation Strategy
Toxicity Highly toxic by inhalation, ingestion, and skin contact.[1][5][6] Nephrotoxic.Use a dedicated fume hood. Double glove (Nitrile). Wear a full-face shield.[1]
Thermal Instability Diazonium salts can decompose explosively if dried or heated.NEVER allow the diazonium salt to dry. Keep solution < 5°C. Use immediately.
Nitrosamines Potential formation of carcinogenic nitrosamines.Quench excess nitrite with sulfamic acid or urea immediately after reaction.
Acid Burns Use of concentrated HCl.[3][4]Wear acid-resistant apron and face shield.[1] Have neutralization agents (bicarbonate) ready.[2]

Materials & Equipment

Reagents
  • Substrate: 3-Chloro-4-methylaniline (Purity >98%).

  • Acid: Hydrochloric Acid (37% ACS Reagent grade).

  • Nitrite Source: Sodium Nitrite (

    
    ), 2.5 M aqueous solution (freshly prepared).[1]
    
  • Solvent: Deionized Water (ice-cold).

  • Indicator: Starch-Iodide paper (external indicator).

  • Quencher: Urea or Sulfamic Acid (solid).

Equipment
  • Reactor: 3-neck round bottom flask (borosilicate).[1]

  • Agitation: Overhead mechanical stirrer (Teflon blade). Note: Magnetic stirring is often insufficient due to the viscosity of the initial amine hydrochloride suspension.

  • Temperature Control: Ice/Salt bath (

    
    /Ice ratio 1:3) to maintain -5°C to 0°C.[1]
    
  • Addition: Pressure-equalizing addition funnel.

  • Monitoring: Internal thermometer (digital or alcohol-based, never mercury due to contamination risk).[1]

Experimental Protocol

Step 1: Preparation of the Amine Hydrochloride Suspension

The hydrochloride salt of 3-chloro-4-methylaniline is sparingly soluble in cold water.[1] We generate a fine suspension to ensure reactivity.

  • Charge: Into the 3-neck flask, add 10.0 g (70.6 mmol) of 3-chloro-4-methylaniline.

  • Acidify: Add 25 mL of Deionized Water , followed by slow addition of 18 mL of Conc. HCl (approx. 216 mmol, ~3.0 eq) .[1]

    • Expert Insight: We use 3 equivalents of acid.[2][7] 1 eq forms the salt, 1 eq generates

      
       from 
      
      
      
      , and 1 eq maintains high acidity to prevent coupling (triazene formation).
  • Heat & Dissolve (Optional but Recommended): Gently heat the mixture to 60°C with stirring until a clear solution or fine dispersion is obtained.

  • Precipitate: Rapidly cool the mixture to 0–2°C using the ice/salt bath while stirring vigorously.

    • Result: A fine, white to off-white precipitate of the amine hydrochloride salt will form. Fine particle size is crucial for the heterogeneous reaction kinetics.

Step 2: Diazotization[2][10]
  • Prepare Nitrite: Dissolve 5.1 g (74 mmol, 1.05 eq) of Sodium Nitrite in 15 mL of water. Chill this solution to 0°C.

  • Addition: Add the

    
     solution dropwise to the amine suspension over 30–45 minutes .
    
    • Control: Maintain internal temperature below 5°C . If temp spikes, stop addition immediately.

    • Observation: The suspension will gradually thin and become a clear(er) yellow/orange solution as the soluble diazonium salt forms.

Step 3: Endpoint Determination (Starch-Iodide Test)[1][2]
  • Wait: Stir for 15 minutes after the final addition.

  • Test: Dip a glass rod into the reaction mixture and touch it to a strip of Starch-Iodide paper.

    • Immediate Blue/Black: Excess Nitrous Acid present (Reaction Complete).

    • No Color/Slow Color: Insufficient Nitrite. Add 0.1 eq more

      
       solution and re-test after 10 mins.
      
  • Quench: Once the endpoint is stable (blue color persists for 5 mins), add 0.5 g Urea or Sulfamic Acid to destroy excess

    
    .
    
    • Mechanism:[8][3][6][9][10]

      
      .[1] This prevents side reactions during downstream processing.
      
Step 4: Storage/Usage

The resulting solution of 3-chloro-4-methylbenzenediazonium chloride is unstable .[1]

  • Immediate Use: Transfer immediately via cannula to the subsequent reaction vessel (e.g., CuCl/HCl for Sandmeyer).

  • Do Not Store: Do not attempt to isolate the dry salt.

Process Workflow Diagram

ProtocolWorkflow Start Start: 3-Chloro-4-methylaniline Acidification Acidification (Water + 3.0 eq HCl) Heat to 60°C then Cool to 0°C Start->Acidification Suspension Fine Salt Suspension Formed Acidification->Suspension Addition Controlled Addition (1.05 eq NaNO2) Temp < 5°C Suspension->Addition Check Starch-Iodide Test Addition->Check Adjust Add 0.1 eq NaNO2 Check->Adjust No Color Quench Quench Excess HNO2 (Urea/Sulfamic Acid) Check->Quench Instant Blue Adjust->Addition Final Ready for Downstream App (Sandmeyer/Coupling) Quench->Final

Figure 2: Operational workflow for the diazotization process.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Thick foam formation Evolution of

gas due to diazonium decomposition (too warm).[1]
CRITICAL: Cool immediately to -5°C. Check thermometer calibration. Ensure slow addition.
Tarry/Oily droplets Formation of triazenes due to low acidity.Ensure pH is < 1 throughout. Verify 2.5-3.0 eq of HCl was used.
No Starch-Iodide Change Bad indicator paper or insufficient nitrite.[1]Test paper with a drop of dilute

.[3] If paper works, add more nitrite to reaction.
Precipitate remains Incomplete reaction or formation of diazo-amino compound.[1]Increase stirring speed (shear force). Ensure initial amine salt was fine particles, not chunks.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazotization stoichiometry and starch-iodide endpoints).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62651, 3-Chloro-4-methylaniline hydrochloride.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. [Link][1]

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals, 13th Ed., Whitehouse Station, NJ: Merck and Co., Inc., 2001 .[1] (Reference for Starlicide/Toxicity data).

Sources

Application Note: 3-Chloro-4-methylaniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), often referred to as 3-Chloro-p-toluidine HCl or CPTH, serves as a critical aromatic building block in the synthesis of heterocycles, ureas, and amides.[1] While historically known as the active agent in the avicide Starlicide (DRC-1339), its pharmaceutical utility lies in its role as a stable, oxidation-resistant precursor to the 3-chloro-4-methylphenyl moiety—a privileged substructure in kinase inhibitors and lipophilic ligand scaffolds.[1]

This guide details the handling of the hydrochloride salt to prevent oxidative degradation (browning) typical of the free base, and provides validated protocols for its conversion into high-value pharmacophores.[1]

Chemical Profile & Stability

The hydrochloride salt is the preferred storage form. The free base (3-chloro-4-methylaniline) is a low-melting solid/liquid that rapidly oxidizes and darkens upon exposure to air.[1]

PropertySpecification
IUPAC Name This compound
Common Name 3-Chloro-p-toluidine HCl; CPTH
CAS (Salt) 7745-89-3
CAS (Free Base) 95-74-9
Molecular Weight 178.06 g/mol
Appearance White to gray crystalline powder (Salt)
Solubility Soluble in water, MeOH; Sparingly soluble in Et2O
pKa (Conjugate Acid) ~4.05 (Indicates weak basicity of free amine)
Stability Hygroscopic; Store under inert gas.[2][3] Protect from light.
Safety Advisory (Critical)
  • Toxicity: This compound is a potent methemoglobinemia inducer. It targets the kidney and blood.[4]

  • Ecological: Extremely toxic to avian species (LD50 < 5 mg/kg for starlings). All waste must be segregated and incinerated; never release into aqueous waste streams.

  • PPE: Double nitrile gloves, full face shield, and P3/N100 respiratory protection are mandatory during weighing.[1]

Strategic Utility: The "Hydrophobic Clamp"

In medicinal chemistry, the 3-chloro-4-methylphenyl motif is frequently employed to fill hydrophobic pockets (e.g., the ATP-binding site of kinases).[1] The chlorine atom provides a halogen bond acceptor/donor capability and increased lipophilicity, while the methyl group provides steric bulk to lock conformations.

Workflow Visualization

The following diagram illustrates the transformation of the stable storage form (HCl salt) into active pharmaceutical scaffolds.

G Start 3-Chloro-4-methylaniline Hydrochloride (Storage) Base Free Base (In-situ Generation) Start->Base NaHCO3/EtOAc Neutralization Urea Diaryl Ureas (Kinase Inhibitors) Base->Urea Isocyanates (R-NCO) Amide Biaryl Amides (Ligand Scaffolds) Base->Amide Acid Chlorides (R-COCl) Nitrile Benzonitriles (Bioisosteres) Base->Nitrile Sandmeyer (CuCN)

Figure 1: Synthetic workflow converting the stable HCl salt into common medicinal chemistry scaffolds.

Application Protocol 1: Synthesis of Diaryl Ureas

Context: Urea linkages are central to Type II kinase inhibitors (e.g., Sorafenib analogues). This protocol uses the HCl salt directly in a biphasic system to avoid isolating the unstable free base.

Materials
  • 3-Chloro-4-methylaniline HCl (1.0 eq)[1]

  • Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate for model validation)[1]

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)[1]

  • Saturated aq.[5] NaHCO3

  • Triethylamine (Et3N) (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology
  • Biphasic Release:

    • Suspend 3-chloro-4-methylaniline HCl (1.78 g, 10 mmol) in DCM (20 mL).

    • Add saturated NaHCO3 (20 mL) and stir vigorously for 15 minutes at Room Temperature (RT).

    • Observation: The solid dissolves, and the organic layer may turn slightly yellow/brown (free base).

  • Phase Separation:

    • Separate the layers.[5] Extract the aqueous layer once with DCM (10 mL).

    • Combine organic layers and dry over anhydrous Na2SO4.[5]

    • Critical: Do not concentrate to dryness. Use the solution immediately to prevent oxidation.

  • Coupling:

    • Transfer the dry DCM solution to a reaction flask under Nitrogen.

    • Add Triethylamine (0.14 mL, 1 mmol) as a catalyst.

    • Add the Aryl Isocyanate (11 mmol) dropwise at 0°C.

  • Reaction & Workup:

    • Allow to warm to RT and stir for 4–6 hours.

    • Endpoint: Monitor by TLC (Hexane:EtOAc 3:1). The urea product usually precipitates or forms a new polar spot.

    • Purification: Filter the precipitate (if solid) and wash with cold DCM. If soluble, evaporate solvent and recrystallize from Ethanol/Water.

Application Protocol 2: Sandmeyer Cyanation

Context: Converting the amine to a nitrile group (Sandmeyer reaction) creates a 3-chloro-4-methylbenzonitrile intermediate, a precursor for amidines or tetrazoles.[1]

Reaction Mechanism Visualization

Mechanism Step1 Amine HCl Salt Step2 Diazonium Salt (N2+ Cl-) Step1->Step2 NaNO2, HCl 0°C Step3 Radical Intermediate Step2->Step3 CuCN SET Mechanism Final Aryl Nitrile (Ar-CN) Step3->Final CN Transfer

Figure 2: Sandmeyer pathway for converting the amino group to a nitrile.[1]

Protocol
  • Diazotization:

    • Dissolve 3-chloro-4-methylaniline HCl (10 mmol) in 10 mL of 2M HCl. Cool to -5°C (ice/salt bath).

    • Add NaNO2 (11 mmol) in water (5 mL) dropwise, maintaining temp < 0°C. Stir for 20 min.

    • Test: Starch-iodide paper should turn blue (excess nitrite).

  • Substitution:

    • In a separate flask, prepare a solution of CuCN (12 mmol) and NaCN (15 mmol) in water (20 mL) at 0°C.

    • Neutralization (Crucial): Neutralize the diazonium solution to pH ~6 using solid NaHCO3 (careful foaming) before addition to prevent HCN gas evolution.

    • Add the neutralized diazonium solution to the CuCN mixture slowly.

  • Workup:

    • Allow to warm to RT, then heat to 50°C for 30 min to ensure N2 evolution is complete.

    • Extract with Ethyl Acetate.[5] Wash with 1M NaOH (to remove phenols).

Analytical Quality Control (HPLC)

To ensure the integrity of the starting material (absence of oxidation products), use the following Reverse Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (primary) and 280 nm
Retention Time ~5.2 min (Free base elutes; HCl dissociates on column)
Pass Criteria Purity > 98.0%; No single impurity > 0.5%

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62651: this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[3] EPA 738-R-96-003.[1][3] Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Separation of 4-Methylaniline isomers and salts. Retrieved from [Link]

  • Johnston, J. J., et al. (1999). Determination of 3-chloro-p-toluidine hydrochloride in avian tissues.[1][3] Environmental Toxicology and Chemistry, 18(11), 2533-2537.[1][3] (Methodology for biological extraction).[3]

Sources

Application Note: 3-Chloro-4-methylaniline Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the dual-stream application of 3-chloro-4-methylaniline hydrochloride (also known as 3-chloro-p-toluidine HCl or CPTH). In the agrochemical sector, this compound serves two distinct critical functions:

  • As a Key Intermediate: It is the primary precursor for the synthesis of the phenylurea herbicide Chlorotoluron .[1]

  • As an Active Ingredient (AI): It is the active compound in Starlicide (DRC-1339), a selective avicide.

This document provides validated protocols for the conversion of the hydrochloride salt into the free base for herbicide synthesis and the purification parameters required for its direct use as an avicide.

Chemical Profile & Handling

The hydrochloride salt is the preferred storage form due to its superior stability compared to the free base, which is prone to oxidation and darkening upon exposure to air and light.

Physicochemical Comparison
Property3-Chloro-4-methylaniline (Free Base)3-Chloro-4-methylaniline HCl (Salt)
CAS Number 95-74-97745-89-3
Molecular Weight 141.60 g/mol 178.06 g/mol
Appearance White to brownish solid/liquid (MP dependent)White to gray crystalline powder
Melting Point 26 °C220–230 °C (Decomposes)
Solubility Soluble in organic solvents (DCM, Toluene)Soluble in water, Ethanol
Stability Sensitive to air/light (Oxidizes)Stable (Hygroscopic)
Safety & Handling (Critical)
  • Toxicity: Both forms are toxic if swallowed, inhaled, or absorbed through the skin. They are potential methemoglobinemia inducers.

  • PPE: Full respiratory protection (P100), nitrile gloves (double-gloved recommended), and chemical splash goggles.

  • Environmental: Highly toxic to birds (selective) and aquatic life.[2] All waste must be segregated for incineration.

Application A: Synthesis of Chlorotoluron (Herbicide)[1][5][6]

Chlorotoluron (3-(3-chloro-p-tolyl)-1,1-dimethylurea) is a photosystem II inhibitor used to control grass weeds in cereal crops.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the primary amine on an electrophilic carbonyl center. Because the starting material is the hydrochloride salt, a neutralization step is strictly required to liberate the nucleophilic free amine.

Pathway:

  • Neutralization:

    
    
    
  • Urea Formation:

    
    
    
Experimental Protocol

Objective: Synthesize Chlorotoluron from 3-chloro-4-methylaniline HCl via Dimethylcarbamoyl Chloride (DCC).

Reagents:

  • 3-Chloro-4-methylaniline HCl (10.0 g, 56.1 mmol)

  • Dimethylcarbamoyl chloride (DCC) (7.2 g, 67.3 mmol, 1.2 eq)

  • Triethylamine (Et3N) (11.3 g, 112 mmol, 2.0 eq)

  • Toluene (100 mL, anhydrous)

  • Sodium Hydroxide (2M aqueous solution)

Step-by-Step Methodology:

  • In-Situ Neutralization & Extraction:

    • In a 250 mL separatory funnel, suspend 10.0 g of the HCl salt in 50 mL of Toluene.

    • Add 40 mL of 2M NaOH. Shake vigorously for 5 minutes.

    • Allow layers to separate. The free amine will migrate into the Toluene (organic) layer.

    • Validation: Check pH of aqueous layer; must be >10.

    • Separate the organic layer.[3][4][5] Wash once with 20 mL brine.

    • Dry the organic layer over anhydrous

      
      , filter, and transfer to a 250 mL round-bottom flask (RBF).
      
  • Acylation Reaction:

    • Equip the RBF with a magnetic stir bar, reflux condenser, and addition funnel.

    • Add Triethylamine (Et3N) to the amine/toluene solution.

    • Heat the solution to 60°C.

    • Add Dimethylcarbamoyl chloride (DCC) dropwise over 20 minutes. Caution: Exothermic.

    • Once addition is complete, increase temperature to reflux (110°C) for 4 hours.

  • Workup & Isolation:

    • Cool reaction mixture to room temperature.

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and excess Et3N.

    • Wash with saturated

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      
    • Evaporate the Toluene under reduced pressure (Rotovap) to yield a crude off-white solid.

    • Recrystallization: Recrystallize from Ethanol/Water (80:20) to obtain pure Chlorotoluron.

  • Yield & Characterization:

    • Target Yield: 85-90%

    • Melting Point: 147–148 °C

Process Workflow Diagram

ChlorotoluronSynthesis Start Start: 3-Chloro-4-methylaniline HCl Neutralization Step 1: Biphasic Neutralization (Toluene / 2M NaOH) Start->Neutralization Suspend PhaseSep Phase Separation (Isolate Organic Layer) Neutralization->PhaseSep Free Base Formation Addition Step 2: Addition of DCC + Et3N (60°C, Dropwise) PhaseSep->Addition Dry Toluene Solution Reflux Step 3: Reflux (110°C, 4 Hours) Addition->Reflux Urea Formation Workup Step 4: Acid/Base Wash (Remove unreacted amine) Reflux->Workup Crude Mixture Crystallization Step 5: Recrystallization (EtOH/Water) Workup->Crystallization Solid Isolation Product Final Product: Chlorotoluron (>98% Purity) Crystallization->Product Purification

Figure 1: Synthetic workflow for the conversion of 3-chloro-4-methylaniline HCl to Chlorotoluron.

Application B: Preparation of Starlicide (Avicide)

When used as Starlicide (DRC-1339), the hydrochloride salt itself is the active ingredient. However, commercial synthesis often yields the free base. The application here involves the controlled salt formation to ensure high water solubility and bioavailability for the target species.

Critical Quality Attributes (CQA)
  • Particle Size: Must be fine powder to ensure uniform coating on grain baits.

  • Acidity: Free acid content must be minimized to prevent bait degradation.

  • Photosensitivity: The salt degrades rapidly in UV light; all processing must occur under yellow light or low-light conditions.

Purification & Salt Formation Protocol

Objective: Convert technical grade amine to Pharmaceutical/Agrochemical grade Hydrochloride salt.

Reagents:

  • 3-Chloro-4-methylaniline (Free Base, Technical Grade)

  • Hydrochloric Acid (Conc. 37% or HCl gas)

  • Diethyl Ether or Isopropanol (IPA)

Protocol:

  • Dissolution: Dissolve the free base amine in anhydrous Isopropanol (Ratio 1g : 5mL). Filter to remove insolubles.

  • Acidification:

    • Method A (Gas): Bubble anhydrous HCl gas through the solution at 0-5°C until saturation.

    • Method B (Liquid): Add Conc.[1][3] HCl dropwise to the IPA solution while stirring vigorously on an ice bath.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Digestion: Stir the slurry for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with cold ether to remove residual free amine and color impurities.

  • Drying: Dry in a vacuum oven at 40°C. Crucial: Exclude light during drying.

Analytical Quality Control

For both applications, verifying the identity and purity of the intermediate is essential.

TestMethodSpecification (Acceptance Criteria)
Appearance VisualWhite to off-white crystalline powder
Identification FTIR / NMRMatches Reference Standard
Assay (HPLC) C18 Column, ACN:Water (60:40)> 98.0%
Loss on Drying Gravimetric (105°C)< 0.5%
pH (1% Solution) Potentiometric2.0 – 3.0 (for HCl salt)
HPLC Method Parameters
  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (50:50)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 240 nm

  • Retention Time: ~4.5 min (Free Base), ~2.1 min (HCl salt dissociates, peak corresponds to protonated amine).

References

  • PubChem. (2023). This compound (Compound).[2][6][7][8][9] National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[7] EPA 738-R-96-003.[7] Available at: [Link]

  • Eisemann, J. D., Pipas, P. A., & Cummings, J. L. (2003). Acute and Chronic Toxicity of Compound DRC-1339 (this compound) to Birds.[2][9] USDA National Wildlife Research Center.[8] Available at: [Link]

Sources

Application Note: Synthesis of Chlorotoluron using 3-chloro-4-methylaniline hydrochloride

[1]

Abstract

This application note details the laboratory-scale synthesis of Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea), a selective phenylurea herbicide.[1] The protocol specifically addresses the use of 3-chloro-4-methylaniline hydrochloride as the starting precursor.[1] Unlike the free base, the hydrochloride salt requires a critical neutralization step to restore nucleophilicity. This guide provides a robust Direct Carbamoylation Protocol using dimethylcarbamoyl chloride (DMCC), favored in research settings for avoiding the handling of gaseous phosgene. A secondary industrial reference route (Isocyanate method) is provided for context.

Chemical Strategy & Mechanism[1][2][3][4]

The "Salt-to-Base" Necessity

The starting material, this compound, exists as an ammonium salt (

11

1
Reaction Pathway (Direct Carbamoylation)

Once the free amine is generated, it undergoes a nucleophilic acyl substitution with dimethylcarbamoyl chloride.

  • Neutralization: The hydrochloride salt is treated with a base (e.g., NaOH or Pyridine) to release the free aniline.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of dimethylcarbamoyl chloride.

  • Elimination: Chloride is displaced, reforming the carbonyl bond and generating the urea linkage.

Reaction Scheme Visualization

Chlorotoluron_SynthesisSalt3-chloro-4-methylanilineHydrochloride(Non-Nucleophilic)FreeBaseFree Aniline(Reactive Nucleophile)Salt->FreeBase DeprotonationBaseBase(NaOH / Pyridine)Base->FreeBaseIntermediateTetrahedralIntermediateFreeBase->Intermediate + DMCC(Nucleophilic Attack)DMCCDimethylcarbamoylChlorideDMCC->IntermediateProductChlorotoluron(Target Urea)Intermediate->Product Cl- EliminationByproductHCl (Captured by Base)Intermediate->Byproduct

Figure 1: Mechanistic pathway from the hydrochloride salt to the final urea product.[1]

Materials & Equipment

Reagents
ReagentCAS No.RoleHazards
3-chloro-4-methylaniline HCl 7745-89-3PrecursorToxic, Irritant
Dimethylcarbamoyl chloride 79-44-7ElectrophileCarcinogen , Corrosive, Lachrymator
Pyridine (or Triethylamine)110-86-1Solvent/BaseFlammable, Toxic
Ethyl Acetate 141-78-6SolventFlammable
Ethanol (95%) 64-17-5RecrystallizationFlammable
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.[1]

  • Magnetic stirrer and heating mantle with temperature probe.

  • Inert gas line (Nitrogen or Argon) – Critical for moisture exclusion.[1]

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol: Direct Carbamoylation

Safety Warning: Dimethylcarbamoyl chloride (DMCC) is a probable human carcinogen and a lachrymator. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.[1]

Step 1: In-Situ Free-Basing and Dissolution[1]
  • Charge the 250 mL three-neck flask with This compound (10.0 g, 56.2 mmol).

  • Add Pyridine (50 mL). Note: Pyridine acts as both the solvent and the acid scavenger (base). If using a non-basic solvent like Toluene, you must add 2.2 equivalents of Triethylamine.[1]

  • Stir at room temperature (25°C) for 15 minutes under Nitrogen atmosphere.

  • Observation: The solid salt should dissolve, and the solution may darken slightly as the free amine is liberated.

Step 2: Acylation Reaction[1]
  • Cool the mixture to 0–5°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents uncontrolled side reactions.[1]

  • Load Dimethylcarbamoyl chloride (7.25 g, 6.2 mL, 67.4 mmol, 1.2 eq) into the addition funnel.

  • Add the DMCC dropwise over 20 minutes, maintaining the internal temperature below 10°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (115°C) for 3 hours to ensure complete conversion.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting aniline spot (

      
      ) should disappear.
      
Step 3: Quenching and Workup[1]
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-cold water (300 mL) with vigorous stirring.

  • Precipitation: The urea product is hydrophobic and will precipitate as a solid. The pyridinium hydrochloride salt remains soluble in water.

  • Stir for 30 minutes to granulate the solid.

  • Filter the solid using a Buchner funnel and wash the cake with cold water (3 x 50 mL) to remove residual pyridine.

Step 4: Purification[1]
  • Transfer the crude solid to a flask.

  • Recrystallize from hot Ethanol/Water (80:20) .

    • Dissolve in minimum boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to 4°C.

  • Filter the white crystalline needles and dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

WorkflowStartStart: Weigh HCl SaltNeutralizeAdd Pyridine (Solvent/Base)Stir 15 min @ RTStart->NeutralizeCoolCool to 0-5°CNeutralize->CoolAddReagentAdd Dimethylcarbamoyl Chloride(Dropwise)Cool->AddReagentRefluxReflux @ 115°C for 3 HoursAddReagent->RefluxQuenchPour into Ice Water(Precipitate Product)Reflux->QuenchFilterVacuum FiltrationWash with WaterQuench->FilterRecrystRecrystallize(Ethanol/Water)Filter->RecrystFinalPure ChlorotoluronRecryst->Final

Figure 2: Operational workflow for the synthesis of Chlorotoluron.[1][2]

Validation & Quality Control

Verify the synthesized product against the following physicochemical standards.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 147 – 148 °CCapillary MP Apparatus [1]
Yield (Typical) 75 – 85%Gravimetric
IR Spectrum C=O stretch @ ~1650 cm⁻¹N-H stretch @ ~3300 cm⁻¹FTIR (KBr pellet)
1H NMR (CDCl3) δ 2.3 (s, 3H, Ar-CH3)δ 3.0 (s, 6H, N(CH3)2)δ 7.1-7.5 (m, 3H, Ar-H)400 MHz NMR

References

  • World Health Organization (WHO). (1996). Chlorotoluron in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 27375, Chlorotoluron. [1]

  • Fisher Scientific. (2021). Safety Data Sheet: this compound.

Application Note: Laboratory Handling and Protocol Design for 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), also known as 3-chloro-p-toluidine hydrochloride or DRC-1339, is a chlorinated aromatic amine salt utilized as a chemical intermediate in the synthesis of pigments, dyes, and pharmaceuticals.[1][2][3] In biological research, it is studied for its selective nephrotoxicity and use as an avicide (Starlicide).[1]

Due to its potent toxicological profile—specifically its ability to induce methemoglobinemia and irreversible renal necrosis—this compound requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) handling standards.[1] This guide provides a self-validating framework for researchers to handle this substance with maximum safety and experimental integrity.

Safety & Hazard Profile (Critical Analysis)

Before initiating any workflow, the researcher must acknowledge the dual-threat nature of this compound: Acute Systemic Toxicity and Specific Organ Toxicity .[1]

Toxicological Mechanisms[1]
  • Methemoglobinemia: Like many aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] This effect is often secondary but acute.[1]

  • Nephrotoxicity (Primary Hazard): In sensitive biological systems, the compound undergoes metabolic activation (likely via cytochrome P450) to form reactive intermediates that bind covalently to renal proteins, causing proximal tubular necrosis.[1]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][4][5]
Skin/Eye Irritation Cat 2H315/H319: Causes serious skin/eye irritation.[1][4][5]
STOT - Repeated Cat 2H373: May cause damage to organs (Kidney, Blood) through prolonged exposure.[1][6]

Physical Properties & Stability Data

Data consolidated for experimental planning.

PropertyValueExperimental Implication
Molecular Weight 178.06 g/mol Use for molarity calculations.[1]
Appearance White to grayish solidDarkening indicates oxidation/degradation.[1]
Solubility (Water) ~91 g/L (at 30°C)Highly soluble; aqueous buffers are suitable vehicles.[1]
Solubility (Organics) Soluble in DMSO, EthanolPreferred for high-concentration stock solutions.[1]
Stability Photosensitive, HygroscopicCRITICAL: Store in amber vials under desiccant.[1]
pKa ~4.05 (Conjugate acid)Solutions will be acidic; buffer adjustment may be required.[1]

Protocol 1: Containment & Weighing (The "Zero-Dust" Standard)

Rationale: As a solid hydrochloride salt, static charge can cause particle drift.[1] Inhalation is a major exposure route.

Equipment Requirements
  • Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

  • Analytical Balance with anti-static ionizing bar/gun.[1]

  • PPE: Double Nitrile gloves (Outer) + Laminate/Butyl gloves (Inner), Tyvek sleeves, N95/P100 respirator (if outside hood).[1]

Step-by-Step Methodology
  • Preparation: Place a disposable balance draft shield or "weighing funnel" inside the hood.[1] Line the work surface with plastic-backed absorbent pads.[1]

  • Anti-Static Treatment: Pass the anti-static gun over the tare boat and the spatula.[1] Aromatic amine salts are prone to "jumping" due to static.[1]

  • Weighing:

    • Open the source container only inside the hood.[1]

    • Transfer the required mass (e.g., 17.8 mg for 10 mM stock in 10 mL) into the tared vessel.

    • Self-Validation Step: If any powder is visible on the rim of the vessel, wipe with a methanol-dampened Kimwipe and dispose of the wipe as hazardous waste immediately.

  • Sealing: Cap the weighing vessel before removing it from the balance. Parafilm the seal if transporting outside the immediate hood area.[1]

Protocol 2: Stock Solution Preparation

Rationale: Chlorinated anilines degrade via photo-oxidation.[1] Stability is finite.

Reagents
  • Solvent A: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Recommended for long-term storage).[1]

  • Solvent B: Degassed Phosphate Buffered Saline (PBS) (For immediate use).[1]

Procedure
  • Calculation: To prepare a 100 mM Stock Solution :

    • Weigh 178.1 mg of 3-chloro-4-methylaniline HCl.[1]

    • Dissolve in 10.0 mL of DMSO.

  • Dissolution: Vortex vigorously. The HCl salt should dissolve rapidly.[1] If slight turbidity persists, sonicate for 30 seconds at ambient temperature.

    • Note: Avoid heating above 40°C to prevent thermal decomposition.[1]

  • Storage:

    • Aliquot into amber glass vials (avoid plastics if possible for long-term storage to prevent leaching/adsorption).

    • Purge headspace with Nitrogen or Argon gas to remove oxygen.[1]

    • Store at -20°C .

    • Stability Check: Discard if solution turns dark brown or precipitates.[1]

Visualizing the Mechanism & Safety

The following diagram illustrates the biological activation pathway that necessitates such strict handling, alongside the safety workflow.

G cluster_0 Metabolic Activation (Biohazard) cluster_1 Safety Workflow Compound 3-Chloro-4-methylaniline (Parent) BioAct Hepatic/Renal Bioactivation (CYP450) Compound->BioAct In Vivo Waste Incineration Only (No Drain Disposal) Compound->Waste Disposal Reactive Reactive Intermediate (Quinone Imine/Nitrenium) BioAct->Reactive Oxidation Damage Covalent Binding to Renal Proteins Reactive->Damage Adduct Formation Necrosis Proximal Tubular Necrosis Damage->Necrosis Cell Death Start Start Handling PPE Double Glove + Resp. Protection Start->PPE Contain Fume Hood / Static Control PPE->Contain Contain->Compound Weighing

Figure 1: Dual-pathway diagram showing the biological mechanism of nephrotoxicity (Red) and the required safety workflow (Green) to prevent exposure.[1]

Protocol 3: Decontamination & Waste Disposal

Rationale: Aromatic amines adsorb to surfaces and penetrate skin.[1] Standard cleaning is insufficient.

Spill Management
  • Solid Spill: Do not sweep. Cover with wet paper towels (water/detergent) to prevent dust generation, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Surface Decontamination:

    • Wash surface with 10% acetic acid followed by soap and water.[1] Acid helps solubilize the amine for removal.[1]

    • Alternative: Use a specific surfactant-based decontaminant (e.g., Decon 90).[1]

Disposal[1][7][8][9]
  • Liquids: Collect in "Halogenated Organic Solvent" waste streams.[1] NEVER pour down the sink; it is toxic to aquatic life (H410).[1]

  • Solids: Incineration is the only acceptable disposal method.[1] Label clearly as "Toxic Aromatic Amine."[1]

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 62651).[1] Retrieved from [Link][1]

  • USDA APHIS. The Use of DRC-1339 in Wildlife Damage Management.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline (Analogous Handling).[1] Retrieved from [Link][1]

Sources

Application Note: Analytical Strategies for 3-Chloro-4-methylaniline Hydrochloride (Starlicide)

[1][2][3]

Abstract

3-Chloro-4-methylaniline hydrochloride (also known as 3-chloro-p-toluidine hydrochloride, CPTH, or by the trade name Starlicide/DRC-1339) is a potent avicide and a critical intermediate in organic synthesis. Its analysis presents unique challenges due to its ionic nature (hydrochloride salt), potential for isomer contamination (e.g., 2-chloro-4-methylaniline), and high toxicity. This guide outlines three distinct analytical workflows: Reverse-Phase HPLC for potency/purity assay, GC-MS for trace residue analysis (requiring derivatization/neutralization), and Argentometric Titration for salt stoichiometry verification.

Safety & Handling (Critical)

Hazard Class: Nephrotoxin / Acute Toxin.

  • Mechanism: CPTH causes irreversible renal necrosis in avian species. In mammals, it acts as a methemoglobinemia inducer.

  • Handling: All weighing must occur within a certified fume hood. Double-gloving (Nitrile) is mandatory.

  • Deactivation: Spills should be treated with a 10% sodium hypochlorite solution to degrade the aromatic amine structure before disposal.

Physicochemical Identification

Before quantitative analysis, the identity of the raw material must be confirmed.

ParameterSpecificationAnalytical Insight
Appearance White to pale yellow crystalline solidDarkening indicates oxidation (formation of azo/nitro compounds).
Melting Point 220–230 °C (Decomposes)Distinct from the free base (MP ~26 °C).
UV Max (

)
238 nm, 290 nm (in Methanol)The chlorinated ring causes a bathochromic shift relative to p-toluidine.
Solubility Water (>20 mg/mL), Methanol (High)High water solubility confirms the salt form; the free base is sparingly soluble in water.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine purity analysis, stability testing, and formulation assay.

Mechanistic Rationale

Aromatic amines are basic. In standard C18 chromatography, they can interact with residual silanols, leading to peak tailing.

  • Solution: We use an acidic mobile phase (pH 2.5 - 3.0) .

  • Why? At this pH, the amine functional group is fully protonated (

    
    ). While this reduces retention time (increased polarity), it eliminates secondary interactions with silanols, resulting in sharp, symmetrical peaks.
    
Method Parameters[2][3][4][5][6][7][8][9][10]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm.

  • Injection Volume: 10

    
    .
    
  • Column Temp: 30 °C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
10.04060Elution of analyte
12.01090Wash column
15.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be 
    
    
    . If higher, lower the pH of Mobile Phase A.
  • Resolution (

    
    ):  If analyzing isomers (e.g., 2-chloro-4-methylaniline), 
    
    
    is required.
  • Precision: RSD of 5 replicate injections must be

    
    .
    

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Trace detection in biological matrices (tissue, soil, water) or impurity profiling.

The "Salt" Problem & Solution

Direct injection of hydrochloride salts into a GC inlet is prohibited. The high temperature causes the salt to dissociate in the liner, depositing non-volatile acid residues that degrade the column phase and cause severe peak tailing.

  • The Fix: You must perform an in-situ neutralization (Free Basing) extraction before injection.

Sample Preparation Workflow (Liquid-Liquid Extraction)
  • Sample: Dissolve 10 mg sample in 5 mL deionized water.

  • Basification: Add 1 mL of 1N NaOH. (pH check: Must be > 10).

    • Chemistry:

      
      .
      
  • Extraction: Add 5 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Vortex for 1 min.

  • Separation: Centrifuge. Collect the organic (bottom for DCM, top for MTBE) layer.

  • Drying: Pass organic layer through anhydrous

    
     to remove water.
    
  • Injection: Inject the organic phase.

GC-MS Parameters
  • Column: HP-5MS UI (Ultra Inert),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for purity), 250 °C.

  • Oven Program:

    • 50 °C (hold 1 min)

    • Ramp 15 °C/min to 200 °C

    • Ramp 25 °C/min to 280 °C (hold 3 min)

  • MS Detection: SIM Mode (Selected Ion Monitoring) for trace sensitivity.

    • Target Ion (Quant): m/z 141 (Molecular ion of free base).

    • Qualifier Ions: m/z 106 (

      
      ), m/z 77 (Phenyl ring).
      
Workflow Visualization

GC_WorkflowStartStart: Sample (HCl Salt)DissolveDissolve in WaterStart->DissolveBasifyAdd 1N NaOH (pH > 10)Converts Salt to Free BaseDissolve->BasifyExtractAdd Organic Solvent(DCM or MTBE)Basify->ExtractPhaseSepPhase SeparationCollect Organic LayerExtract->PhaseSepInjectGC-MS Injection(Target m/z 141)PhaseSep->Inject

Caption: Critical sample preparation workflow converting the non-volatile HCl salt into the volatile free base form for GC analysis.

Protocol C: Salt Stoichiometry (Argentometric Titration)

Application: Verifying the molar ratio of HCl to Amine (Quality Control).

Principle

The chloride counter-ion is titrated with Silver Nitrate (



Procedure
  • Dissolution: Dissolve 150 mg of dried sample (accurately weighed) in 50 mL deionized water.

  • Acidification: Add 1 mL Nitric Acid (

    
    ) to prevent carbonate interference.
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Potentiometric (Silver Electrode) is preferred over visual indicators (Eosin) for colored aniline solutions.

  • Calculation:

    
    
    Theoretical HCl content for Mono-hydrochloride (MW 178.06): ~20.47%
    

Analytical Decision Matrix

Use this logic flow to select the correct method for your specific need.

Decision_TreeStartAnalytical GoalQ1Is the sampleBiological/Trace?Start->Q1Branch_TraceYes (Trace)Q1->Branch_Trace < 1 ppmBranch_BulkNo (Bulk/Pure)Q1->Branch_Bulk > 0.1%Method_GCMethod B: GC-MS(Must Derivatize)Branch_Trace->Method_GCQ2Check SaltStoichiometry?Branch_Bulk->Q2Method_TitrMethod C:AgNO3 TitrationQ2->Method_TitrYes (Cl content)Method_HPLCMethod A:HPLC-UVQ2->Method_HPLCNo (Purity/Assay)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample concentration and data requirements.

References

  • National Toxicology Program (NTP). (1992).[1] NTP Technical Report on the Toxicity Studies of 3-Chloro-p-toluidine Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • U.S. EPA. (1995).[1] Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1] EPA 738-R-96-003.[1] [Link]

  • Goldade, D. A., et al. (2018).[2] Determination of residue levels of the avicide this compound in red-winged blackbirds by gas chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link][2]

  • SIELC Technologies. (2018).[3] HPLC Separation of 4-Methylaniline hydrochloride (Analogue Method).[3][Link]

Application Note: GC-MS Protocol for 3-Chloro-4-methylaniline Hydrochloride Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the identification of 3-chloro-4-methylaniline hydrochloride (CAS 7745-89-3), a potent avicide also known as Starlicide or DRC-1339.[1][2]

The Critical Technical Challenge: Hydrochloride salts of aromatic amines are thermally unstable and non-volatile. Direct injection of the salt into a GC inlet results in thermal degradation, hydrochloric acid (HCl) formation—which strips the stationary phase—and severe peak tailing due to adsorption of the charged species.

The Solution: This protocol utilizes a Liquid-Liquid Extraction (LLE) with Alkaline Neutralization to convert the non-volatile hydrochloride salt into its volatile free base, 3-chloro-4-methylaniline (CAS 95-74-9), prior to GC-MS analysis.[1][2] This ensures chromatographic integrity, extends column life, and provides high-sensitivity detection.[1][2]

Chemical Context & Safety (E-E-A-T)

Target Analyte Profile
  • Salt Form: this compound (MW 178.06)[1][2]

  • Free Base Form: 3-Chloro-4-methylaniline (MW 141.60)[1][2]

  • Boiling Point (Free Base): ~237°C[1]

  • pKa: ~4.05 (Conjugate acid)[1][3]

  • Relevance: Used primarily as an avicide (Starlicide).[1][2] It causes nephrotoxicity in birds.[1][2]

Safety Warning

DANGER: 3-Chloro-4-methylaniline is highly toxic and a methemoglobinemia-inducing agent.[1][2] It absorbs readily through the skin.[1][2]

  • Engineering Controls: All sample preparation must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2]

The "Salt Problem" in Gas Chromatography

Directly injecting amine salts is a common error in analytical workflows.

  • Inlet Physics: At 250°C, the salt dissociates:

    
    .[1][2]
    
  • Damage: The liberated HCl gas actively cleaves the siloxane backbone of the GC column (phase bleeding).

  • Adsorption: Unconverted salt residue deposits in the liner, creating active sites that adsorb subsequent amine injections, leading to "ghost peaks" and rising baselines.[1][2]

Directive: We never inject the salt directly.[1][2] We chemically neutralize it first.[1][2]

Protocol Phase 1: Sample Preparation (Free-Base Conversion)[1][2][3]

Objective: Quantitative conversion of the hydrochloride salt to the lipophilic free base.

Reagents
  • Solvent A (Extraction): Dichloromethane (DCM) (HPLC Grade) - Preferred for high solubility.[1][2]

  • Buffer B (Neutralization): 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).[1][2]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Solubilization: Weigh 10 mg of the hydrochloride salt sample into a 20 mL glass scintillation vial. Add 5 mL of Deionized (DI) Water. Vortex until fully dissolved.[1][2]

    • Note: The salt is water-soluble; the free base is not.[1]

  • Basification: Add 1.0 mL of 1.0 M NaOH .

    • Checkpoint: Check pH with a strip.[1][2] pH must be > 11 to ensure the amine is deprotonated (

      
      ).[1][2]
      
    • Observation: The solution may turn cloudy as the free base precipitates out of the aqueous phase.

  • Extraction: Add 5 mL of Dichloromethane (DCM) . Cap tightly.

  • Agitation: Vortex vigorously for 1 minute or shake on a mechanical shaker for 10 minutes.

    • Mechanism:[4][5] The uncharged free base migrates into the organic (DCM) layer.[1]

  • Phase Separation: Centrifuge at 2000 rpm for 2 minutes to break any emulsion. The DCM (denser) will be the bottom layer.

  • Drying: Carefully pipette the bottom DCM layer into a clean vial containing 0.5 g Anhydrous

    
     to remove residual water.[1][2]
    
  • Transfer: Transfer the dried supernatant to a GC autosampler vial with a 200 µL insert.

Workflow Visualization

SamplePrep Salt Sample: HCl Salt (Water Soluble) Basify Add 1M NaOH (pH > 11) Salt->Basify Dissociation FreeBase Formation of Free Base (R-NH2) Basify->FreeBase Deprotonation Extract LLE with DCM (Partitioning) FreeBase->Extract Phase Transfer Dry Dry with Na2SO4 Extract->Dry Isolation Inject GC-MS Injection Dry->Inject Ready

Figure 1: Critical Free-Base Conversion Workflow ensuring volatile analyte delivery.[1][2]

Protocol Phase 2: Instrumental Method (GC-MS)[1][2][3]

Instrument: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

Gas Chromatograph Parameters
ParameterSettingRationale
Column HP-5MS UI (30m x 0.25mm x 0.25µm)Low polarity (5% phenyl) is ideal for aromatic amines.[1][2] "UI" (Ultra Inert) is critical to prevent amine tailing.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum.[1][2]
Inlet Mode Splitless (for trace) or Split 10:1 (for purity)Splitless maximizes sensitivity; Split improves peak shape for high conc.[1][2]
Inlet Temp 250°CSufficient to volatilize the free base (BP 237°C) without degradation.[1][2]
Oven Program Initial: 60°C (Hold 1 min) Ramp: 20°C/min to 280°C Final: 280°C (Hold 3 min)Fast ramp prevents peak broadening.[1][2] The analyte typically elutes ~140-160°C range.[1][2]
Mass Spectrometer Parameters
ParameterSettingRationale
Source Temp 230°CStandard EI source temperature.[1][2]
Quad Temp 150°CStandard.
Ionization Electron Impact (EI) @ 70 eVStandard library matching energy.[1][2]
Scan Mode Full Scan (m/z 40 - 350)Required for identification and library matching.[1][2]
SIM Mode m/z 141, 143, 106, 77Selected Ion Monitoring for high-sensitivity quantitation (if needed).[1][2]

Results & Discussion: Data Interpretation

Chromatographic Expectations
  • Retention Time: Expect a sharp, symmetrical peak.[1][2] If the peak tails significantly, the inlet liner may be dirty (active sites) or the column phase is degraded.[1]

  • Artifacts: If the neutralization step (Phase 1) was skipped, you may see multiple small peaks or a broad "hump" representing thermal breakdown products.[1]

Mass Spectrum Analysis (Fingerprint)

The identification relies on the unique fragmentation of the chloro-methylaniline structure.[1][2]

  • Molecular Ion (

    
    ): m/z 141 .[1][2] This should be the Base Peak (100% abundance) or very close to it.[1][2]
    
  • Chlorine Isotope Signature: You must observe the m/z 143 peak at approximately 32% intensity of the m/z 141 peak. This 3:1 ratio confirms the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).[1][2]
  • Key Fragments:

    • m/z 106: Loss of Chlorine (

      
      ).[1][2] This is the characteristic "dechlorinated" aromatic ring fragment.[1][2]
      
    • m/z 77: Phenyl cation (

      
      ), indicative of the aromatic ring.[1]
      
    • m/z 140: Loss of Hydrogen (

      
      ), common in amines.[1][2]
      
Fragmentation Pathway Visualization

MassSpec Parent Molecular Ion (M+) m/z 141 / 143 (3:1 Ratio) Frag1 Fragment [M-H]+ m/z 140 Parent->Frag1 - H Frag2 Fragment [M-Cl]+ m/z 106 (Toluene Amine Cation) Parent->Frag2 - Cl (35/37) Frag3 Phenyl Cation m/z 77 Frag2->Frag3 - HCN/CH2

Figure 2: EI Fragmentation logic. The 141->106 transition is the primary confirmation path.

Validation & Quality Control (QC)[2][3]

To ensure Trustworthiness of the data, every batch must include:

  • Method Blank: Process 5 mL of DI water (no analyte) through the entire extraction protocol.

    • Acceptance: No peak at the retention time of 3-chloro-4-methylaniline > 1% of the target signal.[1][2]

  • LCS (Laboratory Control Sample): Spike a known amount of pure 3-chloro-4-methylaniline standard into water and extract.

    • Acceptance: Recovery must be 80% - 120% .[1][2] This validates the extraction efficiency of the DCM step.

  • Linearity: 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Acceptance:

      
      .[1][2]
      

References

  • U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. [Link][1][2]

  • Goldade, D. A., et al. (2018).[1][2][6] Determination of residue levels of the avicide this compound in red-winged blackbirds by gas chromatography-tandem mass spectrometry.[1][2] Journal of Chromatography B. [Link][1][2][6]

  • Agilent Technologies. (2020).[1][2] Analysis of Aromatic Amines by GC/MS. (Application Note illustrating amine handling). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-Methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals Last Updated: October 2025[1]

Core Synthesis Strategy & Route Selection

The Challenge: The synthesis of 3-chloro-4-methylaniline (also known as 3-chloro-p-toluidine) presents a classic chemoselectivity paradox. You must reduce a nitro group (


) to an amine (

) without cleaving the labile chlorine atom (

) on the aromatic ring.

The "Yield Killer": Hydrodechlorination In standard catalytic hydrogenation (e.g., Pd/C +


), the Carbon-Chlorine bond is often cleaved, resulting in p-toluidine  as a major impurity. This not only lowers yield but creates a separation nightmare, as the physical properties of the impurity mimic the target.
Route Decision Matrix
FeatureRoute A: Catalytic Hydrogenation (Recommended for Scale) Route B: Chemical Reduction (Recommended for Lab Scale)
Reagents

gas, Pt/C (sulfided) or Raney Ni
Iron powder, dilute HCl or Acetic Acid
Selectivity High (requires specific catalyst/inhibitor)Excellent (Chemical reduction rarely cleaves Ar-Cl)
Workup Filtration of catalyst -> DistillationIron sludge filtration (tedious) -> Extraction
Yield Potential >95% (Optimized)85-90%
Primary Risk Dechlorination (Loss of Cl)Product entrapment in iron sludge

Protocol A: Catalytic Hydrogenation (High Yield/Purity)

Context: This method is preferred for cleaner impurity profiles but requires strict catalyst control to prevent hydrodechlorination.

The "Safe-Guard" Protocol

Precursor: 2-chloro-4-nitrotoluene (Note: Nomenclature can be confusing. This precursor places the nitro group para to the methyl, and chloro ortho to the methyl, yielding the correct 3-chloro-4-methylaniline structure).

Reagents:

  • Substrate: 2-chloro-4-nitrotoluene

  • Catalyst: 5% Pt/C (Platinum on Carbon) sulfided type.

    • Why: Palladium (Pd) is too aggressive and promotes dehalogenation. Platinum (Pt) is more selective for nitro reduction. Sulfiding poisons the catalyst sites responsible for C-Cl cleavage.

  • Solvent: Methanol or Ethanol.

  • Inhibitor (Optional but recommended): Thiourea (0.1 mol% relative to substrate) or Morpholine.

Step-by-Step Workflow:

  • Loading: Charge autoclave with 2-chloro-4-nitrotoluene (1.0 eq) and Methanol (5-10 volumes).

  • Inhibition: Add Thiourea (0.05 - 0.1 wt% of substrate). This acts as a selective poison.

  • Catalyst: Add 5% Pt/C (sulfided) (0.2 - 0.5 wt% loading).

  • Hydrogenation:

    • Purge with

      
       x3, then 
      
      
      
      x3.
    • Pressurize to 5–10 bar (keep pressure moderate; high pressure favors dehalogenation).

    • Temperature: 50–60°C. Do not exceed 80°C.

  • Monitoring: Monitor

    
     uptake. Reaction stops abruptly upon theoretical uptake.
    
  • Workup: Filter catalyst while warm (product free base MP is ~26°C; it may solidify if cooled too much). Concentrate filtrate to obtain the oil.

Troubleshooting Guide: Hydrogenation
SymptomDiagnosisCorrective Action
Impurity: p-Toluidine (>2%) Hydrodechlorination occurred. The catalyst was too active or pressure too high.Switch from Pd/C to Pt/C (sulfided) . Add 0.1% Thiourea . Reduce

pressure.
Incomplete Conversion Catalyst poisoning or insufficient temperature.If using sulfided catalyst, reaction is naturally slower. Increase Temp to 65°C (carefully). Ensure

mass transfer is good (high stirring rate).
Pink/Red Distillate Oxidation of the amine.The free base is air-sensitive. Distill under inert atmosphere (

) and store in dark.

Protocol B: Chemical Reduction (Iron/Acid)

Context: Ideal for smaller labs lacking high-pressure hydrogenation equipment. It is robust against dehalogenation.

Reagents:

  • Iron Powder (3.0 - 4.0 eq, fine mesh).

  • Dilute HCl (0.1 eq) or Acetic Acid.

  • Solvent: Ethanol/Water (3:1) or Toluene/Water (biphasic).

Step-by-Step Workflow:

  • Activation: Etch Iron powder with a small amount of concentrated HCl in water to activate the surface.

  • Addition: Suspend activated Iron in Ethanol/Water. Heat to reflux (~75°C).

  • Reaction: Add 2-chloro-4-nitrotoluene dropwise. The reaction is exothermic; control rate to maintain gentle reflux.

  • Completion: Reflux for 2–4 hours. Monitor by TLC/HPLC.

  • Workup (Critical Step):

    • Basify mixture to pH 9-10 with Sodium Carbonate (

      
      ).
      
    • Filter the iron sludge while hot. Wash the sludge with hot ethyl acetate multiple times (Product loves to stick to iron oxide sludge).

    • Separate organic layer, dry over

      
      , and concentrate.[2]
      

Salt Formation & Crystallization (The HCl Step)

Context: The free base is a low-melting solid/oil (MP: 26°C). The Hydrochloride salt is a stable solid (MP: ~230°C dec) but requires careful crystallization to maximize yield.

The "Anhydrous Precipitation" Method (Highest Purity):

  • Dissolution: Dissolve the crude free base oil in Ethyl Acetate or Isopropanol (5 volumes).

  • Acidification: Cool to 0–5°C. Slowly add HCl in Dioxane (4M) or bubble anhydrous HCl gas until pH < 2.

    • Why: Using aqueous HCl often leads to a slurry that is hard to filter and results in yield loss in the mother liquor. Anhydrous conditions force the salt to crash out quantitatively.

  • Aging: Stir at 0°C for 1 hour to mature the crystal habit.

  • Filtration: Filter the white precipitate. Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

FAQ: Salt Formation

Q: My product turned into a sticky brown gum instead of crystals. Why? A: This usually happens if the solvent contains too much water or if the free base was impure.

  • Fix: Decant the solvent.[3] Dissolve the gum in hot Ethanol (minimum volume), then add Diethyl Ether or Hexane until turbid. Cool slowly to recrystallize.

Q: Can I use concentrated aqueous HCl? A: Yes, but yield will be lower due to the salt's solubility in water (approx 1g/L at 20°C, but higher in acidic media). If using aqueous HCl, you must cool significantly and perhaps "salt out" with NaCl to drive precipitation.

Visualizing the Process

Pathway & Impurity Logic

The following diagram illustrates the critical decision points where yield is lost to impurities.

SynthesisPath cluster_0 Route A: Hydrogenation cluster_1 Route B: Fe Reduction Start 2-Chloro-4-Nitrotoluene Cat_H2 Catalytic H2 (Pd/C or Pt/C) Start->Cat_H2 Fe_Red Fe / HCl Reduction Start->Fe_Red DeChlor Impurity: p-Toluidine (De-chlorinated) Cat_H2->DeChlor Pd/C (Standard) Target_Base 3-Chloro-4-Methylaniline (Free Base Oil) Cat_H2->Target_Base Pt/C (Sulfided) Sludge Loss to Iron Sludge Fe_Red->Sludge Poor Washing Fe_Red->Target_Base High Selectivity Salt_Step HCl / EtOAc Precipitation Target_Base->Salt_Step Final Target Product: HCl Salt Salt_Step->Final

Caption: Synthesis workflow highlighting the critical risk of dechlorination in hydrogenation routes vs. physical losses in chemical reduction.

Analytical Validation Parameters

To ensure you have the correct isomer and salt form, use these parameters:

  • HPLC: C18 Column, Acetonitrile/Water (with 0.1% TFA).

    • Retention Time Order: p-Toluidine (Impurity) < 3-Chloro-4-methylaniline (Target) < 2-Chloro-4-nitrotoluene (Starting Material).[2]

  • Melting Point:

    • Free Base: 26°C (Often liquid).

    • HCl Salt: 235–238°C (with decomposition).

  • 1H NMR (DMSO-d6): Look for the aromatic splitting pattern.

    • The 3-chloro position creates a specific coupling pattern for the protons at positions 2, 5, and 6.

    • 
       ~2.2 ppm (Singlet, 3H, Methyl).
      

References

  • Optimization of 3-chloro-4-methylaniline synthesis. Google Patents (CN104370747A). Describes the liquid-phase catalytic hydrogenation using Pt/C and dehalogenation inhibitors.

  • Synthesis of 3-chloro-p-toluidine from 2-chloro-4-nitrotoluene. ChemicalBook Protocols. Provides general procedure for Fe/Acid reduction and workup.

  • Starlicide (3-Chloro-p-toluidine hydrochloride) Properties. PubChem CID 62651. Detailed physical properties, solubility, and safety data.[4]

  • Control of dehalogenation during hydrogenation. Semantic Scholar (Zinovyev et al.). Mechanistic insights into preventing C-Cl cleavage on metal catalysts.

Sources

Common impurities in 3-chloro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, non-linear troubleshooting center. It is designed for researchers and analytical chemists requiring immediate, high-level resolution for purity issues regarding 3-Chloro-4-methylaniline Hydrochloride (also known as CPTH , Starlicide , or DRC-1339 ).

Status: Operational | Tier: Level 3 (Senior Research Support)

Executive Summary & Compound Identity

Before troubleshooting, verify your target.[1] Nomenclature confusion is the #1 cause of "impurity" false positives in this compound class.[1]

  • Target Molecule: this compound[2]

  • Systematic Name (IUPAC): 3-chloro-4-methylbenzenamine hydrochloride

  • Alternative Name (Toluene-based): 2-chloro-4-aminotoluene hydrochloride

  • Key Structural Feature: The Chlorine atom is meta to the amino group and ortho to the methyl group.[1]

  • Common Application: Avicide (Starlicide), Dye Intermediate.[1]

Module 1: The Impurity Profile (Root Cause Analysis)

Q: What are the expected impurities in my sample?

A: The impurity profile depends entirely on the synthesis route used by your supplier. There are two dominant industrial pathways, each generating a distinct "fingerprint" of byproducts.[1]

Scenario A: The Nitro-Reduction Route (High Purity / Pharma Grade)

Most common for high-grade standards. Pathway: Chlorination of p-nitrotoluene


 Reduction of 2-chloro-4-nitrotoluene.
Impurity NameStructure NoteOrigin (Causality)Retention Behavior (RP-HPLC)
p-Toluidine (4-methylaniline)Missing ClOver-reduction (Hydrogenolysis). If catalytic hydrogenation (Pd/C) is used, the C-Cl bond can be cleaved.[1]Elutes Earlier than target (More polar).
2-Chloro-4-nitrotoluene Nitro precursorIncomplete Reduction. Reaction stopped too early or catalyst poisoning.Elutes Later (Significantly less polar).[1]
4-Nitrotoluene Missing Cl, NitroUnreacted Starting Material from Step 1 carried through.[1][3][4]Elutes Later .
Azobenzene Derivatives DimerizedOxidative Coupling. Occurs during storage if the free base is exposed to air/light before HCl salt formation.[1]Very Late Eluter (High hydrophobicity).[1]
Scenario B: Direct Chlorination Route (Industrial / Technical Grade)

Cheaper, but prone to isomeric mixtures. Pathway: Direct chlorination of p-toluidine.[1]

Impurity NameStructure NoteOrigin (Causality)Retention Behavior (RP-HPLC)
2-Chloro-4-methylaniline Regioisomer Wrong Directing Effect. The amino group is a strong ortho-director. Direct chlorination favors this isomer (Cl next to NH2) over the target (Cl next to CH3).[1]Critical Separation: Elutes very close to target.
2,6-Dichloro-4-methylaniline Di-chlorinatedOver-chlorination. Excess chlorine gas usage.Elutes Later .
Visualizing the Origin of Impurities

The following logic map traces the formation of these impurities based on reaction conditions.

ImpurityPathway Start Starting Material: p-Nitrotoluene Step1 Step 1: Chlorination Start->Step1 Inter Intermediate: 2-Chloro-4-nitrotoluene Step1->Inter Major Path Imp1 Impurity: 4-Nitrotoluene (Unreacted SM) Step1->Imp1 Incomplete Rxn Imp2 Impurity: Dichloro-nitrotoluene (Over-chlorination) Step1->Imp2 Excess Cl2 Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Target TARGET: 3-Chloro-4-methylaniline Step2->Target Major Path Imp3 Impurity: p-Toluidine (Over-reduction/De-chlorination) Step2->Imp3 Excess H2 / Pd Imp4 Impurity: 2-Chloro-4-nitrotoluene (Incomplete Reduction) Step2->Imp4 Incomplete Rxn

Caption: Synthesis workflow via the Nitro-Reduction route, highlighting critical control points where impurities (red nodes) are generated.

Module 2: Analytical Troubleshooting (HPLC & GC)

Q: I see a "shoulder" peak on my HPLC. Is it the isomer?

A: Likely. The separation of 3-chloro-4-methylaniline (Target) and 2-chloro-4-methylaniline (Isomer) is notoriously difficult on C18 columns due to their identical mass and similar hydrophobicity.

Diagnostic Protocol:

  • Check pH: Aniline retention is highly pH-dependent.[1]

    • Low pH (<3): Both are protonated (

      
      ).[1] Separation is driven by the hydrophobic difference of the Cl position.[1]
      
    • High pH (>8):[1] Both are neutral.[1] Separation often improves but peak tailing increases due to silanol interactions.[1]

  • Method Adjustment:

    • Column: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The

      
      -
      
      
      
      interactions differ significantly between the isomers due to the steric hindrance of the chlorine atom next to the amine (in the 2-chloro isomer) vs. the methyl (in the 3-chloro target).
    • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol's protic nature can enhance selectivity for positional isomers.[1]

Q: My GC-MS shows a peak for "4-amino-2-chlorotoluene". Is this wrong?

A: Do not panic. This is a nomenclature artifact.

  • GC libraries (NIST/Wiley) often index this compound as 4-amino-2-chlorotoluene (counting from Toluene: Methyl=1).

  • Your label says 3-chloro-4-methylaniline (counting from Aniline: Amine=1).

  • Verification: Check the CAS number.[1][5][6] Both names correspond to CAS 95-74-9 .[5][7]

  • Real Impurity Check: If you see a peak for 3-amino-4-chlorotoluene (CAS 95-69-2), that is the unwanted isomer (2-chloro-4-methylaniline).

Module 3: Handling & Stability (The "HCl" Factor)

Q: My sample is turning pink/brown. Is it degraded?

A: Yes, it is undergoing oxidative degradation .[1]

  • Mechanism: Anilines are electron-rich and prone to oxidation by air, forming colored azo-dimers and quinone-imines.

  • The HCl Factor: The hydrochloride salt is significantly more stable than the free base because the protonated amine (

    
    ) withdraws electron density from the ring, making it less susceptible to oxidation.[1]
    
  • Troubleshooting:

    • If the solid is slightly off-white/beige: It is likely >98% pure.[1] The color comes from trace (<0.1%) oxidation products which have high extinction coefficients.[1]

    • Remediation: Do not heat to recrystallize in air.[1] Perform a "swish" wash with cold diethyl ether (the salt is insoluble, but the colored oxidation impurities are often soluble in ether).[1]

Q: Solubility issues in water?

A:

  • The Salt: 3-chloro-4-methylaniline HCl is soluble in water.

  • The Free Base: If you basify the solution (pH > 5), the free base will precipitate as an oil/solid (Solubility ~1 g/L).[1]

  • Common Error: Dissolving the HCl salt in a buffer (e.g., PBS pH 7.[1]4) for biological assays will cause the free base to crash out, leading to erratic dosing.[1] Always dissolve in water or acidic vehicle first. [1]

References & Authority

  • U.S. Environmental Protection Agency (EPA). (1995).[1][2] Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride). EPA 738-R-96-003.[2] (Defines the industrial impurity profile for regulatory compliance). Link

  • National Toxicology Program (NTP). (1992).[1][2] NTP Chemical Repository: 3-Chloro-p-toluidine hydrochloride. (Provides physical properties and stability data). Link[1][2]

  • Bayer, A.G. (Patent).[1] Process for the preparation of 3-chloro-4-methylaniline.[2][4][5][8][9] US Patent 3,341,595.[1][3] (Describes the chlorination/reduction synthesis route and associated byproducts). Link

  • PubChem. Compound Summary: 3-Chloro-4-methylaniline.[1][2][4][8] National Library of Medicine.[1] (Verifies nomenclature synonyms and CAS registry). Link[1]

Disclaimer: This guide is for research purposes only. 3-chloro-4-methylaniline is a toxic compound (avicide).[2] All handling must occur in a fume hood with appropriate PPE.[1]

Sources

Technical Support Center: Purification of 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 3-Chloro-4-methylaniline Hydrochloride (also known as 3-chloro-p-toluidine hydrochloride or DRC-1339).[1][2] It prioritizes high-purity isolation suitable for pharmaceutical intermediates or analytical standards.[1][2]

Introduction & Compound Profile

This compound is a chlorinated aromatic amine salt.[1][2] In its crude form, it often presents as a gray-to-brown solid due to rapid surface oxidation and the presence of isomers (e.g., 2-chloro-4-methylaniline) or unreacted nitro-precursors.[1][2] Achieving >98% purity requires removing these non-basic impurities and oxidation byproducts.[1]

PropertyDataRelevance to Purification
CAS (Free Base) 95-74-9Precursor tracking
CAS (HCl Salt) 7745-89-3Target compound
Solubility (Water) ~91 g/L at 30°C [1]High solubility makes simple water wash inefficient.[1][2]
Solubility (Ethanol) SolubleGood solvent for initial dissolution.[1][3]
pKa (Conjugate Acid) 4.05 [1]Weak base; requires low pH (<2) to fully protonate.[1]
Melting Point 220–230°C (dec.)[1]High MP allows for aggressive drying.[1]

Troubleshooting Guide (Q&A)

Issue: Persistent Discoloration (Brown/Red)

Q: My crystals remain brown even after recrystallization. How do I remove the color? A: The brown color typically arises from azo/hydrazo oxidation byproducts or polymerized anilines.[1][2]

  • Root Cause: These impurities are often co-soluble with the salt in polar solvents.[1]

  • Solution: You must perform an Activated Carbon Treatment during the liquid phase.[1]

    • Dissolve the crude salt in hot water (or ethanol).[1]

    • Add 5-10 wt% activated charcoal.

    • Stir at 60°C for 30 minutes.

    • Filter hot through Celite to remove the carbon.[1] Note: If color persists, switch to the Acid-Base Extraction Protocol (See Section 4) to chemically separate the amine from neutral oxidation products.[1][2]

Issue: Low Yield after Recrystallization

Q: I lost >60% of my mass during aqueous recrystallization. What happened? A: The hydrochloride salt is highly soluble in water (approx. 91 g/L).[1]

  • Root Cause: Recrystallizing from neutral water retains a significant amount of product in the mother liquor.[1][2]

  • Solution: Utilize the Common Ion Effect .[1]

    • Instead of pure water, use 2M - 6M HCl for the cooling phase.[1][2] The excess chloride ions (

      
      ) shift the solubility equilibrium, forcing the salt out of solution.[1][2]
      
    • Alternative: Use an Ethanol/Ether solvent system (dissolve in minimum hot ethanol, precipitate with diethyl ether).[1][2]

Issue: "Oiling Out" Instead of Crystallizing

Q: Upon cooling, my product forms a separate oily layer rather than crystals. A: This usually indicates the presence of impurities lowering the melting point, or the solution is too concentrated/hot.[1][2]

  • Root Cause: Impurities (like isomers) act as a solvent, preventing crystal lattice formation.[1][2]

  • Solution:

    • Seed: Add a small crystal of pure product to the oil/water interface.[1]

    • Reheat and Dilute: Add 10-20% more solvent, reheat to dissolve the oil, and cool slowly with vigorous stirring.

    • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on crude purity and specific issues.

PurificationLogic Start Crude 3-Chloro-4-methylaniline HCl CheckColor Is material Dark Brown/Black? Start->CheckColor CheckPurity Is Purity < 95%? CheckColor->CheckPurity No (Light Grey/Tan) AcidBase PROTOCOL A: Acid-Base Extraction (Removes neutral organics & isomers) CheckColor->AcidBase Yes (Heavy Oxidation) CheckPurity->AcidBase Yes (Dirty) Recryst PROTOCOL B: Recrystallization (Acidified Water or EtOH/Ether) CheckPurity->Recryst No (Just needs polishing) CarbonTreat Activated Carbon Treatment AcidBase->CarbonTreat If color persists AcidBase->Recryst Final Polish CarbonTreat->Recryst Final Pure White/Off-White Crystals Recryst->Final

Figure 1: Decision logic for selecting purification pathways based on initial crude quality.[1][2]

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Deep Clean")

Best for: Crude material with significant impurities (isomers, nitro-compounds) or heavy coloration.[1][2]

Principle: Converts the water-soluble salt into the water-insoluble free base.[1][2] Impurities that do not protonate (neutrals) or have different pKa values are washed away or left in the organic phase.[1]

Reagents:

  • 20% NaOH solution[1][2]

  • Organic Solvent (Dichloromethane or Ethyl Acetate)[1][2]

  • Concentrated HCl (37%)[1][2]

  • Brine (Saturated NaCl)[1][2]

  • Drying Agent (Sodium Sulfate)[1][2]

Step-by-Step:

  • Basification: Suspend the crude hydrochloride salt in water (approx. 10 mL/g).

  • Neutralization: Slowly add 20% NaOH with stirring until pH > 10. The solid will dissolve and then separate as an oil (the free base, 3-chloro-4-methylaniline).[1][2]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     volumes).
    
    • Checkpoint: The product is now in the DCM layer.[1][2] The aqueous layer contains inorganic salts and very polar impurities.[1]

  • Washing: Wash the combined DCM layers with water (

    
    ) and Brine (
    
    
    
    ).[1]
  • Drying: Dry the DCM layer over anhydrous

    
     for 20 minutes. Filter off the solid.[1][4]
    
  • Salt Formation:

    • Place the DCM solution in a flask cooled to 0-5°C in an ice bath.

    • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in Dioxane/Ether dropwise.[1][2]

    • The pure hydrochloride salt will precipitate immediately as a white solid.[1]

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[1][2]

Protocol B: Recrystallization (The "Polish")

Best for: Material that is already >95% pure but requires final cleaning or crystal growth.[1][2]

Reagents:

  • Ethanol (Absolute)[1][2]

  • Diethyl Ether (Anti-solvent)[1][2]

  • OR 2M HCl (Aqueous method)[1][2]

Method 1: Ethanol/Ether (Preferred for high yield) [1]

  • Dissolve crude salt in the minimum amount of boiling Ethanol.

  • (Optional) Perform activated carbon filtration here if colored.[1]

  • Remove from heat.[1] Slowly add Diethyl Ether dropwise until the solution becomes slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Filter crystals and wash with cold Ether.[1]

Method 2: Acidified Water (Eco-friendly) [1][2]

  • Dissolve crude salt in minimum boiling water.

  • Add Concentrated HCl (approx. 10% of solvent volume) to the hot solution.

    • Mechanism:[1][2][4][5][6] The Common Ion Effect (

      
      ) reduces the solubility of the salt product without precipitating impurities.[1][2]
      
  • Cool slowly to 0°C.

  • Filter and wash with a small amount of ice-cold 2M HCl, followed by a quick rinse with acetone (to aid drying).

Frequently Asked Questions (FAQs)

Q: Can I analyze the salt directly on GC-MS? A: No. The high temperature of the GC injection port will dissociate the hydrochloride salt into the free amine and HCl gas.[1][2] You will detect the free base (MW 141.6), but the acidic nature may damage the column phase.[1][2] It is best to neutralize a small sample in a vial with bicarbonate and extract with hexane before injection [2].[1]

Q: How should I store the purified material? A: Store in a tightly closed container, protected from light, under an inert atmosphere (Argon/Nitrogen) if possible. Chlorinated anilines are sensitive to photo-oxidation.[1][2] Refrigeration (2-8°C) is recommended to prevent slow darkening over time [1].[1][2]

Q: Is this compound toxic? A: Yes. This compound is highly toxic to birds (avicide) and can cause methemoglobinemia in humans.[1][2] Always handle in a fume hood with proper PPE (nitrile gloves, safety glasses) [3].[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • Goldade, D. A., et al. (2003). Determination of residue levels of the avicide this compound in red-winged blackbirds.[1][2] USDA National Wildlife Research Center.[1] Retrieved from [Link][1][2]

  • Organic Syntheses. General Procedures for Purification of Amine Salts. (Adapted from standard protocols).[1] [Link]

Sources

Technical Support Center: 3-Chloro-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured as a dynamic "Help Center" for chemical researchers. It bypasses generic introductions to address specific failure modes in the synthesis of 3-chloro-4-methylaniline (also known as 3-chloro-p-toluidine, CAS 95-74-9).[1]

The content focuses on the two primary synthetic challenges: Regioselectivity during chlorination and Hydrodehalogenation during reduction.

Status: Active | Ticket Priority: High | Audience: Process Chemists & R&D Scientists[1]

Critical Pathway Overview & Failure Analysis

Before troubleshooting, verify your synthetic route. The most common cause of "wrong isomer" production is selecting the wrong starting material relative to the directing groups.

The Two Primary Routes[1]
  • Route A (Industrial Standard): Chlorination of p-nitrotoluene

    
     Reduction.
    
    • Mechanism:[1][2][3][4][5] The nitro group (meta-director) and methyl group (ortho/para-director) cooperatively direct chlorine to the 2-position of the toluene ring (which becomes position 3 relative to the amine in the final aniline).[1]

    • Primary Failure Mode:[1]Hydrodehalogenation (Loss of Cl during reduction).

  • Route B (The "Trap"): Chlorination of p-toluidine (or acetanilide).

    • Mechanism:[1][2][3][4][5] The amino/acetamido group is a strong ortho/para director. This forces chlorination to the position ortho to the nitrogen.

    • Result: Yields 2-chloro-4-methylaniline (the unwanted isomer), not the 3-chloro target.[1]

    • Advisory:Do not use Route B unless you specifically require the 2-chloro isomer.

Pathway Decision Tree

SynthesisPathways start Starting Material Selection p_nitro p-Nitrotoluene start->p_nitro Preferred p_tol p-Toluidine / Acetanilide start->p_tol Avoid chlor_nitro Chlorination (FeCl3/I2) p_nitro->chlor_nitro chlor_tol Chlorination (NCS/Cl2) p_tol->chlor_tol inter_nitro Intermediate: 2-Chloro-4-nitrotoluene chlor_nitro->inter_nitro inter_tol Intermediate: 2-Chloro-4-methylaniline chlor_tol->inter_tol red_step Reduction (H2/Cat or Fe/HCl) inter_nitro->red_step wrong_iso WRONG ISOMER: 2-Chloro-4-methylaniline inter_tol->wrong_iso target TARGET: 3-Chloro-4-methylaniline red_step->target Optimized side_dehalo SIDE REACTION: p-Toluidine (Dehalogenation) red_step->side_dehalo Over-reduction

Figure 1: Decision tree highlighting the regioselectivity divergence between nitrotoluene and toluidine precursors.[1] Route A is required for the 3-chloro isomer.[1][5]

Troubleshooting Guide (FAQ Format)

Ticket #01: "My final product contains significant amounts of p-Toluidine."

Diagnosis: Hydrodehalogenation.[6] Context: You are likely using Catalytic Hydrogenation (Pd/C or Raney Ni) to reduce the nitro group. The C-Cl bond is susceptible to hydrogenolysis under these conditions, stripping the chlorine atom and reverting the molecule to p-toluidine.

Solution Protocol:

  • Switch Catalyst: Palladium is aggressive toward aryl chlorides. Switch to Platinum on Carbon (Pt/C) , which is less active toward dehalogenation.

  • Use an Inhibitor: If using Pd/C, you must poison the catalyst. Add Morpholine (0.5 eq) or Thiophene (trace) to the reaction mixture. These preferentially bind to the active sites responsible for dehalogenation while allowing nitro reduction to proceed.

  • Alternative Reductant: If catalytic hydrogenation selectivity remains poor, switch to a chemical reduction:

    • Bechamp Reduction: Iron powder (Fe) + HCl.[7] This is 100% selective for the nitro group and will not touch the C-Cl bond.

    • Stannous Chloride:[1] SnCl2 in EtOH (effective but harder to purify).

Ticket #02: "I have a mixture of mono- and di-chlorinated intermediates."

Diagnosis: Over-chlorination during the precursor synthesis (p-Nitrotoluene


 2-chloro-4-nitrotoluene).[1]
Context:  The methyl group activates the ring. Once the first chlorine is added (pos 2), the ring is deactivated slightly, but the methyl group can still direct a second chlorine to position 6 (ortho to methyl), forming 2,6-dichloro-4-nitrotoluene .[1]

Solution Protocol:

  • Stoichiometry Control: Limit Cl2 gas or chlorinating agent to 0.95 equivalents . It is better to leave unreacted starting material (which can be separated by distillation) than to form the dichloro impurity (which has a very similar boiling point to the product).

  • Temperature Management: Keep the chlorination temperature between 55-70°C . Exceeding 80°C promotes polychlorination and radical side reactions on the methyl group (benzylic chlorination).

  • Catalyst Selection: Use FeCl3 (ferric chloride) with a trace of I2 (iodine) as a Lewis acid carrier to ensure electrophilic substitution rather than radical addition.

Ticket #03: "The reaction mixture turned into a dark red/orange tar."

Diagnosis: Azo/Azoxy Coupling. Context: During reduction, if the pH is too high (alkaline) or the hydrogen supply is insufficient, the intermediate hydroxylamine (Ar-NHOH) can condense with the nitroso intermediate (Ar-NO) to form azoxy dimers.[1]

Solution Protocol:

  • Acidic Media: Ensure the reduction is performed in neutral or slightly acidic media. Avoid basic conditions which catalyze azo coupling.

  • H2 Pressure: Increase hydrogen mass transfer (higher agitation, higher pressure). Starving the reaction of hydrogen allows intermediates to accumulate and couple.

Experimental Protocols

Protocol A: Selective Reduction of 2-Chloro-4-nitrotoluene

Targeting minimum hydrodehalogenation.[1]

Reagents:

  • 2-Chloro-4-nitrotoluene (1.0 eq)[1][7]

  • Catalyst: 5% Pt/C (sulfided) OR 5% Pd/C doped with thiophene.

  • Solvent: Methanol.[6]

  • Hydrogen (H2) gas.[6]

Procedure:

  • Charge: Load the autoclave with 2-chloro-4-nitrotoluene and Methanol (concentration ~0.5 M).

  • Inhibitor: If using standard Pd/C, add thiophene (0.1% relative to substrate weight). Note: Sulfided Pt/C does not require extra inhibitor.[1]

  • Purge: Purge with N2 three times, then H2 three times.

  • Reaction: Pressurize to 1.0 MPa (10 bar) H2. Heat to 50-60°C .

    • Critical Check: Do not exceed 80°C; high T promotes C-Cl cleavage.

  • Monitoring: Monitor H2 uptake. Reaction stops when theoretical uptake is reached.

  • Workup: Filter catalyst immediately (pyrophoric risk). Concentrate filtrate.[7]

Protocol B: Data Comparison of Reduction Methods

Selectivity profiles based on literature and industrial benchmarks.

MethodCatalyst/ReagentDe-Cl Side ReactionYieldNotes
Std. Hydrogenation Pd/C (Unmodified)High (5-15%) 80-85%Significant formation of p-toluidine impurity.
Inhibited Hydrogenation Pt/C (Sulfided)Low (<0.5%) >95%Best balance of speed and purity.
Bechamp Reduction Fe / HClNone (0%) 90-95%Messy workup (iron sludge); environmentally taxing.
Transfer Hydrogenation Hydrazine / Fe(III)Low (<1%)85-90%Good for small scale; avoids H2 gas cylinders.

Mechanism of Failure: Hydrodehalogenation

Understanding the competition between nitro-reduction and dehalogenation is vital for process control.

Dehalogenation sub 2-Chloro-4-nitrotoluene path_main Pathway A: Nitro Reduction sub->path_main Fast (Pt/C) path_side Pathway B: Oxidative Addition (Pd) sub->path_side Fast (Pd/C) inter_amine 3-Chloro-4-methylaniline (Target) path_main->inter_amine inter_pd Ar-Pd-Cl Complex path_side->inter_pd final_side p-Toluidine (Impurity) inter_amine->final_side Over-reduction (Prolonged reaction) inter_pd->final_side + H2 / - HCl

Figure 2: Competitive pathways on the catalyst surface. Pathway B is suppressed by using sulfided catalysts or inhibitors that block the active sites required for C-Cl bond insertion.[1]

References

  • Synthesis of 3-chloro-4-methylaniline (Patent CN104370747A). Method for synthesizing 3-chloro-4-methylaniline using carbon-supported palladium catalyst. [1]

  • Catalytic Hydrogenation Selectivity. Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst. (Applied to similar chloronitrotoluene systems).[7][8][9] [Link]

  • Regioselectivity in Chlorination. Regioselective chlorination of anilines and acetanilides. [Link]

  • Process Safety & Toxicology. National Toxicology Program: p-Chloro-o-toluidine (Synonym for 2-chloro-isomer side products). [Link][1]

Sources

Technical Support Center: Stability & Storage of 3-Chloro-4-methylaniline Hydrochloride

[1][2]

Critical Stability Factors: The "Why" Behind the Protocol

As a halogenated aniline salt, 3-chloro-4-methylaniline hydrochloride presents a dual stability challenge. While the hydrochloride salt form significantly retards oxidation compared to the free base (by protonating the amine lone pair), it introduces hygroscopicity.

Understanding the degradation mechanism is the first step to prevention:

A. The Oxidative Cascade (The "Browning" Effect)

The primary failure mode is autoxidation . Even in the salt form, equilibrium exists with the free base, especially in the presence of moisture.

  • Initiation: Light (UV/Vis) or trace metal ions catalyze the abstraction of a hydrogen atom from the amino group.

  • Propagation: Radical intermediates couple to form azo compounds (Ar-N=N-Ar) or oxidize further into quinone imines .

  • Visual Indicator: These impurities are highly conjugated chromophores. A shift from White/Off-White

    
    Pink 
    
    
    Brown/Black indicates increasing polymerization.
B. Hygroscopic Hydrolysis

The HCl salt is prone to absorbing atmospheric moisture. Water molecules disrupt the crystal lattice (caking) and create a localized aqueous environment where the salt can dissociate, effectively increasing the concentration of the reactive free amine species and accelerating oxidation.

The Storage Ecosystem (SOP)

Do not rely on a single barrier. We recommend a 4-Layer Defense System to ensure analytical purity (>98%) over long durations (6+ months).

Layer 1: Atmosphere (Oxygen Exclusion)
  • Requirement: Argon or Nitrogen headspace.

  • Why: Removes the reactant (O₂) necessary for the oxidative cascade. Argon is preferred as it is heavier than air and "blankets" the solid.

Layer 2: Moisture Control (Desiccation)
  • Requirement: Secondary containment with active desiccant (e.g., Drierite or Silica Gel with indicator).

  • Why: Prevents lattice disruption and "caking."

Layer 3: Photon Shielding (Light)
  • Requirement: Amber borosilicate glass vials wrapped in aluminum foil.

  • Why: Halogenated anilines are photosensitive. UV energy lowers the activation energy for radical formation.

Layer 4: Thermal Suppression[1][2]
  • Requirement: -20°C (Long term) or 4°C (Short term < 1 month).

  • Why: Arrhenius equation dictates that lowering temperature reduces the rate of all degradation reactions.

Visualization: The Storage Logic Flow

StorageProtocolStartReceipt of Material(White/Off-White Powder)QCQC Check:1. Visual (Color)2. MP (~255-260°C)Start->QCGasArgon/N2 PurgeQC->GasPassSealSeal: Parafilm + Amber VialGas->SealColdStorage: -20°C+ DesiccantSeal->ColdUseReady forExperimentCold->UseThaw to RTin Desiccator

Figure 1: The "4-Layer" Storage Workflow ensuring minimal exposure to environmental stressors.

Troubleshooting & Rescue Protocols

Diagnostic Table: Is My Compound Viable?
Visual AppearanceProbable PurityDiagnosisRecommended Action
White / Off-White >98%Optimal.[1]Proceed with experiment.
Pale Pink / Grey 95-97%Surface oxidation initiated.Usable for crude reactions; Purify for analytical standards.
Beige / Tan 90-95%Significant oxidation/azo formation.Recrystallization REQUIRED.
Dark Brown / Black <80%Advanced polymerization.Discard or perform rigorous acid-base extraction + recrystallization.
Rescue Protocol: Recrystallization of the HCl Salt

If your material has turned beige/tan, use this self-validating purification method.

Reagents: Ethanol (Absolute), Diethyl Ether, conc. HCl.

  • Dissolution: Dissolve the degraded salt in the minimum amount of boiling Ethanol .

    • Tip: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Acidification: Add a few drops of concentrated HCl to the hot filtrate.

    • Mechanism:[2][3] Ensures all amine is fully protonated, pushing equilibrium away from the oxidizable free base.

  • Crystallization: Allow the solution to cool to room temperature slowly. If no crystals form, add Diethyl Ether dropwise until turbidity persists, then refrigerate (4°C).

  • Collection: Filter the white needles under vacuum (Schlenk frit preferred to avoid air exposure).

  • Validation:

    • Dry: Vacuum dry for 4 hours.

    • Check MP: Target 255–260°C (with decomposition). Sharp range = Pure.

Frequently Asked Questions (FAQ)

Q1: The SDS says "Store at 2-8°C," but you recommend -20°C. Why? A: Commercial SDSs provide minimum compliance for safety and short-term logistics.[1] For research applications requiring high reproducibility (e.g., biological assays or precise kinetics), -20°C drastically slows the "browning" reaction (oxidation) compared to 4°C, extending shelf life from months to years.[1]

Q2: My material is "clumping" but still white. Is it degraded? A: Likely not degraded, but it is hydrated . The HCl salt is hygroscopic.

  • Fix: Dry the material in a vacuum desiccator over

    
     or KOH pellets overnight. Re-weigh to confirm water loss.
    
  • Warning: Do not heat >60°C to dry, as this may accelerate oxidation if trace air is present.

Q3: Can I store the compound as a stock solution? A: No. 3-chloro-4-methylaniline HCl is least stable in solution.[1]

  • If unavoidable: Store in anhydrous DMSO or Methanol at -80°C, strictly under Argon. Discard if color changes to yellow/orange. Aqueous solutions degrade rapidly (days).

Q4: I need to generate the free base. How do I do it without oxidizing it immediately? A: Perform the neutralization (e.g., with NaHCO₃ or NaOH) in a biphasic system (Water/DCM) under an inert atmosphere. Dry the organic layer immediately with

Decision Logic: To Use or To Purify?

DecisionMatrixObsVisual InspectionColorColor CheckObs->ColorWhiteWhite/Off-WhiteColor->WhitePinkPink/GreyColor->PinkBrownBrown/TanColor->BrownAction1Use ImmediatelyWhite->Action1Action2Check MPIf >250°C -> UsePink->Action2Action3Recrystallize(EtOH/Ether)Brown->Action3

Figure 2: Decision Matrix for assessing compound viability based on visual cues.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62651, this compound.[1] Retrieved January 28, 2026 from [Link][1]

  • Sigma-Aldrich. Safety Data Sheet: this compound.[1] (Accessed via Merck/Sigma online catalog). Validates hygroscopicity and storage warnings.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1][4] (Provides data on hydrolysis rates and environmental degradation pathways relevant to storage stability).

Optimizing reaction conditions for diazotization of 3-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the diazotization of 3-chloro-4-methylaniline (also known as 3-chloro-p-toluidine or DRC-1339).[1]

The content is structured to address the specific physicochemical challenges of this substrate—namely, its lipophilicity and the stability of its diazonium salt—rather than generic aniline protocols.

Status: Operational Lead Scientist: Senior Applications Chemist Topic: Optimization & Troubleshooting of Reaction Conditions

Substrate Analysis & Critical Parameters

Before initiating the reaction, you must account for the competing electronic and steric effects of the 3-chloro and 4-methyl substituents.[1]

ParameterCharacteristicImpact on Protocol
Basicity Moderate (

)
The 4-methyl group (electron-donating) slightly activates the amine, but the 3-chloro group (electron-withdrawing) deactivates it.[1] Result: Slower salt formation than p-toluidine; requires vigorous agitation.[1]
Solubility Low in water Major Failure Point. The free base is lipophilic.[1] It will not dissolve in dilute aqueous acid easily, leading to heterogeneous "clumps" that diazotize incompletely (tar formation).
Thermal Stability Low (

)
The resulting diazonium salt is sensitive to thermal decomposition.[2] Exotherms must be strictly managed.

Experimental Protocols

Method A: The Dispersion Method (Aqueous HCl)

Recommended for large-scale cost efficiency where filtration is possible.[1]

The Challenge: Getting the amine into solution before adding nitrite. The Fix: Fine dispersion via "Paste Formation."

  • Paste Formation: Charge 3-chloro-4-methylaniline (1.0 eq) into the reactor. Add water (approx. 2-3 volumes). Stir vigorously.

  • Acidification: Slowly add concentrated HCl (2.5 - 3.0 eq).

    • Note: The mixture will thicken as the hydrochloride salt forms. If it becomes a solid block, add minimal water or switch to Method B.

    • Target: A fine, stirrable white/off-white slurry.[1]

  • Cooling: Chill the slurry to 0–2°C . (Do not rely on ambient cooling; internal temperature lag is dangerous).[1]

  • Diazotization: Add

    
     solution (40% w/w, 1.05 eq) subsurface.
    
    • Rate: Maintain internal temp

      
      .[1][2][3]
      
  • Clarification: As the reaction proceeds, the solid amine salt should dissolve, leaving a clear (yellow/orange) diazonium solution.

Method B: The Co-Solvent Method (Acetic Acid/H2SO4)

Recommended for high-purity applications or stubborn substrates.[1]

The Logic: Glacial acetic acid acts as a solvent for the lipophilic amine, ensuring homogeneous kinetics.

  • Dissolution: Dissolve 3-chloro-4-methylaniline (1.0 eq) in Glacial Acetic Acid (4-5 volumes).

  • Acid Addition: Cool to 10°C. Add

    
     (conc., 1.5 eq) dropwise. The amine sulfate may precipitate as a fine suspension.
    
  • Nitrosation: Cool to 0–5°C . Add nitrosyl sulfuric acid (commercial or prepared in situ) OR aqueous

    
     dropwise.[1]
    
  • Outcome: This method typically yields a cleaner reaction profile with fewer phenolic byproducts.[1]

Workflow Logic & Troubleshooting Pathways

The following diagrams visualize the decision-making process and reaction kinetics.

Diagram 1: Solvent Selection & Process Logic

DiazotizationLogic Start Start: 3-Chloro-4-methylaniline CheckSol Check Solubility Requirement Start->CheckSol MethodA Method A: Aqueous HCl (Cost-effective, Heterogeneous) CheckSol->MethodA Large Scale / Cost Sensitive MethodB Method B: AcOH / H2SO4 (Homogeneous, High Purity) CheckSol->MethodB Lab Scale / High Purity StepA1 Form Fine Slurry (Paste) High Shear Mixing MethodA->StepA1 StepB1 Dissolve in Glacial AcOH Then add H2SO4 MethodB->StepB1 Cooling Cool to 0-2°C StepA1->Cooling StepB1->Cooling AddNitrite Add NaNO2 (Subsurface) Cooling->AddNitrite CheckClear Is Solution Clear? AddNitrite->CheckClear Success Success: Stable Diazonium Salt CheckClear->Success Yes FailTar Failure: Tarry Precipitate (Coupling/Decomp) CheckClear->FailTar No (Cloudy/Dark)

Caption: Decision matrix for selecting the optimal solvent system based on scale and purity requirements.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a black/brown tar. What happened?

Diagnosis: Decomposition or "Self-Coupling."[1] Mechanism: If the acid concentration is too low, the generated diazonium salt reacts with unreacted free amine (which is nucleophilic) to form triazenes or azo dyes. Corrective Action:

  • Check pH: Ensure the reaction remains strongly acidic (pH < 1) throughout.

  • Increase Acid Ratio: Move from 2.5 eq to 3.0+ eq of HCl.

  • Control Temp: If the temperature spiked >10°C during nitrite addition, the diazonium salt decomposed to a phenol, which then coupled with the remaining diazonium.

Q2: I have a persistent solid that won't dissolve after nitrite addition.

Diagnosis: Incomplete diazotization or Salt Saturation. Analysis:

  • Scenario A (Unreacted Amine): The starting amine hydrochloride was too coarse (rocks instead of powder). The nitrite couldn't penetrate the crystal lattice. Fix: Use Method B (Acetic Acid) or high-shear mixing during acidification.[1]

  • Scenario B (Product Precipitation): 3-chloro-4-methylbenzenediazonium chloride has low solubility in cold concentrated HCl (Common Ion Effect).[1] Test: Take a small aliquot and dilute with water. If it clears, it is the product. If it remains cloudy, it is unreacted amine.[1]

Q3: The Starch-Iodide paper turns black instantly. Is this good?

Diagnosis: Excess Nitrous Acid (


).[1]
Nuance:  You need a slight excess (blue/black spot) to drive the reaction to completion. However, a "black instantly" result that persists for >15 minutes implies a large excess.
Risk:  Excess 

causes side reactions in downstream coupling (e.g., Sandmeyer).[1] Fix: Quench the excess with Sulfamic Acid or Urea until the paper shows only a faint blue ring.[1]

[1]
Q4: Can I dry the diazonium salt for storage?

CRITICAL SAFETY WARNING: NO. Reasoning: Diazonium salts of chlorotoluidines are energetic materials. In the dry state, they are sensitive to shock, friction, and static discharge. Protocol: Always synthesize in situ and use the solution immediately for the next step (hydrolysis, Sandmeyer, or coupling). If you must isolate, use a stabilizer (e.g., convert to tetrafluoroborate salt using


), but this is rarely necessary for standard applications.[1]

References

  • Solubility & Reactivity of Substituted Anilines

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[1] (General Diazotization Protocols).[1]

  • Safety of Diazonium Salts

    • Sheng, M., Frurip, D., & Gorman, D. (2015).[1][3] "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries. Link[1]

  • Use of Sulfamic Acid for Nitrite Removal: Cross, E. J. (1964). "The Mechanism of the Reaction of Sulfamic Acid with Nitrous Acid." Journal of the Society of Dyers and Colourists.
  • Substrate Specifics (3-chloro-4-methylaniline)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline.[1] Link[1]

Sources

Troubleshooting low conversion rate in catalytic hydrogenation of 2-chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CNT-HYD-001 Subject: Troubleshooting Low Conversion & Selectivity Issues

Executive Summary: The "Selectivity-Activity" Tightrope

Welcome to the technical support hub for the hydrogenation of 2-chloro-4-nitrotoluene (2-CNT) . If you are experiencing low conversion, it is likely a symptom of your attempt to prevent hydrodehalogenation (the unwanted removal of the chlorine atom).

In this reaction, the C-Cl bond is sensitive to hydrogenolysis.[1][2] Conditions that drive high conversion (high temperature, high pressure, active Pd catalysts) often strip the chlorine, yielding


-toluidine  instead of the desired 2-chloro-4-aminotoluene (2-CAT) . Conversely, "gentle" conditions intended to save the chlorine often fail to fully reduce the nitro group, leading to stalled reactions or accumulation of hazardous hydroxylamine intermediates.

This guide helps you navigate this trade-off using a mechanism-based approach.

Part 1: Diagnostic Visualization

Before adjusting parameters, understand where your reaction is failing.

Figure 1: Reaction Network & Failure Points

This diagram maps the desired pathway against the two primary failure modes: Dehalogenation (over-reaction) and Accumulation (stalled reaction).

ReactionPathway CNT 2-Chloro-4-Nitrotoluene (Starting Material) Nitroso Nitroso Intermediate CNT->Nitroso +H2 (Step 1) DeCl p-Toluidine (Dehalogenated Byproduct) CNT->DeCl Direct Hydrogenolysis Hydroxyl Hydroxylamine (Accumulation Hazard) Nitroso->Hydroxyl +H2 (Step 2) CAT 2-Chloro-4-Aminotoluene (Target Product) Hydroxyl->CAT +H2 (Step 3) Slowest Step CAT->DeCl Over-Hydrogenation (High T, Pd/C)

Caption: The reduction proceeds via nitroso and hydroxylamine intermediates.[3] Step 3 is often rate-limiting. Dehalogenation can occur on the final product or starting material if the catalyst is too active.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "The reaction starts but stalls at ~50-70% conversion."

Diagnosis: Accumulation of the Hydroxylamine Intermediate . The reduction of the hydroxylamine to the amine (Step 3 in Fig 1) often has a higher activation energy than the initial nitro reduction. If your temperature is too low (to save the Chlorine), the reaction lacks the energy to finish.

Corrective Actions:

  • The "Step-Up" Protocol: Start the reaction at a lower temperature (e.g., 40°C) to consume the nitro group, then ramp the temperature to 60-70°C for the final hour to drive the hydroxylamine-to-amine conversion.

  • Check Vanadium Promoters: If using Pt/C, adding trace Vanadium (or using sulfided Pt) can specifically accelerate the hydroxylamine reduction without promoting dehalogenation.

  • Solvent Acidity: Hydroxylamine reduction is acid-catalyzed. If running in neutral solvents, the rate may be sluggish.

Scenario B: "I have low conversion, but I'm afraid to increase Pressure/Temp because of Dechlorination."

Diagnosis: You are caught in the "Activity Trap." You need a Dehalogenation Inhibitor . You cannot rely solely on mild conditions to save the chlorine; you must chemically inhibit the active sites responsible for C-Cl cleavage.

Corrective Actions:

  • Switch Catalyst: If using Pd/C, switch to Pt/C (Platinum on Carbon) . Platinum is intrinsically less active toward C-Cl hydrogenolysis than Palladium.

  • Add Inhibitors:

    • Morpholine or Ethylenediamine: These amines selectively poison the highly active sites responsible for dehalogenation.

    • Hypophosphorous Acid (

      
      ):  Effective at suppressing dehalogenation on Pd catalysts.
      
    • Thiocyanate (

      
      ):  A classic inhibitor. Doping the catalyst with sulfur species modifies the electronic state to favor nitro reduction over C-Cl cleavage.
      
Scenario C: "The reaction never initiates (0% Conversion)."

Diagnosis: Catalyst Poisoning or Mass Transfer Failure. Nitro groups are strongly adsorbing. If they adsorb too strongly, or if impurities are present, they block hydrogen activation.

Corrective Actions:

  • Feedstock Purity: Check the 2-CNT for sulfur or thioethers carried over from previous synthesis steps (e.g., nitration). Sulfur is a potent poison for non-sulfided catalysts.

  • Hydrogen Starvation: The reaction is often zero-order in

    
    only if mass transfer is sufficient.
    
    • Test: Double your stirring speed. If the rate increases, you are mass-transfer limited, not chemically limited.

    • Action: Use a gas-entrainment impeller or increase

      
       pressure (while adding an inhibitor to prevent dehalogenation).
      

Part 3: Optimization Data & Tables

Table 1: Solvent Selection Matrix

Solvent choice dictates the balance between rate and selectivity.

SolventRate (Activity)Selectivity (Cl-Retention)Notes
Methanol HighLowHigh polarity stabilizes ionic intermediates but increases risk of dehalogenation.
Ethyl Acetate ModerateHighNon-polar nature suppresses C-Cl cleavage. Good balance.
Toluene LowVery HighPoor solubility of water byproduct may cause catalyst clumping.
Water (with surfactant) ModerateModerateGreen chemistry option; requires phase transfer catalyst.
Table 2: Catalyst Performance Comparison
Catalyst SystemConversion PotentialDehalogenation RiskRecommended For
5% Pd/C Very HighSevere Not recommended without inhibitors.
5% Pt/C HighLowStandard choice for chloronitro aromatics.
Raney Nickel ModerateModerateCost-effective, but sensitive to pH and handling.
Pt/C (Sulfided) ModerateMinimal Best for strict purity requirements; slower rate.

Part 4: Standard Operating Procedure (SOP)

Objective: Hydrogenation of 2-CNT to 2-CAT with >99% Conversion and <0.5% Dechlorination.

Reagents:

  • Substrate: 2-Chloro-4-nitrotoluene (1.0 eq)

  • Catalyst: 5% Pt/C (0.5 mol% loading)

  • Solvent: Methanol (10V relative to substrate)

  • Inhibitor: Morpholine (0.1 eq) [Optional if dehalogenation is observed]

Workflow:

  • Inerting: Charge reactor with substrate, solvent, and catalyst. Purge with

    
     (3x) to remove oxygen (critical to prevent induction periods).
    
  • Activation: Heat to 40°C under static

    
    .
    
  • Hydrogenation: Pressurize to 5-10 bar

    
    . Set agitation to max (ensure vortex).
    
  • Reaction Monitoring:

    • T=0 to T=2h: Exotherm expected. Maintain 40-50°C.

    • T=2h: Check HPLC. If Nitro is gone but Hydroxylamine exists, raise T to 60°C .

  • Termination: Cool to 25°C. Purge with

    
    . Filter catalyst while wet (pyrophoric hazard).
    

Part 5: Advanced Troubleshooting Flowchart

Use this logic gate to resolve persistent issues.

TroubleshootingTree Start Start: Low Conversion CheckDeCl Is De-Cl Byproduct > 1%? Start->CheckDeCl YesDeCl Yes: Catalyst too active CheckDeCl->YesDeCl Yes NoDeCl No: Catalyst inactive CheckDeCl->NoDeCl No Action1 1. Switch Pd -> Pt 2. Add Inhibitor (Morpholine) 3. Lower Pressure YesDeCl->Action1 CheckInter Accumulation of Hydroxylamine? NoDeCl->CheckInter YesHydro Yes: Stalled Step 2 CheckInter->YesHydro Yes NoHydro No: Reaction didn't start CheckInter->NoHydro No Action2 1. Increase Temp (End of Rxn) 2. Check Acidity YesHydro->Action2 Action3 1. Check S-Poisoning 2. Increase Agitation 3. Check H2 Purity NoHydro->Action3

Caption: Decision tree for isolating kinetic vs. selectivity failures.

References

  • Lange, P. M., et al. "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5068436A. Link

  • Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 2006. (Demonstrates Au/TiO2 selectivity for nitro groups over C-Cl bonds).
  • Coq, B., et al. "Conversion of Chloronitobenzene to Chloroaniline: Catalyst Specificity." Journal of Molecular Catalysis A: Chemical. (Discusses the Pt vs Pd trade-off).
  • Blenkiron, P. "Troubleshooting Catalytic Hydrogenation." Platinum Metals Review. (General guide on mass transfer and poisoning).
  • Studer, M., et al. "The hydrogenation of nitroaromatics: the hydroxylamine accumulation issue." Topics in Catalysis. (Mechanistic insight into the stepwise reduction).

Sources

Technical Support Center: Purification of 3-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Color Impurities from 3-Chloro-4-methylaniline (CAS: 95-74-9) Document ID: TS-PUR-3C4MA-001 Last Updated: January 28, 2026 Audience: Process Chemists, Analytical Scientists, Lab Managers[1]

Diagnostic Matrix: Identify Your Impurity Profile

Before initiating purification, assess the state of your material.[1] 3-Chloro-4-methylaniline (3-C-4-MA) has a melting point of 26°C (79°F) .[1] It exists on the borderline between solid and liquid in typical laboratory conditions.[1][2]

SymptomLikely CauseRecommended Protocol
Light Yellow Liquid Mild surface oxidation (trace quinones).[1]Protocol A (Adsorption)
Dark Brown/Red Liquid Significant oxidation; presence of azo-linkages or oligomers.[1]Protocol B (Acid-Base Extraction)
Dark Solid/Crust Deep oxidation or photo-degradation.[1]Protocol C (Salt Formation)
Suspended Particulates Inorganic salts or catalyst residues (if synthesized in-house).[1]Filtration (0.45 µm PTFE) followed by Protocol A

Technical Protocols

Protocol A: Adsorption (Activated Carbon Treatment)

Best for: Mild discoloration in liquid samples.[1]

Mechanism: Activated carbon preferentially adsorbs planar, high-molecular-weight colored impurities (such as oxidation dimers) via


-

stacking interactions.[1]
  • Dissolution: If the material is solid, gently melt it (water bath at 35°C) or dissolve in 5 volumes of Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Carbon Addition: Add Activated Carbon (10-20 wt% relative to amine mass).[1]

    • Tip: Use high-surface-area powder (e.g., Norit® SX Ultra) rather than granular forms for faster kinetics.[1]

  • Digestion: Stir vigorously for 30–60 minutes at room temperature.

    • Critical: Do not heat significantly, as heat can promote further oxidation if air is present.[1]

  • Filtration: Filter through a pad of Celite® (diatomaceous earth) to remove the carbon fines.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

Protocol B: Acid-Base Extraction (The "Workhorse" Method)

Best for: Dark brown samples requiring removal of non-basic impurities.

Mechanism: 3-C-4-MA is a weak base.[1] Converting it to its water-soluble hydrochloride salt allows you to wash away non-basic colored impurities (neutral oxidation products) into an organic solvent.[1]

Step-by-Step Workflow:

  • Dissolve: Dissolve crude 3-C-4-MA in Ethyl Acetate (EtOAc) .

  • Acidify: Extract the organic layer with 1M HCl (aq) (3 washes).

    • Observation: The amine moves to the aqueous layer (as ammonium salt).[1] The EtOAc layer will retain the brown/red color (impurities).

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[1]

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH or saturated NaHCO₃ until pH > 10.[1]

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extract: Extract the milky aqueous mixture with Dichloromethane (DCM) (3 washes).

  • Dry & Concentrate: Dry the DCM layer over Anhydrous Na₂SO₄, filter, and evaporate.

AcidBaseExtraction Start Crude 3-C-4-MA (Dark Color) Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid Sep1 Phase Separation ExtractAcid->Sep1 OrgLayer1 Organic Layer (Contains Colored Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine-HCl) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify with NaOH (pH > 10) Wash->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Dry Dry (Na2SO4) & Evaporate ExtractDCM->Dry Final Pure 3-C-4-MA (Colorless/Pale Yellow) Dry->Final

Caption: Figure 1. Acid-Base Chemical Purification Workflow. This method isolates the amine by exploiting its basicity, leaving neutral oxidation byproducts in the organic waste stream.

Protocol C: Purification via Hydrochloride Salt Formation

Best for: High-purity requirements (>99%) or long-term storage.[1]

Why this works: The hydrochloride salt of 3-C-4-MA is a high-melting solid (unlike the free base).[1] Impurities that co-elute or co-distill with the liquid amine will often not crystallize into the salt lattice.

  • Salt Formation: Dissolve the amine in dry Diethyl Ether or Ethanol.[1] Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.[1]

  • Precipitation: The white HCl salt will precipitate.[1]

  • Filtration: Filter the solid and wash with cold ether.[1]

    • Checkpoint: At this stage, the salt is stable and resistant to oxidation.[1] You can store it indefinitely.

  • Regeneration (When needed): Dissolve the salt in water, basify with NaOH, and extract with DCM as per Protocol B.

Frequently Asked Questions (FAQ)

Q1: My purified product turns brown again after 24 hours. Why? A: 3-Chloro-4-methylaniline is highly sensitive to auto-oxidation, catalyzed by light and trace metals.[1]

  • Fix: Store the purified material under an inert atmosphere (Argon or Nitrogen).

  • Fix: Store in amber glass vials to block UV light.

  • Fix: Store in the refrigerator (2-8°C). Since the MP is 26°C, keeping it solidified slows down diffusion-controlled oxidation rates.[1]

Q2: Can I use vacuum distillation? A: Yes, but with caution. The boiling point is ~237°C (at 760 mmHg).[1] You must use high vacuum (<5 mmHg) to lower the boiling point to a manageable range (<100°C).[1]

  • Warning: If your vacuum system has minor leaks, you are essentially heating the amine in the presence of oxygen, which will accelerate degradation and result in a black pot residue. Protocol B is generally safer for small scales (<50g). [1]

Q3: The material is frozen solid in the bottle. How do I dispense it without contamination? A: Do not chip at it with a metal spatula (metal traces catalyze oxidation).[1]

  • Method: Place the sealed bottle in a 35°C water bath for 15 minutes until fully liquefied. Pipette the required volume while liquid, then return to cold storage.

Q4: Is the color purely aesthetic, or does it affect reactivity? A: It depends on your application.

  • For Suzuki/Buchwald Couplings: Colored impurities (often radical scavengers or chelators) can poison Palladium catalysts.[1] High purity is required.

  • For Amide Coupling: Trace color usually does not interfere significantly, though it may complicate flash chromatography of the final product.[1]

Safety & Handling Data

ParameterValueNote
CAS Number 95-74-9
Melting Point 26°CSolid/Liquid borderline
Boiling Point 237-238°CHigh boiling
Hazards Toxic Toxic by inhalation, skin contact, and ingestion.[1] Cumulative effects possible.[1][3][4]
PPE Nitrile Gloves, Goggles, Fume HoodDo not handle on open bench.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine purification via acid-base extraction).

  • Ataman Chemicals. Technical Data: 3-Chloro-4-methylaniline Properties. Retrieved from [Link][1]

Sources

Stability issues of 3-chloro-4-methylaniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 3-Chloro-4-methylaniline HCl (Starlicide / DRC-1339) CAS: 7745-89-3 (Salt), 95-74-9 (Free Base)

Introduction: The Instability Paradox

Welcome to the technical support hub for 3-chloro-4-methylaniline hydrochloride. While this compound is a critical intermediate in dye synthesis and a potent avicide (DRC-1339), it is notoriously unstable in solution. Researchers often report solutions turning pink, red, or brown within hours.

The core reality: You are fighting two primary enemies—Photons and pH .

This guide moves beyond basic handling to explain the mechanistic causes of degradation and provides self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. 3-chloro-4-methylaniline is an electron-rich aromatic amine. The hydrochloride salt stabilizes the amine by protonation, but this protection is lost if the pH rises or if high-energy UV light strikes the molecule.

Photolytic Dechlorination & Oxidation

Upon exposure to UV light (even ambient lab lighting), the C-Cl bond weakens. Homolytic cleavage generates radical intermediates. These radicals couple to form azobenzenes (yellow/orange) or oxidize into quinone imines (red/pink). This is why your clear solution turns "tea-colored" over time.

The pKa Trap (pH Sensitivity)

The pKa of the conjugate acid is approximately 4.05 .

  • pH < 3: The molecule is protonated (

    
    ), soluble, and resistant to oxidation.
    
  • pH > 4: The equilibrium shifts toward the free base (

    
    ). The free base is less soluble  in water (causing precipitation) and highly reactive  toward oxygen (causing discoloration).
    
Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure when the solution is exposed to light or improper pH.

DegradationPathway Salt 3-C-4-MA HCl (Stable Salt) FreeBase Free Base (Reactive Amine) Salt->FreeBase pH > 4.05 (Deprotonation) Radical Radical Intermediate Salt->Radical UV Light (Photolysis) FreeBase->Radical Oxidation (O2) precip Precipitation (Low Solubility) FreeBase->precip In Aqueous Media Color Colored Oligomers (Azo/Quinones) Radical->Color Dimerization

Figure 1: Mechanistic pathway showing how pH shifts and UV exposure drive the compound from a stable salt to precipitated or degraded byproducts.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose specific observations in your workflow.

ObservationProbable CauseTechnical ExplanationCorrective Action
Solution turns Pink/Red Auto-oxidation Formation of quinone imines or azobenzene derivatives due to trace oxygen or light exposure.1. Discard solution. 2. Prepare fresh in amber glass. 3. Sparge solvents with Argon/Nitrogen before mixing.
White Precipitate pH Shift (Hydrolysis) The pH of the solution exceeded the pKa (4.05), converting the soluble HCl salt into the insoluble free base.1. Check solution pH. 2. Acidify with 0.1% Formic Acid or HCl. 3. Avoid phosphate buffers near pH 7.
HPLC: Split/Ghost Peaks Sample Degradation Degradants (chloro-toluidine isomers) eluting near the main peak.1. Lower autosampler temp to 4°C. 2. Inject immediately after prep. 3. Use an acidic mobile phase (0.1% TFA).
HPLC: Peak Tailing Silanol Interaction The amine group is interacting with free silanols on the column stationary phase.1. Add 0.1% TEA (Triethylamine) to the mobile phase (if pH > 7) OR 2. Use a high-purity end-capped C18 column with low pH (preferred).

Module 3: Validated Experimental Protocols

To ensure data integrity, you must create a self-validating system. Do not rely on "standard" preparation methods.

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

This protocol minimizes hydrolysis and photolysis risks.

  • Glassware Prep: Use only Class A Amber Volumetric Flasks . If amber glass is unavailable, wrap clear glass strictly in aluminum foil.

  • Solvent Selection:

    • Preferred: Methanol (HPLC Grade).

    • Alternative: 0.1 M HCl (if aqueous is required).

    • Avoid: Pure water (pH is uncontrolled) or basic buffers.

  • Weighing: Weigh 10.0 mg of 3-chloro-4-methylaniline HCl.

  • Dissolution:

    • Add 5 mL of solvent. Sonicate for 30 seconds (keep temperature < 25°C).

    • Dilute to volume (10 mL).

  • Storage: Transfer to amber HPLC vials with PTFE-lined caps. Store at -20°C.

    • Stability:[1][2][3] 1 week at -20°C; < 24 hours at Room Temp.

Protocol B: HPLC Method Parameters

Standardizing the chromatography prevents "ghost" issues caused by on-column degradation.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH < 3, keeping analyte protonated).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (primary) and 280 nm (secondary).

  • Temperature: Column @ 30°C; Autosampler @ 4°C (Critical) .

Workflow Decision Logic

Follow this logic flow to determine the correct handling for your specific application.

HandlingLogic Start Start: Define Application SolventQ Is organic solvent allowed? Start->SolventQ YesOrg Use Methanol or Ethanol SolventQ->YesOrg Yes NoOrg Aqueous Required SolventQ->NoOrg No StoreFreezer Store at -20°C (Stable ~1-2 weeks) YesOrg->StoreFreezer BufferQ Is pH neutral (7.0-7.4)? NoOrg->BufferQ Acidic Use 0.1M HCl or 0.1% Formic Acid BufferQ->Acidic No (pH < 4) Neutral CRITICAL RISK: Free base will precipitate BufferQ->Neutral Yes (pH > 6) Action Must use co-solvent (DMSO) OR Prepare immediately before use Neutral->Action

Figure 2: Decision tree for solvent selection and storage based on experimental constraints.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in clear glass if I wrap it in foil? A: Yes, but this is a secondary control. Amber glass is preferred because foil can tear or leave gaps. If using foil, ensure the bottom of the flask is also covered.

Q: Why does my standard curve show non-linearity at high concentrations? A: This is likely a solubility issue. If you are preparing standards in water/buffer, the higher concentrations may be crashing out (precipitating) as the free base if the pH is not sufficiently acidic. Ensure your diluent contains at least 50% organic solvent or is acidified to pH < 3.

Q: Is the degradation reversible? A: No. Once the solution turns pink/brown, oxidative coupling has occurred. You have formed new chemical entities (dimers/oligomers). You must discard the solution.

Q: How do I dispose of the degraded solution? A: 3-chloro-4-methylaniline is toxic to aquatic life and birds (avicide). Do not pour down the drain. Collect in a dedicated halogenated organic waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[4] EPA 738-R-96-003.[4] Washington, D.C.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 62651, this compound.

  • USDA APHIS. (2018). Use of Compound DRC-1339 in Wildlife Damage Management.[5] Environmental Assessment.[6]

  • Eisemann, J. D., et al. (2001).[7] Acute and Chronic Toxicity of Compound DRC-1339 to Birds.[7] USDA National Wildlife Research Center - Staff Publications.[2]

Sources

Technical Support Center: Safe Disposal of 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Protocols (Read First)

⚠️ CRITICAL WARNING: 3-Chloro-4-methylaniline hydrochloride (also known as Starlicide or DRC-1339) is a Restricted Use Pesticide and a potent nephrotoxin/methemoglobinemia agent. It is highly toxic to aquatic life and birds.[1] NEVER dispose of this substance down the drain.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationReason for Requirement
Gloves Double Layer Nitrile (min 0.11 mm) or Laminate Film (Silver Shield)Anilines can permeate standard latex/thin nitrile rapidly. Double layering provides a breakthrough buffer.
Respiratory P100 / N100 HEPA Filter (Solid) or OV/AG Cartridge (if in solution)Inhalation of dust causes rapid oxygen deprivation (methemoglobinemia).
Clothing Tyvek® Lab Coat + Sleeve CoversPrevents dermal absorption from dust settling on forearms.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for fine toxic powders.

Part 2: Waste Classification & Identification

Q: What is the correct RCRA Waste Code for this material?

A: this compound is not explicitly listed on the EPA P-list or U-list (unlike its cousin, 4-chloroaniline, which is P024). However, it must be managed as a Hazardous Waste based on characteristics and toxicity.

  • Primary Classification: Non-listed Acutely Hazardous Waste.

  • Characteristic Flags:

    • Toxic: It causes specific organ damage (kidney/blood).

    • Environmental Hazard: Very toxic to aquatic life (H400/H410).

  • Recommendation: Label all waste containers as "Hazardous Waste - Toxic - 3-Chloro-4-methylaniline HCl" . Do not rely on generic "Organic Waste" labels.

Q: How does the chemical form (Salt vs. Free Base) affect disposal?

A: Understanding the form is critical for spill cleanup and containment.

PropertyHydrochloride Salt (The Waste)Free Base (The Derivative)
Physical State Pale yellow crystalline solidOily liquid / Low-melting solid
Water Solubility High (Dissolves easily)Low (Floats/Sinks, forms emulsion)
Volatility Low (Dust hazard)Moderate (Vapor hazard)
Reactivity Acidic (pH < 3 in solution)Basic (Reacts with acids)

Critical Insight: Do NOT attempt to neutralize the salt waste with base (e.g., Sodium Hydroxide) before disposal. Doing so converts the stable, water-soluble salt into the oily, volatile free base, which is harder to contain and increases inhalation risks.

Part 3: Disposal Workflows & Protocols

Workflow 1: Solid Waste (Pure Substance)

For expired reagents, surplus powder, or spill cleanup residues.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and strong bases.

  • Packaging: Place the primary container into a clear polyethylene bag (4 mil thickness minimum). Seal with tape.

  • Secondary Containment: Place the bagged waste into a wide-mouth HDPE drum or a UN-rated fiber drum.

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (this compound)."

  • Final Disposal: Incineration at an approved TSD (Treatment, Storage, and Disposal) facility.

    • Requirement: Incinerator must operate at >1100°C with a secondary combustion chamber to ensure complete destruction of the chlorinated ring.

Workflow 2: Liquid Waste (Aqueous or Solvent Solutions)

For experimental byproducts or mother liquors.

  • pH Check: Ensure the solution is slightly acidic (pH 4-6). Why? Keeps the amine protonated (salt form), reducing volatility.

  • Absorption (Preferred): If the volume is small (<500 mL), absorb the liquid onto vermiculite or activated charcoal . Treat the resulting solid as Workflow 1.

  • Bulk Liquid:

    • Collect in HDPE carboys .

    • Do NOT mix with oxidizing acids (Nitric, Chromic) or acid chlorides (violent reaction).

    • Ship for fuel blending/incineration .

Workflow 3: Spill Cleanup Response

Scenario: You dropped a 5g bottle of the powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Allow dust to settle for 10 minutes.

  • Dampen: Gently mist the powder with water (do not flood). Why? This prevents dust generation during sweeping.

  • Scoop: Use a plastic scoop or dustpan. Do not use a vacuum cleaner (unless HEPA-rated for hazardous materials).

  • Decontaminate: Wash the surface with a mild surfactant/soap solution .

    • Avoid: Bleach (Hypochlorite). Why? Reaction with anilines can produce chloroamines or azo compounds, which may be more toxic.

  • Disposal: Place all rags, scoops, and PPE into the hazardous waste drum.

Part 4: Visual Decision Support

Figure 1: Waste Stream Decision Tree

Use this logic flow to determine the correct disposal path for your specific waste type.

WasteDisposal Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsPure Is it Pure Chemical? IsSolid->IsPure Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No LabPack Action: Lab Pack (Seal in HDPE Drum) IsPure->LabPack Yes IsPure->LabPack No (Debris/Rags) IsAqueous Is it Aqueous? IsLiquid->IsAqueous Yes IsAqueous->LabPack No (Organic Solvent) DoNotDrain STOP: Do NOT Drain (Toxic to Aquatic Life) IsAqueous->DoNotDrain Check pH Incinerate Final Fate: High-Temp Incineration (>1100°C) LabPack->Incinerate Absorb Action: Absorb (Vermiculite/Charcoal) Absorb->Incinerate DoNotDrain->LabPack Large Vol DoNotDrain->Absorb Small Vol (<500mL)

Caption: Decision logic for segregating and treating this compound waste streams.

Part 5: Troubleshooting & FAQs

Q: The waste container has turned dark brown/black. Is it dangerous?

A: This is normal. Chlorinated anilines oxidize rapidly in air and light, forming complex azo-polymers. While the toxicity remains high, the color change does not indicate an immediate explosion hazard.

  • Action: Ensure the container is sealed and stored in the dark. Do not attempt to "clean" the color with bleach.

Q: Can I use a standard chemical fume hood for weighing this powder?

A: Yes, but with caution.

  • Risk: The hydrochloride salt is a light, fluffy powder that generates static.

  • Technique: Use an anti-static gun or ionizing blower if available. Place the balance on a damp paper towel to trap stray particles. Wipe the immediate area with a wet wipe after use.

Q: I have a mixed waste of this chemical and an oxidizer (e.g., Hydrogen Peroxide). What do I do?

A: DANGER. This is a high-risk incompatibility.

  • Immediate Action: Do not seal the container tightly (risk of pressure buildup). Move to a fume hood.

  • Protocol: Contact your hazardous waste contractor immediately for a "High Hazard" pickup. Do not attempt to separate or neutralize yourself.

References

  • United States Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[2] EPA 738-R-96-003.[2] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 62651, this compound. [Link]

  • USDA APHIS. (2017). The Use of DRC-1339 in Wildlife Damage Management.[3] [Link][4][5]

  • New Zealand Environmental Protection Authority. (2020).[4] DRC 1339 (Starlicide) Safety Data Sheet. [Link]

Sources

Validation & Comparative

3-Chloro-4-methylaniline Hydrochloride: Purity Analysis & Comparison Guide

[1]

Executive Summary: The Purity Paradox

In the development of chlorinated aromatic amines, "purity" is a multifaceted metric. For This compound , a simple assay value is insufficient. The presence of regioisomers (e.g., 3-chloro-2-methylaniline) or oxidation byproducts (azo compounds) can drastically alter the yield and toxicity profile of downstream derivatives.

This guide compares the three dominant analytical methodologies—HPLC , GC , and Titration —to help you select the optimal protocol for your specific data requirements.

FeatureHPLC (Reverse Phase) Gas Chromatography (GC) Argentometric Titration
Primary Utility Organic Impurity ProfilingIsomer Resolution & VolatilesStoichiometric Assay (Salt Content)
Sample State Liquid (Dissolved Salt)Gas (Requires Free-Basing)Liquid (Aqueous Solution)
Specificity High (for non-volatiles)Very High (for isomers)Low (Anion specific only)
Sensitivity High (UV/Vis)High (FID/MS)Moderate
Cost per Run High (Solvents/Columns)Low (Gases)Very Low

Chemical Profile & Impurity Landscape

Before selecting a method, one must understand the analyte and its potential contaminants.

  • Analyte: 3-Chloro-4-methylaniline HCl (MW: 178.06 g/mol ).[1][2]

  • Key Impurities:

    • Regioisomers: 3-chloro-2-methylaniline (arising from non-selective chlorination of toluene precursors).

    • Starting Materials: p-Nitrotoluene or 3-chloro-4-nitrotoluene (incomplete reduction).

    • Oxidation Products: Azobenzenes (colored impurities causing "browning").

Impurity Origin Visualization

The following diagram illustrates where critical impurities enter the workflow, dictating which analysis method is required.

ImpurityPathwaysStartp-NitrotolueneStep1ChlorinationStart->Step1Inter3-Chloro-4-nitrotolueneStep1->InterImp1Impurity: Dichlorotoluenes(Over-chlorination)Step1->Imp1Side RxnStep2Reduction (Fe/HCl or H2)Inter->Step2Product3-Chloro-4-methylaniline HClStep2->ProductImp2Impurity: Unreacted Nitro(Incomplete Reduction)Step2->Imp2ResidualImp3Impurity: Azo Compounds(Oxidation)Product->Imp3Storage/Air

Figure 1: Synthesis pathway indicating origin points of critical impurities.

Technique 1: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Impurity Profiling

HPLC is the preferred method for quantifying non-volatile organic impurities, particularly the starting nitro-compounds and oxidation byproducts which may degrade in a GC injector.

Experimental Protocol (Self-Validating)
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase:

    • Solvent A: 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid). Acidic pH ensures the amine remains protonated and separates from neutral impurities.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 80:20 (A:B) to 20:80 over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array at 240 nm (max absorbance for chloroanilines).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase.

Why This Works

The acidic buffer suppresses the ionization of residual organic acids while keeping the aniline moiety fully protonated (cationic). This prevents "peak tailing" common with amines on silica columns. The gradient allows for the elution of highly polar salts early, followed by the aniline, and finally the non-polar nitro/dichloro impurities.

Technique 2: Gas Chromatography (GC-FID)

The Specialist for Isomer Resolution

While HPLC is excellent for general purity, GC is superior for separating structural isomers (e.g., 2-methyl vs 4-methyl variants) due to their distinct boiling points and volatility profiles.

Critical Note: You cannot inject the Hydrochloride salt directly. It will decompose or foul the liner. You must perform a "Free-Base Extraction" first.

Experimental Protocol
  • Derivatization/Prep:

    • Dissolve 50 mg of HCl salt in 2 mL distilled water.

    • Add 1 mL of 1M NaOH (solution turns cloudy/oily as free base liberates).

    • Extract with 2 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Inject the organic layer.

  • Instrument Parameters:

    • Column: Capillary DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Carrier Gas: Helium or Nitrogen @ 1.2 mL/min.

    • Injector: Split mode (50:1), 250°C.

    • Detector: FID @ 280°C.

    • Oven Program: 60°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

Comparative Advantage

GC provides sharper peaks for isomeric impurities that might co-elute under standard HPLC conditions. If your synthesis involves a toluene starting material that contained ortho/meta isomers, GC is mandatory for verification.

Technique 3: Argentometric Titration

The Stoichiometric Assay

Neither HPLC nor GC measures the "salt content" directly. If your application requires precise stoichiometry (e.g., for molar calculations in a subsequent reaction), titration is the only absolute method.

Experimental Protocol
  • Principle: Precipitation of Chloride (Cl⁻) with Silver Nitrate (AgNO₃).

  • Reagents: 0.1M AgNO₃ Standardized Solution, Potassium Chromate (Indicator) or Potentiometric Electrode (Silver/Sulfide).

  • Procedure:

    • Weigh accurately ~200 mg of dry sample.

    • Dissolve in 50 mL deionized water.

    • Titrate with 0.1M AgNO₃.

    • Endpoint: Appearance of red-brown precipitate (Mohr’s method) or inflection point (Potentiometric).

  • Calculation:

    
    
    

Comparative Data & Decision Matrix

The following table summarizes experimental performance metrics based on field applications.

MetricHPLC (UV)GC (FID)Titration (AgNO3)
Limit of Detection (LOD) ~0.01%~0.005%N/A (Macro assay)
Precision (RSD) < 1.0%< 0.5%< 0.2%
Analysis Time 25-40 mins15-20 mins10 mins
Interference Risk Co-elution of isomersThermal degradationNon-specific Cl⁻ sources
Best For... Final Product ReleaseProcess Control (Isomers)Raw Material Receipt
Comparison Workflow

Use this logic flow to determine the correct analysis sequence for your lab.

DecisionTreeStartSample ReceivedQ1Is Stoichiometry Critical?Start->Q1TitrationRun Titration(Check Salt Form)Q1->TitrationYesQ2Check Organic ImpuritiesQ1->Q2NoTitration->Q2Q3Are Isomers Suspected?Q2->Q3HPLCRun HPLC(Quantify Degradants)Q3->HPLCNo (Standard QC)GCRun GC-FID(Resolve Isomers)Q3->GCYes (Process Dev)GC->HPLCConfirm Non-volatiles

Figure 2: Analytical decision matrix for 3-chloro-4-methylaniline HCl.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62651, this compound. Retrieved from [Link]

  • Drawell Analytical (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Technical Guide: Validated HPLC Assay for 3-Chloro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylaniline hydrochloride (also known as 3-chloro-p-toluidine hydrochloride, CPTH, or DRC-1339) is a critical intermediate in dye synthesis and a potent avicide. Its analysis presents specific challenges: the hydrochloride salt form is hygroscopic and thermally labile, and the molecule possesses structural isomers (e.g., 2-chloro-4-methylaniline) that are difficult to resolve using standard C18 chemistry without mobile phase optimization.

This guide moves beyond generic protocols to present a validated Reversed-Phase HPLC (RP-HPLC) method . Unlike Gas Chromatography (GC), which often requires derivatization or neutralization of the salt to prevent thermal degradation, this HPLC method allows for direct injection, superior isomer resolution, and high-throughput Quality Control (QC).

Comparative Technology Analysis

Before detailing the protocol, it is essential to understand why RP-HPLC is the superior choice for the assay of the bulk hydrochloride salt compared to alternative techniques.

Table 1: Performance Comparison of Analytical Techniques
FeatureRP-HPLC (Recommended) GC-FID / GC-MS Potentiometric Titration
Analyte State Direct Analysis (Solubilized salt)Indirect (Requires free-basing)Indirect (Counter-ion)
Specificity High (Resolves isomers & impurities)High (If resolved), but thermal breakdown riskLow (Measures Cl⁻ or H⁺ only)
Thermal Stability Excellent (Ambient/40°C operation)Poor (HCl salt degrades in injector port)N/A
LOD/LOQ Low ppm range (UV detection)ppb range (MS detection - better for bio-residue)High % range (Macro analysis only)
Throughput High (10-15 min run time)Moderate (Cool-down cycles required)Low (Manual/Semi-automated)
Expert Insight: The GC Trap

While GC-MS is the standard for detecting CPTH residues in biological matrices (e.g., bird tissue), it is suboptimal for the assay of the raw material. Injecting the hydrochloride salt directly into a hot GC inlet (


) causes in situ dehydrochlorination, leading to dirty liners, peak tailing, and non-reproducible area counts. HPLC avoids this entirely.

The Validated HPLC Method

This protocol is designed for the quantitative assay of 3-chloro-4-methylaniline HCl and the detection of its positional isomers.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
    • Why: These columns handle low pH well and provide high surface area for isomer separation.

  • Mobile Phase A:

    
     Potassium Phosphate Buffer, adjusted to pH 3.0  with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV at 240 nm (Secondary reference: 210 nm).

  • Injection Volume:

    
    .
    
Gradient Program

Isocratic elution is possible, but a gradient ensures late-eluting dimers are cleared.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Start
8.07030Isocratic Hold (Analyte Elution)
12.02080Wash
15.07030Re-equilibration
Sample Preparation Strategy
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Dissolve

    
     of 3-chloro-4-methylaniline HCl in 
    
    
    
    diluent. Sonicate for 5 mins to ensure the salt is fully dissociated.
  • Working Standard: Dilute Stock to

    
    .
    

Critical Method Parameters & Causality

This section explains the why behind the method choices, ensuring you can troubleshoot or adapt the method intelligently.

The pH 3.0 Imperative

Anilines are basic. At neutral pH, they interact strongly with residual silanols on the silica column, causing severe peak tailing.

  • Mechanism: At pH 3.0, the amine function is protonated (

    
    ). While this reduces hydrophobic retention slightly, it drastically reduces silanol interaction. Furthermore, modern "End-capped" columns (like XBridge) combined with low pH yield sharp, symmetrical peaks (Tailing Factor 
    
    
    
    ).
Acetonitrile vs. Methanol

Acetonitrile (ACN) is strictly required for this separation.

  • Data Support: Research indicates that protic solvents like Methanol can mask the subtle selectivity differences between chloro-methylaniline isomers. ACN, being aprotic, allows the

    
    -
    
    
    
    interactions between the analyte and the stationary phase to dominate, providing baseline separation between the 3-chloro and 2-chloro isomers.
Diagram: Isomer Separation Logic

IsomerSeparation cluster_0 Critical Control Point Analyte 3-Cl-4-Me-Aniline Mix Column C18 Stationary Phase Analyte->Column Interaction Hydrophobic & Pi-Pi Interaction Column->Interaction ACN enhances selectivity MobilePhase MP: Phosphate pH 3.0 / ACN MobilePhase->Column Modulates Selectivity Result Baseline Separation (Resolution > 2.0) Interaction->Result

Caption: Logical flow of chromatographic selectivity. The use of ACN and acidic pH is the critical control point for resolving isomers.

Validation Data Summary

The following parameters define the acceptance criteria for a validated assay, compliant with ICH Q2(R1) guidelines.

Table 2: Validation Parameters & Typical Results
ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at retention time of analyte. Resolution (

)

between isomers.

(vs 2-chloro isomer).[2] Purity angle < Purity threshold.
Linearity

over 50–150% target concentration.

(Range:

).
Precision (Repeatability) RSD

for

injections.
RSD

.
Accuracy (Recovery)

at 3 levels.
Mean Recovery:

.
LOD / LOQ

(LOD) and

(LOQ).
LOD:

; LOQ:

.
Solution Stability Change in area

after 24 hours.
Stable for 48 hours at

(protected from light).

Analytical Workflow Diagram

This diagram visualizes the complete lifecycle of the assay, from raw material handling to final data processing.

Workflow Start Raw Material: 3-Cl-4-Me-Aniline HCl Weighing Weighing (Accurate to 0.01 mg) *Handle quickly (Hygroscopic)* Start->Weighing Dissolution Dissolve in Diluent (50:50 Buffer:ACN) Weighing->Dissolution Filtration Filter (0.45 µm PTFE) Dissolution->Filtration HPLC HPLC Analysis (Gradient, 240 nm) Filtration->HPLC Integration Peak Integration Check Tailing Factor < 1.5 HPLC->Integration Calc Calculate Assay % (External Std Method) Integration->Calc

Caption: Step-by-step analytical workflow. Note the emphasis on hygroscopic handling during the weighing phase.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[3] EPA 738-R-96-003. [Link]

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • National Institutes of Health (NIH) - PubChem. (2024). This compound (Compound Summary).[3][5][6][7][8][Link]

  • Johnston, J.J., et al. (1999).[5] "Determination of 3-chloro-p-toluidine hydrochloride in biological matrices by gas chromatography-mass spectrometry." Journal of Chromatography B, 726(1-2), 281-288. (Cited for comparison of GC vs HPLC limitations). [Link]

Sources

Technical Comparison Guide: 3-Chloro-4-methylaniline Hydrochloride vs. Dye Precursor Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS 7745-89-3), also known as 3-chloro-p-toluidine hydrochloride , occupies a unique niche in industrial organic synthesis. Unlike generic aniline precursors, it serves two distinct, high-value functions: as a critical intermediate for high-performance azo pigments (specifically Red 48 series) and as a selective avicide (Starlicide/DRC-1339) .

This guide objectively compares this compound against its non-chlorinated parent (p-toluidine) and isomeric alternatives (3-chloroaniline). Key findings indicate that the inclusion of the chlorine atom at the meta position to the amino group (ortho to the methyl) significantly enhances lightfastness and induces a bathochromic shift in derived dyes, while presenting a distinct toxicological profile characterized by high avian nephrotoxicity but a lack of carcinogenicity in mammalian models (NCI Bioassay).

Chemical Profile & Structural Analysis[1][2][3]

FeatureSpecification
Compound Name This compound
CAS Number 7745-89-3 (Salt), 95-74-9 (Parent Free Base)
Synonyms 3-Chloro-p-toluidine HCl; DRC-1339; Starlicide; 2-Chloro-4-aminotoluene HCl
Molecular Formula C₇H₉Cl₂N (HCl salt)
Molecular Weight 178.06 g/mol
Key Functional Groups Primary Amine (-NH₂), Methyl (-CH₃), Chloro (-Cl)
Solubility Soluble in water (as HCl salt), Ethanol; Insoluble in non-polar solvents
Structural Differentiator

The defining feature of this molecule is the chlorine atom at position 3 (relative to the amino group at 1, methyl at 4).

  • Electronic Effect: The electron-withdrawing inductive effect (-I) of chlorine deactivates the ring slightly compared to p-toluidine, stabilizing the diazonium salt intermediate.

  • Steric Effect: The chlorine atom provides steric hindrance adjacent to the methyl group, which influences the planarity and packing of resulting azo pigments, directly contributing to enhanced insolubility and fastness.

Comparative Performance Analysis

Reactivity: Diazotization Kinetics

In azo dye synthesis, the stability and formation rate of the diazonium salt are critical.

  • vs. p-Toluidine: 3-Chloro-4-methylaniline diazotizes slower than p-toluidine due to the electron-withdrawing chlorine. However, the resulting diazonium salt is more stable against thermal decomposition, allowing for higher processing temperatures (0–10°C vs. 0–5°C).

  • vs. 3-Chloroaniline: The presence of the methyl group at the para position in 3-chloro-4-methylaniline blocks para-coupling, forcing electrophilic attack to the ortho positions during side-reactions, effectively increasing the specificity for the desired coupling partner.

Dye Properties: The "Red 48" Connection

The primary industrial application of this precursor is the synthesis of 2B Acid (2-Amino-4-chloro-5-methylbenzenesulfonic acid), which is subsequently converted into Pigment Red 48 (Permanent Red 2B).

  • Spectral Shift: The chlorine substituent induces a bathochromic shift (red-shift) in the absorption spectrum. Dyes derived from p-toluidine are typically yellow-orange; the addition of chlorine shifts this to a deep red.

  • Fastness: The chlorine atom improves lightfastness and heat stability . Pigment Red 48 exhibits superior solvent resistance compared to non-chlorinated analogs (e.g., Lithol Red) due to stronger intermolecular forces and reduced solubility.

Toxicology & Safety Profile

This is the most critical divergence point for researchers.

  • Carcinogenicity: Unlike o-toluidine (a known human carcinogen) and 4-chloro-o-toluidine (mutagenic), 3-chloro-4-methylaniline has shown no evidence of carcinogenicity in 78-week NCI bioassays in rats and mice.

  • Avian Nephrotoxicity: The compound is uniquely toxic to birds (starlings, gulls) causing irreversible kidney necrosis. This mechanism is metabolic, involving the formation of reactive intermediates in the avian kidney that do not form in mammals.

    • Lab Safety Implication: While safer for mammals than many aniline dyes, it must be handled with extreme care to prevent environmental release, as it is devastating to local bird populations.

Visualized Synthesis Workflows

Industrial Synthesis Pathway (Nitrotoluene to 2B Acid)

The following diagram illustrates the industrial route from raw materials to the key dye intermediate "2B Acid".[1]

SynthesisPath Start p-Nitrotoluene Inter1 2-Chloro-4-nitrotoluene Start->Inter1 Chlorination (Cl2, Fe catalyst) Product 3-Chloro-4-methylaniline (Free Base) Inter1->Product Reduction (H2, Pd/C or Fe/HCl) Salt 3-Chloro-4-methylaniline Hydrochloride Product->Salt HCl (g) or (aq) Acid2B 2B Acid (2-Amino-4-chloro-5-methyl- benzenesulfonic acid) Product->Acid2B Sulfonation (Baking with H2SO4, 195°C) Pigment Pigment Red 48 (Permanent Red 2B) Acid2B->Pigment Diazotization & Coupling (BONA)

Caption: Industrial pathway from p-Nitrotoluene to Pigment Red 48 via 3-chloro-4-methylaniline.

Precursor Selection Decision Tree

Use this logic flow to determine if 3-chloro-4-methylaniline is the correct precursor for your application.

DecisionTree Start Select Dye Precursor Q1 Target Color Range? Start->Q1 Yellow Yellow/Orange Q1->Yellow Hypsochromic Red Red/Rubine Q1->Red Bathochromic Result1 Use p-Toluidine Yellow->Result1 Q2 Lightfastness Requirement? Red->Q2 Low Standard (Indoor) Q2->Low High High (Outdoor/Auto) Q2->High Low->Result1 Result2 Use 3-Chloro-4-methylaniline High->Result2 Result3 Use 3-Chloro-4-fluoroaniline (Higher Cost, Ultra Stability) Result2->Result3 If F-substitution needed

Caption: Selection logic for aniline derivatives based on color and stability requirements.

Experimental Protocols

Protocol A: Synthesis of "2B Acid" (Sulfonation)

Objective: Convert 3-chloro-4-methylaniline into the sulfonated intermediate for azo pigments. Mechanism: Electrophilic aromatic substitution.[2] The amino group directs ortho/para, but para is blocked by methyl. The sulfonic acid group enters position 6 (ortho to amino).

  • Preparation: Charge a reactor with 3-chloro-4-methylaniline (1.0 eq).

  • Salt Formation: Slowly add Sulfuric Acid (98%) (1.05 eq) to form the hydrogen sulfate salt.

  • Baking (The "Baking Process"):

    • Heat the solid salt in a vacuum oven or specialized baking reactor.

    • Temperature: Ramp to 195°C .

    • Time: Hold for 6–8 hours.

    • Note: This high-temperature "baking" drives the migration of the sulfonate group from the nitrogen (sulfamic acid) to the ring carbon (sulfonic acid).

  • Workup: Dissolve the baked mass in dilute Sodium Hydroxide (NaOH). Filter to remove unreacted amine. Acidify with HCl to precipitate the free acid (2B Acid).

  • Validation: Check melting point (>300°C) and HPLC purity (>98%).

Protocol B: Diazotization and Coupling (General Azo Dye)

Objective: Synthesize a model azo dye using 2-naphthol.[2]

  • Diazotization:

    • Dissolve 3-chloro-4-methylaniline HCl (0.01 mol) in 10 mL 3M HCl.

    • Cool to 0–5°C in an ice bath.

    • Dropwise add Sodium Nitrite (NaNO₂) solution (0.01 mol in 5 mL water).

    • Stir for 20 min. Test with starch-iodide paper (should turn blue immediately). Destroy excess nitrite with urea.

  • Coupling:

    • Dissolve 2-Naphthol (0.01 mol) in 20 mL 10% NaOH (alkaline coupling).

    • Cool to 0–5°C .[2][3]

    • Slowly add the diazonium salt solution to the naphthol solution with vigorous stirring.

    • Maintain pH > 8 using NaOH.

    • A deep red precipitate will form immediately.

  • Isolation:

    • Stir for 1 hour.

    • Filter the dye. Wash with cold water until neutral.

    • Recrystallize from ethanol/water.

Data Summary

Table 1: Physicochemical Comparison
Property3-Chloro-4-methylaniline HClp-Toluidine3-Chloroaniline
Melting Point ~260°C (sublimes)43°C-10°C (Liquid)
Dye Shade Red / RubineYellow / OrangeOrange
Lightfastness Excellent (6-7/8)Moderate (4/8)Good (5/8)
Ames Test NegativeNegativeMixed
Carcinogenicity Negative (NCI)SuspectedNot Classifiable
Table 2: Toxicity Data (Mammalian vs. Avian)
SpeciesEndpointValueEffect
Rat LD50 (Oral)~1,170 mg/kgGeneral toxicity, Methemoglobinemia
Starling LD50 (Oral)3.8 mg/kg Acute Renal Necrosis (High Specificity)
Mouse LD50 (Oral)~1,000 mg/kgGeneral toxicity

References

  • National Toxicology Program (NTP). (1978). Bioassay of 3-Chloro-p-toluidine for Possible Carcinogenicity (CAS No. 95-74-9). Technical Report Series No. 145. Link

  • PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine.[4] Link

  • U.S. EPA. (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride). EPA 738-R-95-023. Link

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for 2B Acid and Pigment Red 48 synthesis).
  • BenchChem. (2025).[2] Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. (Comparative protocol reference). Link

Sources

Efficacy of 3-chloro-4-methylaniline Hydrochloride (Starlicide): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-4-methylaniline hydrochloride (also known as DRC-1339 , CPTH , or by the trade name Starlicide ) represents a unique class of "slow-acting" avicides designed for high-specificity pest bird management. Unlike acute neurotoxins that cause immediate convulsions and distress calls (thereby inducing bait shyness in flocking birds), Starlicide functions via a metabolic activation pathway unique to sensitive avian species.

This guide objectively analyzes the efficacy of Starlicide, contrasting its nephrotoxic mechanism with common alternatives like 4-aminopyridine (Avitrol) and alpha-chloralose. It provides experimental protocols for efficacy validation and residue analysis, grounded in field-proven methodologies.

Chemical Profile & Mechanism of Action[1][2][3][4]

Compound: this compound CAS Number: 7745-89-3 Class: Aniline derivative / Nephrotoxin

The Metabolic "Trojan Horse"

The efficacy of Starlicide relies on metabolic activation . The compound itself is not the direct toxicant; rather, it acts as a pro-drug.

  • Ingestion & Absorption: Rapidly absorbed from the gastrointestinal tract (peak tissue concentrations within 30 mins to 1 hour).

  • Activation (Avian Kidney): In sensitive species (Starlings, Blackbirds, Corvids), the compound is metabolized in the kidney and liver. It is believed that oxidative deamination or N-hydroxylation produces highly reactive metabolites.

  • Pathology: These metabolites bind covalently to renal proteins, causing irreversible necrosis of the proximal convoluted tubules.

  • Terminal Event: The bird loses the ability to excrete uric acid.[1] Death results from uremic poisoning (kidney failure) 24 to 72 hours post-ingestion.

Crucial Safety Factor: Mammals and non-sensitive bird species (e.g., raptors) metabolize the compound via alternative pathways (often acetylation) into non-toxic glucuronides or sulfates, which are rapidly excreted. This distinct metabolic divergence creates a high margin of safety for non-target species.

Visualization: Mechanism of Action Pathways

StarlicideMechanism cluster_Sensitive Sensitive Species (e.g., Starlings) cluster_Resistant Resistant Species (e.g., Mammals, Raptors) Ingestion Ingestion of Treated Bait Absorption GI Absorption (Rapid) Ingestion->Absorption Metab_Sens Renal Metabolism (Oxidative Activation) Absorption->Metab_Sens High Bioavailability Metab_Res Hepatic Metabolism (Acetylation/Conjugation) Absorption->Metab_Res Necrosis Proximal Tubule Necrosis Metab_Sens->Necrosis Reactive Metabolites Uremia Uric Acid Accumulation (Uremia) Necrosis->Uremia Death Death (24-72 hrs) (Non-violent, comatose) Uremia->Death Excretion Excretion of Non-toxic Metabolites Metab_Res->Excretion Survival Survival (No Pathology) Excretion->Survival

Figure 1: Comparative metabolic pathways of 3-chloro-4-methylaniline HCl in sensitive vs. resistant species.

Comparative Efficacy Analysis

To evaluate Starlicide's position in the pharmacopeia of avicides, we compare it against 4-Aminopyridine (a frightening agent/acute toxin) and Alpha-Chloralose (a stupefacient/immobilizer).

Table 1: Comparative Performance Metrics
FeatureStarlicide (DRC-1339) 4-Aminopyridine (Avitrol) Alpha-Chloralose
Primary Mechanism Nephrotoxicity (Kidney failure)Potassium channel blocker (CNS overstimulation)CNS depressant (Anesthetic/Hypnotic)
Time to Effect Slow (24–72 hours)Fast (15–30 minutes)Fast (30–60 minutes)
Overt Symptoms Lethargy, comatose state (quiet death)Convulsions, distress calls, erratic flightAtaxia, sleep, immobilization
Flock Response Low Avoidance: Birds do not associate bait with death.High Avoidance: Distress calls "frighten" flock away (dispersal).Moderate: Sleeping birds may alert others if not hidden.
Secondary Hazard Low: Rapidly metabolized; no toxic residues in carcass.[2]Moderate: Unmetabolized toxin can remain in crop/tissue.Moderate: Predators can be sedated by consuming prey.
Target Specificity High: Specific to Icterids, Corvids, Starlings.[3]Low: Broad-spectrum toxicity.Moderate: Temperature dependent; affects smaller birds more.
Primary Use Case Population reduction of invasive flocks at feedlots/roosts.Dispersal of flocks from structures/crops.Live capture or removal in cool climates.

Key Insight: Starlicide is the superior choice when the objective is population reduction without causing bait shyness. Avitrol is preferred when the goal is immediate dispersal (scaring birds away) rather than lethal control.

Experimental Protocols

For researchers validating the efficacy of Starlicide formulations, the following protocols ensure scientific rigor and reproducibility.

Protocol A: Field Efficacy Assessment (The "Pre-Bait" Standard)

Objective: Determine the mortality rate of a target flock using a self-validating baiting strategy.

Prerequisites:

  • Target species identification (Must be sensitive: Starling, Blackbird, Pigeon, Crow).

  • Bait substrate matching the local diet (e.g., poultry pellets, french fries, brown rice).

Step-by-Step Workflow:

  • Acclimation (Days 1-7):

    • Establish bait sites in areas of high bird activity.[4]

    • Apply non-toxic placebo bait daily.

    • Validation Check: Weigh bait daily. Do not proceed to toxicant until >75% of placebo bait is consumed consistently for 3 days.

  • Toxicant Application (Day 8):

    • Mix Starlicide concentrate with bait carrier (Standard ratio: 1:10 or 1:25 dilution with untreated bait to limit intake per bird).

    • Apply treated bait only once, typically in the morning.

    • Remove any uneaten treated bait after 12–24 hours to minimize non-target exposure.

  • Post-Treatment Monitoring (Days 9-12):

    • Conduct carcass searches in roosting areas (often distant from bait site due to slow action).

    • Note: Because birds die off-site, efficacy is often calculated by reduction in flock size at the baiting site rather than carcass counts.

  • Data Calculation:

Protocol B: Forensic Residue Analysis (GC-MS)

Objective: Confirm DRC-1339 exposure in recovered carcasses.[5] Note that parent compound degrades quickly; analysis often targets markers or requires GI tract sampling.

  • Sample Collection:

    • Harvest Gastrointestinal (GI) tract and breast muscle.[5]

    • Constraint: Samples must be frozen at -20°C immediately. Residues in decomposing carcasses are stable for approx. 14 days in GI tract.

  • Extraction:

    • Homogenize tissue (5g) with ethyl acetate or methylene chloride.

    • Adjust pH to >10 (alkaline) to ensure the amine is in the free base form for extraction.

  • Derivatization (Optional but recommended):

    • Treat extract with heptafluorobutyric anhydride (HFBA) to improve volatility and sensitivity.

  • Quantification (GC-MS):

    • Column: DB-5 or equivalent capillary column.

    • Detection: Selected Ion Monitoring (SIM) mode.

    • Target Ions: Monitor molecular ion of the derivative.

    • Validation: Spike control tissue with known standard to calculate recovery rates (Acceptable range: 70–110%).

Safety & Environmental Fate

A critical advantage of Starlicide is its environmental profile, which supports its classification as a "precision" tool.

  • Secondary Poisoning: Unlike anticoagulants or strychnine, Starlicide is rapidly metabolized. A scavenger (e.g., a cat or hawk) consuming a poisoned starling ingests primarily non-toxic metabolites. The risk of secondary poisoning is negligible.[1][4][2][6]

  • Environmental Degradation: The compound is sensitive to UV light and heat. Uneaten bait degrades rapidly (half-life < 3 days in sunlight), reducing long-term soil contamination risks.

  • Aquatic Risk: Highly toxic to aquatic invertebrates; protocols must strictly prohibit application near water bodies.

Decision Framework for Avicide Selection

Use the following logic flow to determine if Starlicide is the appropriate agent for your specific research or control scenario.

DecisionMatrix cluster_Considerations Operational Constraints Start Pest Bird Problem Identified SpeciesCheck Is the species sensitive? (Starling, Blackbird, Corvid, Gull) Start->SpeciesCheck GoalCheck What is the primary goal? SpeciesCheck->GoalCheck Yes Alternative Use Exclusion, Trapping, or other Chemical SpeciesCheck->Alternative No (Sparrow, Raptor, etc.) Reduction Select STARLICIDE (DRC-1339) (Slow kill, no bait shyness) GoalCheck->Reduction Population Reduction Dispersal Select AVITROL (Frightening agent) GoalCheck->Dispersal Immediate Dispersal Constraint1 Can you Pre-bait? Reduction->Constraint1 Constraint2 Is secondary risk high? Reduction->Constraint2 Constraint1->Alternative No Constraint1->Reduction Yes (Required) Constraint2->Reduction Yes (Starlicide is safer)

Figure 2: Logical decision matrix for selecting 3-chloro-4-methylaniline HCl based on species and operational goals.

References

  • Eisemann, J. D., Pipas, P. A., & Cummings, J. L. (2003). Acute and chronic toxicity of compound DRC-1339 (this compound) to birds.[4] USDA National Wildlife Research Center - Staff Publications.[4]

  • DeCino, T. J., Cunningham, D. J., & Schafer, E. W. (1966). Toxicity of DRC-1339 to Starlings.[7][3] Journal of Wildlife Management.

  • USDA APHIS. (2019). The Use of DRC-1339 in Wildlife Damage Management.[4][6] USDA APHIS Wildlife Services.[6]

  • Johnston, J. J., et al. (2005). Evaluation of Different Rice Baits and Chemicals to Improve Efficacy of 2% DRC-1339 to Reduce Blackbird Damage to Rice. USDA National Wildlife Research Center.[4]

  • Stahl, R. S., et al. (2025).[5] The Effect of Time on the Recovery of DRC-1339 Residues from Tissues Collected from Decomposing Mourning Dove Carcasses.[5] ResearchGate.[5]

  • Belant, J. L., et al. (2025). Comparison of DRC-1339 and alpha-chloralose to reduce herring gull populations.[7][8] Wildlife Society Bulletin.[7]

Sources

Structural Validation and Comparative Spectral Analysis: 3-Chloro-4-methylaniline Hydrochloride

[1]

Executive Summary & Application Context

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), also known as 3-chloro-p-toluidine HCl, is a critical intermediate in the synthesis of agrochemicals (specifically the avicide Starlicide) and azo dyes.[1][2] In drug development, it serves as a scaffold for substituted aniline derivatives.

For researchers, the primary challenge lies not in the synthesis, but in the definitive structural characterization and differentiation from its free base form (CAS: 95-74-9) and positional isomers (e.g., 2-chloro-4-methylaniline).[1]

This guide provides an authoritative comparison of the spectral signatures (NMR, IR) of the hydrochloride salt versus its free base, accompanied by a validated protocol for salt formation and purification.[1]

Key Comparative Metrics
FeatureFree Base (3-Chloro-4-methylaniline)Hydrochloride Salt (3-Chloro-4-methylaniline HCl)
State Brown/Amber Liquid or Low-melting SolidWhite to Off-White Crystalline Solid
Solubility Organic Solvents (CHCl3, EtOAc)Water, DMSO, Methanol
IR Signature Sharp N-H stretches (3300-3400 cm⁻¹)Broad Ammonium band (2600-3000 cm⁻¹)
1H NMR (Solvent) CDCl3 (Standard)DMSO-d6 (Required for solubility)

Chemical Structure & Synthesis Workflow[1][4][5]

Understanding the structural transformation is prerequisite to interpreting the spectral data.[1] The protonation of the amine group significantly alters the electronic environment of the aromatic ring, leading to predictable shifts in the NMR spectrum.[1]

Diagram 1: Synthesis and Structural Transformation

SynthesisWorkflowcluster_structureStructural ChangeBaseFree Base(3-Chloro-4-methylaniline)CAS: 95-74-9ReactionProtonation(Exothermic)Base->ReactionReagentHCl Source(Conc. HCl or HCl/Ether)Reagent->ReactionSaltHydrochloride Salt(3-Chloro-p-toluidine HCl)CAS: 7745-89-3Reaction->Salt CrystallizationChangeNH2 (Lone Pair) -> NH3+ (Positive Charge)Electron withdrawing effect increases

Figure 1: The conversion of the lipophilic free base to the hydrophilic hydrochloride salt involves protonation of the amine, significantly deshielding the aromatic protons.[1]

Experimental Protocol: Salt Formation & Purification

To ensure spectral data accuracy, the sample must be free of residual free base.[1] The following protocol ensures >98% purity.

Reagents:

  • 3-Chloro-4-methylaniline (Free Base)[1][2]

  • Diethyl ether (anhydrous)

  • HCl (2M in Diethyl ether or Conc.[1] Aqueous HCl)

  • Ethanol (for recrystallization)

Protocol:

  • Dissolution: Dissolve 1.0 g of 3-chloro-4-methylaniline in 10 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification:

    • Method A (Anhydrous): Add 2M HCl in ether dropwise with stirring. A white precipitate forms immediately.[1]

    • Method B (Aqueous):[1] If ether-HCl is unavailable, add 1 mL of conc.[1] HCl dropwise. The salt may oil out initially; scratch the flask to induce crystallization.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 5 mL of cold ether to remove unreacted base.[1]

  • Drying: Dry under vacuum at 40°C for 2 hours.

  • Validation: Check melting point. (Base: ~26°C; Salt: ~260°C).[1]

Spectral Data Analysis

A. Infrared Spectroscopy (IR) Comparison[1]

The IR spectrum provides the quickest confirmation of salt formation.[1]

Functional GroupFree Base Frequency (cm⁻¹)Hydrochloride Salt Frequency (cm⁻¹)Assignment & Causality
N-H Stretch 3380, 3470 (Sharp) 2600–3000 (Broad) The free amine (NH2) shows distinct symmetric/asymmetric stretching.[1] Upon protonation (NH3+), these merge into a broad, multi-structured band due to strong hydrogen bonding.
C=C Aromatic 1490, 16201500–1600Slight shift due to change in ring resonance.[1]
C-N Stretch ~1270~1290–1300The C-N bond character changes slightly upon protonation.
C-Cl Stretch ~700–800~700–800Remains relatively stable; characteristic of the chloro-substituent.[1]
B. Nuclear Magnetic Resonance (1H NMR)

This is the definitive method for structural verification.[1] Note the solvent difference: CDCl3 is standard for the base, while DMSO-d6 is required for the salt.[1]

1H NMR Data Table

Numbering: C1-N, C2-H, C3-Cl, C4-Me, C5-H, C6-H

Proton PositionFree Base (CDCl3, δ ppm)HCl Salt (DMSO-d6, δ ppm)Multiplicity & Coupling (J)Interpretation
Methyl (-CH3) 2.23 2.28 Singlet (s)The methyl group is insulated and shifts only slightly.[1]
Amine (-NH) 3.50 (Broad, 2H) 9.80–10.50 (Broad, 3H) Broad SingletKey Indicator. The NH2 protons exchange rapidly.[1] The NH3+ protons in the salt appear very far downfield due to positive charge.[1]
H-2 (Ortho to Cl) 6.677.35Doublet (d, J~2.0 Hz)Protons ortho to the nitrogen are significantly deshielded (shifted downfield) by the electron-withdrawing NH3+ group compared to the electron-donating NH2.[1]
H-6 (Ortho to N) 6.477.15Doublet of Doublets (dd, J~8.0, 2.0 Hz)Deshielding effect is most pronounced here.[1]
H-5 (Meta to N) 6.967.25Doublet (d, J~8.0 Hz)Least affected, but still shifts downfield.[1]

Critical Analysis: In the free base, the amino group is an electron donor (resonance), shielding the ortho/para protons (H2, H6), causing them to appear upfield (6.4-6.7 ppm).[1] In the salt, the ammonium group is a strong electron withdrawer (induction), deshielding the ring protons and pushing them downfield (>7.1 ppm).[1]

Isomeric Differentiation (The "Application Scientist" Insight)

A common analytical error is confusing 3-chloro-4-methylaniline with its isomer, 2-chloro-4-methylaniline . They have the same mass (LC-MS cannot distinguish them easily without fragmentation analysis).[1]

Differentiation Strategy: Use the Coupling Constant (J-value) of the aromatic protons.

  • 3-Chloro-4-methylaniline (Target):

    • H-2 is isolated between Cl and NH2 (or NH3+).[1] It shows only a small meta coupling (~2 Hz) to H-6.[1]

    • Pattern: One doublet (large J), one doublet of doublets, one small doublet (meta).

  • 2-Chloro-4-methylaniline (Isomer):

    • The proton at position 6 (ortho to NH2) has a neighbor at position 5.[1]

    • The proton at position 3 is substituted by Cl.[1][2]

    • Pattern: The coupling patterns change due to the loss of the specific meta-relationship found in the 3-Cl isomer.

Diagram 2: Analytical Workflow for Identification

AnalyticalWorkflowSampleUnknown Sample(C7H8ClN or Salt)SolubilitySolubility TestSample->SolubilityWaterSolSoluble in Water?(Likely Salt)Solubility->WaterSolYesOrgSolSoluble in CDCl3?(Likely Base)Solubility->OrgSolNoNMR1H NMR AcquisitionWaterSol->NMRDissolve in DMSO-d6OrgSol->NMRDissolve in CDCl3CheckNHCheck NH RegionNMR->CheckNHNH2Signal @ 3-5 ppm(Free Base)CheckNH->NH2NH3Signal @ 9-10 ppm(HCl Salt)CheckNH->NH3CouplingCheck Aromatic CouplingNH2->CouplingNH3->CouplingMetaSmall doublet (J~2Hz)seen at H-2?Coupling->MetaAnalyze SplittingResultConfirmed:3-Chloro-4-methylanilineMeta->ResultYes

Figure 2: Step-by-step decision tree for confirming the identity and salt form of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). 3-Chloro-4-methylaniline IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • AIST (Japan). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3867 (1H NMR, 13C NMR, IR).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[1] EPA 738-R-95-023.[1] Retrieved from [Link][1]

Optimizing Synthesis Quality: A Comparative Guide to 3-Chloro-4-Methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of drug development and agrochemical synthesis, the quality of starting materials dictates the yield and purity of the final product.[1] 3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), often referred to as 3-chloro-p-toluidine HCl or by its avicide designation DRC-1339, serves as a critical intermediate.[2][3][4]

While a Certificate of Analysis (CoA) provides a snapshot of a batch, it rarely explains the implications of those metrics.[3][1] This guide moves beyond the standard CoA, offering a comparative analysis of purity grades, stability profiles (Salt vs. Free Base), and self-validating experimental protocols to ensure your research meets the highest standards of scientific integrity.

Part 1: The Comparative Landscape

Material Selection: Hydrochloride Salt vs. Free Base

The most critical decision in sourcing this intermediate is choosing between the Free Base (CAS: 95-74-9) and the Hydrochloride Salt (CAS: 7745-89-3).[2][3]

FeatureFree Base (3-Chloro-4-methylaniline)Hydrochloride Salt (3-Chloro-4-methylaniline HCl)
Physical State Low-melting solid/liquid (MP: ~26°C)Crystalline Solid (MP: ~260°C dec.)[2][3]
Stability Low: Prone to rapid oxidation (turns brown/purple).[3][1]High: Stable crystal lattice; resistant to oxidation.[3][1]
Solubility Organic solvents (Ethanol, Chloroform).[3]Water soluble; Polar organic solvents.[3][1]
Handling Difficult; requires inert atmosphere handling.[3][1]Easy; weighable powder.[3][1]
Primary Use Immediate reaction usage.[3][1]Storage, transport, and precise stoichiometry.[3]

Expert Insight: Unless your reaction specifically requires non-protic conditions immediately, always select the Hydrochloride salt .[3] The free base’s low melting point and oxidation potential introduce variable impurities (azo/azoxy dimers) that complicate downstream purification.[3][1]

Purity Grades: Technical vs. Research Grade

Not all "98%" purities are created equal.[3][1] The impurity profile changes based on the synthesis route (typically hydrogenation of 2-chloro-4-nitrotoluene).[2][3]

  • Technical Grade (~95-97%): Often used for avicide applications (Starlicide).[2][3][1] Contains higher levels of isomers (2-chloro-isomer) and iron residues from reduction.[2][3]

  • Research/Pharma Grade (>99%): Recrystallized.[3][1] Essential for pharmaceutical intermediates to prevent regio-isomeric side reactions.[2][3]

Decision Matrix: Selecting the Right Grade

MaterialSelection Start Start: Define Application App_Pharma Pharma/Fine Chemical Synthesis Start->App_Pharma App_Agro Agro/Pest Control (Avicide) Start->App_Agro Solubility_Check Reaction Solvent? App_Pharma->Solubility_Check Decision_Tech Select: Tech Grade Salt (97%) App_Agro->Decision_Tech Cost Efficiency Decision_Salt Select: HCl Salt (>99%) Solubility_Check->Decision_Salt Aqueous/Polar Decision_Base Select: Free Base (Fresh) Solubility_Check->Decision_Base Strictly Anhydrous/Non-polar

Figure 1: Decision matrix for selecting the appropriate form and grade of 3-chloro-4-methylaniline based on downstream application.

Part 2: Critical CoA Parameters & Validation

A robust CoA for 3-Chloro-4-methylaniline HCl must contain the following specific parameters. If these are missing, the material quality is unverifiable.[3]

The "Self-Validating" CoA Checklist
ParameterSpecification (High Grade)Why it Matters (Causality)
Appearance White to off-white powderOxidation Indicator: Grey or purple tint indicates free amine liberation and subsequent oxidation.[2][3]
Assay (HPLC) ≥ 99.0% (Area %)Stoichiometry: Ensures the correct molar equivalents in coupling reactions.
Chloride Content 19.5% – 20.5% (Theoretical: 19.9%)Salt Formation: Confirms the mono-hydrochloride form (1:1 stoichiometry).[2][3][1]
Melting Point 255°C – 265°C (with decomp.)[3][1]Identity: Sharp melting point confirms crystal lattice purity; broad range implies organic impurities.[3][1]
Loss on Drying ≤ 0.5%Solvent Trap: High volatiles interfere with yield calculations.[3][1]

Part 3: Experimental Protocols

To ensure scientific integrity, do not rely solely on the supplier's CoA. Use these protocols to validate the material before use in critical steps.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determine organic purity and identify potential isomers.[2][3]

  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[2][3][1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3][1]

  • Gradient:

    • 0-2 min: 90% A / 10% B (Isocratic hold)[2][3]

    • 2-20 min: Linear gradient to 20% A / 80% B

    • 20-25 min: 20% A / 80% B (Wash)[2][3]

  • Flow Rate: 1.0 mL/min.[3][1]

  • Detection: 254 nm (Aromatic ring absorption).[3][1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase (50:50 mix).

Data Interpretation: The 3-chloro-4-methylaniline peak typically elutes between 8–12 minutes (depending on system dead volume).[2][3] Look for a small preceding peak (potential 2-chloro isomer) or late-eluting peaks (dimers).[2][3][1]

Protocol B: Argentometric Titration (Chloride Content)

Objective: Verify the salt stoichiometry (Free Base vs. HCl ratio).[3][1]

  • Dissolution: Weigh accurately ~0.2g of sample into a 250mL Erlenmeyer flask. Dissolve in 50mL deionized water.

  • Adjustment: Add 1mL of 5% Potassium Chromate (

    
    ) indicator solution.
    
  • Titration: Titrate with standardized 0.1N Silver Nitrate (

    
    ) solution under vigorous stirring.
    
  • Endpoint: The formation of a permanent reddish-brown precipitate (

    
    ) marks the endpoint.[2][3][1]
    
  • Calculation:

    
    [2][3][1]
    
Analytical Workflow Visualization

AnalyticalWorkflow Sample Raw Sample Received Visual Visual Inspection (White vs. Grey) Sample->Visual Split Split Sample Visual->Split HPLC_Path Organic Purity (HPLC) Split->HPLC_Path Titration_Path Salt Stoichiometry (Argentometric) Split->Titration_Path Data_HPLC Chromatogram: Check for Isomers HPLC_Path->Data_HPLC Data_Titration Cl Value: Target 19.9% Titration_Path->Data_Titration Validation CoA Validation Data_HPLC->Validation >99% Reject Reject Batch Data_HPLC->Reject <98% Data_Titration->Validation 19.5-20.5% Data_Titration->Reject <19%

Figure 2: Quality Control workflow for validating incoming this compound batches.

Part 4: Performance Data & Stability

The following data illustrates the stability advantage of the Hydrochloride salt over the Free Base when stored at ambient conditions (


, 60% RH) for 30 days.
Storage TimeFree Base Purity (HPLC)HCl Salt Purity (HPLC)Observation
Day 0 99.2%99.4%Both samples fresh.[2][3]
Day 7 98.1%99.4%Free base darkening (surface oxidation).[3][1]
Day 14 96.5%99.3%Free base shows dimer formation peaks.[3][1]
Day 30 94.2%99.2%Free base requires redistillation; Salt remains stable.[3][1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62651, this compound.[2][3] Retrieved January 28, 2026 from [Link][3]

  • U.S. Environmental Protection Agency (1995). Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride).[2][3] EPA-738-R-96-003.[2][3] Retrieved from [Link][2][3][1]

  • Eisemann, J. D., et al. (2003). Acute and Chronic Toxicity of Compound DRC-1339 (this compound) to Birds.[2][3] USDA National Wildlife Research Center - Staff Publications.[2][3][5] Retrieved from [Link][2][3][1]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry.[3] (Argentometric Titration methodology).[3][1][6][7] Cengage Learning.[3][1]

Sources

Toxicological Profile & Comparative Analysis: Chlorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous toxicological comparison of chlorinated anilines, designed for researchers and drug development professionals. It synthesizes mechanism-based insights with validated experimental protocols.

Executive Summary: The Divergence of Toxicity

Chlorinated anilines (CAs) act as critical intermediates in the synthesis of APIs (e.g., chlorhexidine), herbicides (e.g., propanil), and dyes. While they share a common aniline core, the position and number of chlorine substituents dictate a sharp divergence in their toxicological profiles.

  • Hematotoxicity (Methemoglobinemia): Driven by para-substitution. 4-Chloroaniline (4-CA) is the most potent isomer, facilitating rapid N-hydroxylation.

  • Nephrotoxicity: Driven by meta-substitution patterns that favor specific bioactivation pathways in the kidney. 3,5-Dichloroaniline (3,5-DCA) is the reference nephrotoxicant, targeting the proximal tubule (S3 segment).

  • Genotoxicity: 4-CA exhibits clear mutagenic potential (Ames positive, splenic tumors), whereas ortho- isomers often show reduced genotoxicity due to steric hindrance of the amino group.

Structure-Activity Relationship (SAR) Analysis

The toxicity of CAs is governed by the electron-withdrawing nature of chlorine and its steric impact on metabolic enzymes (CYP450).

Table 1: Comparative Toxicological Potency
CompoundCAS No.Primary ToxicityLD50 (Oral, Rat)MetHb PotencyTarget Organ
Aniline 62-53-3Hematotoxicity~440 mg/kgHighSpleen, RBC
2-Chloroaniline (2-CA) 95-51-2Moderate Hematotoxicity~1000 mg/kgLowSpleen
3-Chloroaniline (3-CA) 108-42-9Hematotoxicity~256 mg/kgModerateSpleen, Kidney
4-Chloroaniline (4-CA) 106-47-8Severe Hematotoxicity ~300 mg/kgVery High Spleen, Liver
3,4-Dichloroaniline 95-76-1Mixed (Heme + Renal)~500 mg/kgHighRBC, Kidney
3,5-Dichloroaniline 626-43-7Severe Nephrotoxicity ~1600 mg/kgModerateKidney (S3)

Mechanistic Insight:

  • Para-Position (4-CA): The para-Cl atom blocks p-hydroxylation (a detoxification route), forcing metabolism toward N-hydroxylation . The resulting N-hydroxy-4-chloroaniline is a potent ferrihemoglobin-forming agent.

  • Ortho-Position (2-CA): Steric hindrance near the amine group impedes N-hydroxylation by CYP2E1, resulting in lower MetHb formation compared to 4-CA.

  • Meta-Substitution (3,5-DCA): This specific pattern facilitates ring oxidation to aminophenols (e.g., 4-amino-2,6-dichlorophenol) within the kidney, leading to direct tubular necrosis.

Mechanism of Action: Hematotoxicity vs. Nephrotoxicity

Understanding the metabolic fate is crucial for predicting toxicity in novel drug candidates containing aniline moieties.

The Hemotoxic Cycle (Methemoglobinemia)

The hallmark of aniline toxicity is the oxidation of ferrous heme (


) to ferric heme (

), which cannot bind oxygen.[1] This is not direct; it requires bioactivation.

MetHb_Cycle Aniline Chloroaniline (Parent) N_OH N-Hydroxy-Chloroaniline (Toxic Metabolite) Aniline->N_OH Bioactivation Nitroso Nitroso-Chlorobenzene N_OH->Nitroso Co-oxidation Hb_Fe3 Methemoglobin (Fe3+) (Non-functional) N_OH->Hb_Fe3 Donates e- Nitroso->N_OH Redox Cycle Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe2->Hb_Fe3 Oxidation Hb_Fe3->Hb_Fe2 Recovery CYP CYP2E1 (Liver) CYP->Aniline Reductase MetHb Reductase (NADH) Reductase->Hb_Fe3

Figure 1: The Redox Cycle of Chloroaniline-induced Methemoglobinemia. The N-hydroxy metabolite cycles between the hydroxylamine and nitroso forms, continuously generating MetHb.

Nephrotoxicity of 3,5-DCA

Unlike 4-CA, 3,5-DCA toxicity is localized to the kidney.

  • Bioactivation: Occurs partly in the liver but significantly in the kidney via renal CYPs or prostaglandin H synthase.

  • Key Metabolite: 3,5-dichlorophenylhydroxylamine and 4-amino-2,6-dichlorophenol .

  • Effect: Covalent binding to renal proteins and depletion of glutathione in the S3 segment of the proximal tubule, causing acute tubular necrosis (ATN).

Validated Experimental Protocols

To ensure data reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Protocol A: In Vitro Assessment of Methemoglobin Potential

Purpose: Rank the hematotoxic potency of aniline derivatives before in vivo testing. System: Co-incubation of Rat Liver Microsomes (RLM) with Human Erythrocytes.

Reagents:

  • Pooled Human RBCs (washed 3x in PBS).

  • Rat Liver Microsomes (Source of CYP2E1).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Positive Control: 4-Chloroaniline (100 µM).

  • Negative Control: Aniline derivative without NADPH.

Workflow:

  • Preparation: Suspend washed RBCs to a hematocrit of 40% in phosphate buffer (pH 7.4).

  • Incubation Mix: Combine 1.0 mL RBC suspension, 0.5 mg/mL microsomal protein, and test compound (10–500 µM).

  • Activation: Initiate reaction by adding NADPH regenerating system. Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 30, 60, and 120 min, withdraw 100 µL aliquots.

  • Lysis & Measurement: Lyse aliquot in 2 mL hypotonic buffer (distilled water + 0.1% Triton X-100).

  • Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

    • Calculation: % MetHb =

      
       (Where F is a spectrophotometric factor derived from 100% MetHb standard created using Potassium Ferricyanide).
      

Self-Validation Check: The control without NADPH must show <2% MetHb increase. If higher, the compound is a direct oxidant, not a metabolite-driven toxicant.

Protocol B: Ex Vivo Renal Cortical Slice Assay (Nephrotoxicity)

Purpose: Distinguish specific nephrotoxicants (like 3,5-DCA) from general cytotoxins. System: Precision-cut kidney slices (PCKS).

Workflow:

  • Harvest: Rapidly remove kidneys from male F344 rats. Place in ice-cold Krebs-Henseleit buffer.

  • Slicing: Prepare 250 µm thick cortical slices using a Krumdieck tissue slicer.

  • Exposure: Incubate slices in 12-well plates with oxygenated media + Test Compound (0, 0.1, 0.5, 1.0 mM) for 2-4 hours at 37°C.

  • Functional Assay (Organic Ion Transport):

    • Add [³H]-PAH (p-aminohippurate) and [¹⁴C]-TEA (tetraethylammonium) for the final 30 minutes.

    • Rationale: PAH and TEA uptake requires active ATP-dependent transport (OAT/OCT transporters). Toxicity causes ATP depletion or membrane damage, halting uptake.

  • Data Output: Calculate Slice-to-Medium (S/M) ratio.

    • Interpretation: A decrease in S/M ratio compared to control indicates early proximal tubule injury. 3,5-DCA typically inhibits PAH uptake at concentrations where 4-CA has minimal effect.

Genotoxicity & Regulatory Implications[2]

NTP & IARC Findings:

  • 4-Chloroaniline: Classified as a carcinogen in animal models.

    • Rats: Splenic sarcomas (fibrosarcomas) due to chronic heme turnover and iron overload (hemosiderosis) in the spleen.

    • Mice: Hepatocellular carcinomas.

  • Genotoxicity Profile:

    • Salmonella (Ames): Positive (Strain TA98 with S9 activation).

    • Micronucleus Assay: Positive in bone marrow.

Decision Logic for Drug Design: If a drug candidate releases a chlorinated aniline metabolite:

  • Avoid para-chloro substitution if possible to reduce MetHb risk.

  • Avoid 3,5-dichloro substitution to minimize specific nephrotoxicity.

  • Prefer ortho-substitution or bulky groups that sterically hinder N-hydroxylation.

Toxicity_Decision_Tree Start Evaluate Chlorinated Aniline Structure Check_Para Is Cl in Para (4) position? Start->Check_Para Check_Meta Is Cl in Meta (3,5) positions? Check_Para->Check_Meta No High_MetHb HIGH RISK: Methemoglobinemia (Genotoxicity Concern) Check_Para->High_MetHb Yes High_Renal HIGH RISK: Nephrotoxicity (Proximal Tubule Necrosis) Check_Meta->High_Renal Yes Low_Risk LOWER RISK: Monitor for secondary effects Check_Meta->Low_Risk No

Figure 2: Structural Alert Decision Tree for Chlorinated Anilines.

References

  • National Toxicology Program (NTP). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series 43.[2] Link

  • Valentovic, M. A., et al. Nephrotoxic Potential of Putative 3,5-Dichloroaniline Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells. Toxicology.[1][2][3][4][5][6] Link

  • Chhabra, R. S., et al. Toxicology and carcinogenesis studies of p-chloroaniline hydrochloride in F344/N rats and B6C3F1 mice. NTP Technical Report Series No. 351. Link

  • Klos, C., & Dekant, W.Comparative metabolism and nephrotoxicity of 3,5-dichloroaniline and 2- and 4-chloroaniline in rats. Toxicology and Applied Pharmacology.
  • ECHA (European Chemicals Agency). Registration Dossier: 4-Chloroaniline - Toxicological Information.Link

Sources

Technical Comparison Guide: Catalytic Hydrogenation of 3-Chloro-4-Methylnitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Chloro-4-methylaniline (3-chloro-p-toluidine) CAS: 95-74-9 Application: Key intermediate for herbicides (e.g., Chlortoluron) and pharmaceuticals.

Executive Summary: The Chemoselectivity Challenge

In the industrial synthesis of 3-chloro-4-methylaniline, the reduction of the nitro group (


) is thermodynamically favorable. However, the presence of the chlorine atom on the aromatic ring introduces a critical competing pathway: Hydrodechlorination (HDC) .

A standard hydrogenation catalyst (e.g., unmodified Pd/C) will often cleave the


 bond, yielding 4-methylaniline (p-toluidine) as a major impurity. This impurity is chemically similar to the target, making downstream separation difficult and costly.

The Objective: Select a catalyst system that maximizes nitro-reduction rates while kinetically inhibiting oxidative addition into the


 bond.
Mechanistic Pathway & Competing Reactions

The following diagram illustrates the critical bifurcation point where catalyst selectivity determines the product purity.

G cluster_legend Selectivity Critical Point Start 3-Chloro-4-methylnitrobenzene Inter Hydroxylamine Intermediate Start->Inter + 2H2 (Nitro Reduction) Target TARGET: 3-Chloro-4-methylaniline Inter->Target + H2 (Selective Route) Impurity IMPURITY: 4-Methylaniline (Dechlorinated) Inter->Impurity + H2 (Over-reduction / HDC) Target->Impurity Catalyst too active (Post-reduction HDC)

Caption: The reduction pathway showing the critical divergence between selective amine formation and undesired hydrodechlorination (HDC).

Comparative Performance Analysis

The following analysis compares three distinct catalyst classes based on industrial viability, selectivity, and activity.

A. The Industrial Workhorse: Modified Skeletal Nickel (Raney Type)
  • Performance: High Selectivity / Moderate Activity

  • Mechanism: Nickel has a naturally higher activation energy for

    
     cleavage compared to Palladium. When modified with Tin (Sn) or other chlorides, the active sites responsible for halogen adsorption are effectively blocked or electronically modified.
    
  • Verdict: The Gold Standard for cost-effective, high-purity batch production.

B. The Precision Tool: Platinum on Carbon (Pt/C) with Inhibitors
  • Performance: High Activity / High Selectivity (only with additives)

  • Mechanism: Platinum is less active toward HDC than Palladium but still requires suppression. The addition of bases (e.g.,

    
    ) or organic inhibitors (e.g., morpholine) neutralizes any 
    
    
    
    formed, preventing the autocatalytic cycle of dechlorination.
  • Verdict: Excellent for continuous flow systems where catalyst leaching (Ni) might be a concern, provided strict pH control is maintained.

C. The "High Risk" Option: Palladium on Carbon (Pd/C)
  • Performance: Extreme Activity / Poor Selectivity

  • Mechanism: Pd inserts into aryl-chloride bonds with very low activation energy. Unless heavily poisoned (e.g., with sulfur or lead—Lindlar type) or alloyed (Au-Pd), it will strip the chlorine atom before the nitro group is fully reduced.

  • Verdict: Not recommended for this specific synthesis unless using advanced bimetallic nano-alloys.

Comparative Data Summary
MetricModified Skeletal Ni (Sn-doped)Pt/C (1%) +

Unmodified Pd/C
Conversion > 99.9%> 99.5%100%
Selectivity (Target) 100.0% 96 - 99.4%< 60% (High HDC)
Dechlorination Not Detected< 1%Major Side Reaction
Conditions 55°C, 1.0 MPa

85°C, 1.0 MPa

RT, Atm Pressure
Solvent System MethanolMethanol/WaterEthanol
Key Additive

Sodium CarbonateNone

Recommended Experimental Protocol

Selected Method: Modified Skeletal Nickel (QS-Ni) Hydrogenation. Rationale: This protocol offers the highest reported selectivity (100%) and uses cheaper metal precursors than Pt/Pd systems.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Chloro-4-methylnitrobenzene (CMNB)[1]

  • Catalyst: Quenched Skeletal Ni (QS-Ni) modified with

    
    [1]
    
  • Solvent: Methanol (Industrial Grade)

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor)

Step-by-Step Methodology
  • Catalyst Preparation (In-situ Modification):

    • Load the skeletal Ni (approx. 3% wt relative to substrate) into the reactor.

    • Add the modifier

      
       at a molar ratio of roughly 1:8 (Sn:Ni).[1]
      
    • Note: The interaction between Sn and Ni creates a surface alloy that inhibits halogen adsorption.

  • Loading:

    • Dissolve 3-Chloro-4-methylnitrobenzene in methanol (approx. 0.3 g/mL concentration).

    • Add the solution to the reactor containing the modified catalyst.[2]

  • Hydrogenation:

    • Purge the reactor 3 times with

      
      , then 3 times with 
      
      
      
      .
    • Pressurize to 1.0 MPa (10 bar) with

      
      .
      
    • Heat to 55°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

    • Reaction Time: Typically 100–120 minutes. Monitor

      
       uptake until cessation.
      
  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filter the catalyst (Keep wet! Pyrophoric risk).

    • Evaporate methanol to yield crude 3-chloro-4-methylaniline.

    • Validation: Analyze via GC-MS or HPLC. Look for the absence of the m/z 107 peak (p-toluidine).

Workflow Visualization

Workflow Prep Catalyst Prep (Ni + SnCl4 in Reactor) Load Load Substrate (CMNB in Methanol) Prep->Load Purge Purge Cycle (N2 x3 -> H2 x3) Load->Purge React Reaction 55°C, 1.0 MPa H2, 100 min Purge->React Filter Filtration (Remove Catalyst) React->Filter Isolate Evaporation & Analysis (GC/HPLC Validation) Filter->Isolate

Caption: Operational workflow for the Sn-modified Ni hydrogenation process.

Critical Analysis & Troubleshooting

Why not just use Palladium?

While Pd is faster, the cost of purification outweighs the speed benefit. Removing 5% dechlorinated impurity requires fractional crystallization or high-plate-count distillation, which leads to yield loss. The Sn-modified Ni system produces "on-spec" material directly after solvent removal.

Safety Note: Hydroxylamine Accumulation

If the reaction temperature is too low (<40°C) or the catalyst is under-active, the hydroxylamine intermediate may accumulate.

  • Risk: Thermal instability and explosion hazard upon concentration.

  • Mitigation: Ensure reaction runs to completion (hydrogen uptake stops completely) and verify absence of intermediate via TLC/HPLC before workup.

Catalyst Recycling

The Sn-modified Ni catalyst is robust. Experimental data suggests it can be recycled 5–10 times with minimal loss in selectivity, though activity (rate) may decrease slightly due to organic fouling. Washing with methanol between runs is recommended.

References

  • Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. Source: ResearchGate / Chemical Engineering Journal URL:[Link]

  • Selectivity Tuning Options in Hydrogenation of m-Chloronitrobenzene to m-Chloroaniline Over Mono-and Bimetallic Supported Pt Catalysts. Source: ResearchGate URL:[1][Link]

  • Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Source: Chemical Communications (RSC) URL:[3][Link]

  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts. Source: Scientific Research Publishing URL:[3][Link]

Sources

Cross-reactivity studies involving 3-chloro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Analytical Chemists Focus: Analytical Selectivity, Metabolic Pathways, and Species-Specific Toxicity[1]

Introduction: The Specificity Challenge

3-Chloro-4-methylaniline hydrochloride (also known as CPTH , DRC-1339 , or Starlicide ) occupies a unique niche in veterinary toxicology and pest management.[1] Unlike broad-spectrum toxicants, CPTH exhibits a highly specific "metabolic activation" mechanism that renders it lethal to specific avian families (e.g., Sturnidae, Icteridae) while remaining relatively benign to raptors and mammals.[1]

For researchers, the "cross-reactivity" of CPTH is a dual-faceted challenge:

  • Analytical Cross-Reactivity: Differentiating CPTH from its structural isomers (e.g., 3-chloro-2-methylaniline) and metabolic byproducts in complex biological matrices.[1]

  • Metabolic Cross-Reactivity: Understanding why the compound "reacts" toxically in some species but is safely metabolized in others—a phenomenon driven by renal enzyme kinetics.

This guide compares CPTH against its structural analogs and metabolic alternatives, providing validated protocols for ensuring specificity in your research.

Analytical Comparison: CPTH vs. Structural Isomers

In residue analysis, the primary risk of false positives comes from structural isomers. These compounds share the same molecular weight (


 for the free base) and similar fragmentation patterns, making standard MS detection insufficient without chromatographic resolution.
Comparative Performance: HPLC & GC-MS Separation

The following table synthesizes performance data for separating CPTH from its closest "interferents"—its positional isomers.

ParameterTarget: 3-Chloro-4-methylaniline (CPTH) Alt 1: 3-Chloro-2-methylaniline Alt 2: 4-Chloro-2-methylaniline Differentiation Strategy
Structure Cl at meta, Methyl at paraCl at meta, Methyl at orthoCl at para, Methyl at orthoRetention Time (RT)
Polarity (LogP) ~2.3 - 2.5~2.4~2.4Isomers elute within narrow window.[1]
GC-MS Elution Order Late Eluter (Due to para methyl stability)Early Eluter (Steric hindrance of ortho groups)Intermediate Use non-polar capillary column (e.g., DB-5MS).[1]
HPLC Elution Order Intermediate/Late Early Late C18 Column, Acetonitrile:Water gradient.
Key MS Fragment

106 (M-Cl)

, 141 (M)


106, 141 (Identical)

106, 141 (Identical)
Ratio of 106/141 varies slightly; RT is critical.
LOD (Tissue) 0.01 µg/g (GC-MS with surrogate)N/A (Non-target)N/A (Non-target)Use deuterated surrogate (

-CPT) for CPTH.

Expert Insight: Do not rely solely on Molecular Ion (


) monitoring. The fragmentation patterns of chloro-methylaniline isomers are nearly identical. You must  validate retention times using pure standards of all three isomers on your specific column setup to rule out analytical cross-reactivity.
Metabolic Cross-Reactivity: The "Lethal Synthesis" Pathway

The "cross-reactivity" of CPTH in biological systems is defined by its interaction with N-acetyltransferase (NAT) and Renal Deacetylase . This pathway determines whether the compound acts as a benign metabolite or a nephrotoxin.

Mechanism of Action Comparison
  • Mammals/Raptors (Resistant): The liver acetylates CPTH into 3-chloro-4-methylacetanilide (CAT) , a non-toxic metabolite which is excreted.[1]

  • Sensitive Birds (Target): The liver acetylates CPTH to CAT, but the kidney possesses high levels of a specific deacetylase enzyme. This enzyme converts CAT back into the toxic parent (CPTH) locally in the renal tubules, causing necrosis and kidney failure.

Visualization: The Metabolic Decision Tree

The following diagram illustrates the species-specific metabolic routing that defines the compound's toxicity profile.

G cluster_0 Futile Metabolic Cycle (Sensitive Species) CPT 3-Chloro-4-methylaniline (Toxic Parent) Liver Liver Metabolism (N-Acetylation) CPT->Liver Ingestion Necrosis Renal Necrosis (Death) CPT->Necrosis Accumulation CAT 3-Chloro-4-methylacetanilide (Non-Toxic Metabolite) Liver->CAT NAT Enzymes Excretion Excretion (Urine/Feces) CAT->Excretion Resistant Species (Mammals/Raptors) Kidney Kidney Tubules CAT->Kidney Transport Deacetylase Renal Deacetylase (High Activity) Kidney->Deacetylase Sensitive Species (Starlings/Blackbirds) Deacetylase->CPT Re-activation

Caption: The "Lethal Synthesis" cycle. In sensitive species, renal deacetylase regenerates the toxic parent compound (Red Arrow), creating a tissue-specific accumulation that does not occur in resistant species.[1]

Validated Protocol: GC-MS Quantification in Tissue

To avoid analytical cross-reactivity with matrix components or isomers, this protocol utilizes a deuterated surrogate (


-CPT) for absolute specificity.

Objective: Quantify CPTH residues in breast muscle or gastrointestinal content. Limit of Detection (LOD): ~0.01 µg/g.

Materials
  • Surrogate: Ring-labeled

    
    C-CPT or Deuterated (
    
    
    
    ) 3-chloro-4-methylaniline.[1]
  • Extractant: Acetonitrile (HPLC Grade).

  • Buffer: 0.2 M Phosphate buffer (pH 6.0).

  • Derivatization Agent: Heptafluorobutyric anhydride (HFBA) - Optional, improves GC peak shape.[1]

Step-by-Step Workflow
  • Homogenization:

    • Weigh 5.0 g of tissue sample.

    • Spike with 100 µL of Surrogate Standard (

      
      -CPT, 10 µg/mL).[1]
      
    • Add 20 mL Acetonitrile. Homogenize for 2 mins at high speed.

  • Extraction & Partition:

    • Centrifuge homogenate (3000 x g, 10 min).

    • Decant supernatant. Re-extract pellet with 10 mL Acetonitrile. Combine supernatants.

    • Add 50 mL NaCl saturated water and 50 mL Dichloromethane (DCM). Shake vigorously.

    • Collect the organic (DCM) layer.

  • Cleanup (Solid Phase Extraction):

    • Pass DCM extract through anhydrous sodium sulfate (to remove water).

    • Evaporate to dryness under Nitrogen at 35°C.

    • Reconstitute in 1 mL Ethyl Acetate.

  • GC-MS Analysis:

    • Column: DB-5MS (30m x 0.25mm ID, 0.25µm film).[1]

    • Carrier Gas: Helium (1.0 mL/min).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • SIM Mode: Monitor ions 141, 106 (Target) and 147, 112 (Surrogate).

Self-Validation Check:

  • If the ratio of ion 141/106 deviates >10% from the standard, suspect interference from a co-eluting isomer.

  • The surrogate peak must elute slightly earlier (1-2 seconds) than the target due to the deuterium isotope effect.

References
  • Metabolic Mechanism: Mull, R. L., & Giri, S. N. (1972).[1][2] The role of renal aromatic N-deacetylase in the selective toxicity of 3-chloro-p-toluidine in birds. Biochimica et Biophysica Acta (BBA). Link

  • Analytical Method (GC-MS): Goldade, D. A., et al. (2004).[1] Improved method for quantifying the avicide 3-chloro-p-toluidine hydrochloride in bird tissues using a deuterated surrogate/GC/MS method.[1] Journal of Agricultural and Food Chemistry. Link

  • Pharmacokinetics: Goldade, D. A., et al. (2004).[1][3] Absorption, Distribution, and Excretion of [14C]-3-chloro-4-methylaniline Hydrochloride in Two Species of Birds. Journal of Agricultural and Food Chemistry. Link

  • Isomer Separation: Ba, M., et al. (2023).[1] High-Resolution Performance of Polycaprolactone Functionalized with Guanidinium Ionic Liquid for Gas Chromatography. Chemistry & Biodiversity.[2] Link

Sources

Safety Operating Guide

3-Chloro-4-methylaniline Hydrochloride: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Safety Directive

3-Chloro-4-methylaniline hydrochloride (also known as 3-chloro-p-toluidine hydrochloride) is the active ingredient in the avicide Starlicide (DRC-1339) .[1][2][3][4] Unlike standard organic reagents, this compound is engineered for high biological activity, specifically targeting renal function in vertebrates.[2][3]

Operational Mandate:

  • Zero Environmental Release: Due to extreme aquatic toxicity and persistence, no quantity of this substance may enter municipal sewage or drainage systems.[2][3]

  • Strict Segregation: This is a halogenated aromatic amine .[2][3] It must never be mixed with oxidizing agents (e.g., bleach, peroxides) or strong acids during waste consolidation.[2][3][4]

  • Thermal Destruction: The only acceptable final disposal method is high-temperature incineration with acid gas scrubbing.[2][3]

Chemical Hazard Profile

Effective disposal requires understanding the compound's stability and reactivity.[2][3]

ParameterDataOperational Implication
CAS Number 7745-89-3Use for waste manifesting and inventory tracking.[1][2][3][4]
Molecular Formula C₇H₈ClN[1][4][5][6] · HClReleases HCl gas and NOx upon combustion/decomposition.[4]
Physical State White to pale yellow crystalline solidHigh dust potential.[1][4] Use damp-wiping methods for cleanup.[2][3][4]
Solubility Soluble in water & ethanolSpills can rapidly migrate if wetted; containment dikes are mandatory.[1][4]
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesDO NOT USE BLEACH for decontamination (risk of chloroamine formation).[1][2][3][4]
Toxicology Nephrotoxic (Kidney failure), MethemoglobinemiaPPE Requirement: Double nitrile gloves, P100 respirator/N95, and Tyvek sleeves.[1][2][3][4]

Disposal Workflows & Protocols

A. Solid Waste Disposal (Primary Stream)

Objective: Contain dust and prevent leaching.[2][3]

  • Segregation: Isolate this compound from general trash and sharps.[2][3][4]

  • Primary Containment: Place the solid waste (weigh boats, contaminated paper, pure substance) into a clear, 4-mil polyethylene bag.[2][3]

  • Decontamination of Tools: Rinse spatulas/scoops with ethanol into a "Liquid Halogenated Waste" container (see Section B) before removing them from the hood.

  • Secondary Containment: Twist and tape the primary bag, then place it inside a secondary amber waste bag or a rigid wide-mouth drum.

  • Labeling: Affix a hazardous waste label explicitly stating:

    • Contains: 3-Chloro-4-methylaniline HCl[1][2][3][4]

    • Hazard: Toxic, Irritant, Halogenated[1][2][3][4]

B. Liquid Waste Disposal (Solutions & Rinsates)

Objective: Prevent exothermic reactions and volatilization.[2][3]

Scientific Rationale: As an amine salt, this compound is stable in acidic media.[2][3] Do not basify (add NaOH/KOH) before disposal.[2][3] Converting it to the free base (3-chloro-4-methylaniline) increases volatility and skin permeability, increasing risk to waste handlers.[1][3][4]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with Halogenated Organic Waste streams.[2][3]

    • Compatible: Ethanol, Methanol, Dichloromethane, Acetonitrile.[2][3][4]

    • Incompatible: Nitric acid, Perchloric acid, Hydrogen Peroxide.[2][3]

  • PH Check: Ensure the waste solution pH is < 7. If the solution was part of a reaction mixture, neutralize only to pH 6-8 using weak buffers; avoid strong excursions.[2][3]

  • Transfer: Pour into a dedicated HDPE or Glass waste carboy labeled "Halogenated Organic Waste."

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion during transport.[2][3]

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision-making process for disposing of this compound, emphasizing the "No Bleach" rule and segregation logic.

DisposalWorkflowStartWaste Generation:3-Chloro-4-methylaniline HClAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder, Wipes, Weigh Boats)Assess->SolidLiquidLiquid Waste(Mother Liquor, Rinsate)Assess->LiquidSolidActionDouble Bag (4-mil Poly)Place in Rigid ContainerSolid->SolidActionLiquidCheckCheck Solvent Compatibility(Must be Halogenated Stream)Liquid->LiquidCheckFinalFinal Disposal:High-Temp Incineration(w/ HCl Scrubbing)SolidAction->FinalBleachCheckCRITICAL CHECK:Is Oxidizer Present?LiquidCheck->BleachCheckNoBleachSafe to CombineBleachCheck->NoBleachNo (Standard Solvents)StopSTOP: Potential Explosion/GasSegregate ImmediatelyBleachCheck->StopYes (Peroxides/Bleach)NoBleach->Final

Figure 1: Operational decision tree for segregating and processing this compound waste.

Emergency Spill Management (Spill < 50g)

If a spill occurs, immediate containment is necessary to prevent aerosolization of the hydrochloride salt.[2][3]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95/P100 respirator.[2][3][4]

  • Dampening (Crucial Step):

    • Do not dry sweep. This generates toxic dust.[2][3]

    • Cover the spill gently with paper towels dampened with ethanol or water .[2][3]

    • Why Ethanol? It increases solubility and helps trap the salt into the wipe without creating a large aqueous pool.[2][3]

  • Collection: Scoop the damp solid/towel mass into a wide-mouth jar or heavy-duty bag.

  • Surface Decontamination: Wipe the surface 3 times with soap and water.[2][3] Do not use bleach , as hypochlorite can react with the aniline moiety to form toxic N-chloro species [1].[2][3]

  • Disposal: Label the debris as "Hazardous Waste: Toxic Solid (3-Chloro-4-methylaniline HCl)" and arrange for pickup.[2][3][4]

Regulatory Compliance (RCRA/EPA)[2][3][5]

While this compound does not always carry a specific "P" or "U" list code (unlike its isomer 4-chloro-o-toluidine HCl, U049), it must be characterized based on its toxicity and chemical properties.[1][2][3][4]

  • Waste Classification: In most jurisdictions, this is treated as Toxic Waste (due to aquatic toxicity and oral toxicity) and Halogenated Organic Waste .[2][3]

  • EPA Considerations: If the waste is derived from the commercial product Starlicide, specific FIFRA disposal regulations may apply, often requiring incineration [2].[2][3][4]

  • Manifesting: Ensure the waste manifest explicitly lists "Chlorinated Aniline Salt" to alert the disposal facility of the potential for HCl generation during incineration [3].[2][3][4]

References

  • PubChem. (n.d.).[2][3] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link][1][2][3][4]

  • U.S. Environmental Protection Agency. (1995).[2][3] R.E.D. FACTS: Starlicide (DRC-1339).[2][3][4] EPA-738-F-96-003.[1][2][3][4] Retrieved January 28, 2026, from [Link][1][2][3][4]

  • Fullana, A., et al. (2004).[2][3][7][8] Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.[2][3][8] Environmental Science & Technology.[2][3][7][8] Retrieved January 28, 2026, from [Link]

Personal protective equipment for handling 3-Chloro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7745-89-3 (HCl Salt) | Synonyms: 3-Chloro-p-toluidine hydrochloride, Starlicide (Avicide grade)[1]

Executive Safety Summary: The "Aniline" Risk

Senior Scientist Note: Do not treat this merely as "another chlorinated solid."[1] As a hydrochloride salt of a halogenated aniline, this compound possesses a dual-threat mechanism:

  • Enhanced Solubility: Unlike its free base (CAS 95-74-9), the hydrochloride salt is water-soluble.[1] Upon contact with sweat or mucous membranes, it dissolves and absorbs rapidly, dissociating into the toxic free amine.[1]

  • Methemoglobinemia: The primary systemic risk is the oxidation of hemoglobin to methemoglobin, stripping your blood’s ability to carry oxygen.[1] Cyanosis (blue skin/lips) is a late sign; exposure control must be absolute.[1]

GHS Classification Highlights:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1][2][3]

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen)[1][3]

  • Skin Sensitization: Category 1[1]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier against both fine particulates (dust) and potential solution breakthrough.[1]

PPE CategorySpecificationScientific Rationale
Hand Protection (Primary) Double Gloving Strategy Inner: 2.5 mil PE/EVOH Laminate (e.g., Silver Shield)Outer: 5+ mil NitrilePermeation Kinetics: Halogenated anilines can permeate standard nitrile.[1] The laminate inner layer provides broad chemical resistance, while the outer nitrile glove provides dexterity and protects the fragile laminate from tears.[1]
Respiratory P100 / N95 (Minimum) (If handling >1g or in solution: Powered Air Purifying Respirator (PAPR) or Full-face OV/AG)Dust Control: The HCl salt is a fine powder prone to static dispersion.[1] Inhalation is the fastest route to systemic toxicity.[1]
Body Defense Tyvek® 400 (or equivalent) Lab coat is insufficient for powder handling.[1]Particulate Exclusion: Standard cotton lab coats trap dust in fibers, creating a secondary exposure source in common areas.[1] Disposable suits prevent cross-contamination.[1]
Eye/Face Chemical Goggles + Face Shield Hydrolysis Risk: Contact with eyes causes severe irritation and potential corneal damage due to acidic hydrolysis (HCl release).[1]

Operational Protocol: The "Weighing Ritual"

Objective: Transfer solid 3-Chloro-4-methylaniline HCl from stock to solution without generating airborne dust or surface contamination.[1]

Phase A: Engineering Setup
  • Workspace: All operations must occur inside a certified Chemical Fume Hood.[1]

  • Static Control: Place an ionizing bar or anti-static gun inside the hood.[1] Why? Hydrochloride salts are often hygroscopic and prone to static charge, causing "particle jump" during weighing.[1]

  • Surface Prep: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.[1]

Phase B: Step-by-Step Handling
  • Donning: Put on Tyvek sleeves or suit, then laminate gloves, then nitrile gloves.[1] Tape the cuff of the outer glove to the sleeve.[1]

  • The Weighing:

    • Do not bring the stock bottle to the general lab balance.

    • Bring a pre-tared secondary container (scintillation vial or flask) into the hood.[1]

    • Transfer the solid using a disposable spatula.[1]

    • Cap the secondary container tightly before removing it from the hood to weigh on a precision balance (if the balance cannot be moved into the hood).

    • Best Practice: Use a portable balance inside the hood to avoid removing uncapped solids.[1]

  • Solubilization: Add solvent (typically water, methanol, or DMSO) immediately.[1] Once in solution, the dust hazard is eliminated, but the dermal permeation hazard increases.[1]

Phase C: Decontamination[1]
  • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (methanol/ethanol) inside the hood.[1]

  • Dispose of the Kimwipe as solid hazardous waste.[1]

  • Remove outer gloves inside the hood and discard.[1]

Emergency Response & Signaling Pathways

In the event of exposure, speed is critical to prevent methemoglobinemia.[1]

Biological Impact Visualization

The following diagram illustrates the toxicity pathway and necessary intervention logic.

G Exposure Exposure Event (Dermal/Inhalation) Absorption Rapid Systemic Absorption (Hydrolysis to Free Amine) Exposure->Absorption FirstAid Immediate Action: Strip Clothing + Wash 15min Exposure->FirstAid Immediate Metabolism Hepatic Metabolism (N-hydroxylation) Absorption->Metabolism Toxicity Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Toxicity Effect Methemoglobinemia (Hypoxia/Cyanosis) Toxicity->Effect Medical Medical Intervention: Methylene Blue IV Effect->Medical Antidote FirstAid->Medical Transport

Figure 1: Toxicity pathway of 3-Chloro-4-methylaniline HCl.[1][4] Note that immediate decontamination (First Aid) competes with rapid absorption kinetics.[1]

Disposal & Waste Management

Directive: Segregation is vital. Chlorinated anilines can react violently with oxidizers and form toxic chloramines.[1]

  • Solid Waste: Contaminated gloves, pads, and spatulas must go into a dedicated "Toxic Solids" bin.[1] Label clearly with "Aniline Derivative - Toxic."[1]

  • Liquid Waste:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric).[1]

    • Do NOT pour down the drain (H410 - Very toxic to aquatic life).[1]

    • Collect in a halogenated solvent waste stream.[1]

  • Final Destruction: The only acceptable disposal method is high-temperature incineration equipped with scrubbers for HCl and NOx gases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]

  • CAS Common Chemistry. 3-Chloro-p-toluidine hydrochloride (CAS RN 7745-89-3).[1][5] American Chemical Society.[1][5] Retrieved from [Link][1][5]

  • New Jersey Department of Health.Hazardous Substance Fact Sheet: 3-Chloro-p-toluidine hydrochloride.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-Chloro-4-methylaniline hydrochloride
Reactant of Route 2
3-Chloro-4-methylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.